L-Hyoscyamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14?,15?,16+/m0/s1 |
InChI Key |
RKUNBYITZUJHSG-SLTXQBBLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Engine of Potency: A Technical Guide to the L-Hyoscyamine Biosynthetic Pathway in Datura stramonium
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of L-hyoscyamine in Datura stramonium, a plant renowned for its production of medicinally significant tropane (B1204802) alkaloids. This document details the enzymatic cascade, presents key quantitative data, outlines experimental protocols for pathway analysis, and visualizes the intricate processes involved.
The Core Biosynthetic Pathway: From Amino Acids to Alkaloids
The biosynthesis of this compound is a complex, multi-step process primarily occurring in the roots of Datura stramonium, from where the alkaloids are translocated to aerial parts of the plant. The pathway commences with the amino acid L-ornithine and culminates in the formation of this compound, the precursor to other critical tropane alkaloids like scopolamine.
The key enzymatic steps are as follows:
-
Putrescine Formation: The pathway initiates with the decarboxylation of L-ornithine to putrescine, a reaction catalyzed by ornithine decarboxylase (ODC).
-
N-methylation of Putrescine: Putrescine is then methylated to N-methylputrescine by putrescine N-methyltransferase (PMT), a crucial step that commits the precursor to the tropane alkaloid pathway.[1][2]
-
Formation of the N-methyl-Δ¹-pyrrolinium cation: N-methylputrescine undergoes oxidative deamination by a diamine oxidase, which then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.
-
Tropinone (B130398) Synthesis: The N-methyl-Δ¹-pyrrolinium cation condenses with a malonyl-CoA-derived unit, a reaction mediated by a polyketide synthase (PKS) and a cytochrome P450 enzyme, to form tropinone.[3][4][5] This step establishes the characteristic bicyclic tropane ring structure.
-
Reduction of Tropinone: Tropinone serves as a critical branch point. For this compound synthesis, tropinone is stereospecifically reduced to tropine (B42219) by tropinone reductase I (TRI).[1] Another enzyme, tropinone reductase II (TRII), reduces tropinone to pseudotropine, leading to the biosynthesis of other alkaloids.[6]
-
Littorine (B1216117) Formation: Tropine undergoes esterification with phenyllactate, derived from phenylalanine, to form littorine.
-
Conversion to this compound: Littorine is then rearranged to this compound. This complex isomerization is catalyzed by a cytochrome P450 enzyme, CYP80F1, which first oxidizes littorine to hyoscyamine (B1674123) aldehyde, followed by a reduction to yield this compound.[3][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound biosynthetic pathway in Datura stramonium, providing a basis for comparative analysis and metabolic engineering efforts.
Table 1: Enzyme Kinetic Properties
| Enzyme | Substrate | K_m_ | k_cat_ | Source |
| Tropinone Reductase I (TRI) | Tropinone | 1.30 mM | - | [9] |
| NADPH | 58 µM | - | [9] | |
| Tropinone Reductase II (TRII) | Tropinone | 0.11 mM | - | [9] |
| NADPH | 16 µM | - | [9] | |
| Putrescine N-methyltransferase (PMT) | - | - | 0.16 s⁻¹ - 0.39 s⁻¹ | [2] |
Table 2: Alkaloid Content in Datura stramonium
| Alkaloid | Plant Part | Concentration | Method | Source |
| This compound | Seeds | 11.04 µg/mL | HPLC | [10] |
| Atropine (racemic hyoscyamine) | Seeds | 1.13 mg/mL | HPLC | [10] |
| Scopolamine | Seeds | 0.57 mg/mL | HPLC | [10] |
| Hyoscyamine | Leaves | 18.3 mg/g | HPLC | [1] |
| Hyoscyamine | Roots | 10.2 mg/g | HPLC | [1] |
| Scopolamine | Leaves | 3.26 mg/g | HPLC | [1] |
| Scopolamine | Roots | 3.61 mg/g | HPLC | [1] |
Table 3: Gene Expression Modulation by Methyl Jasmonate (MJ) in Roots
| Gene | Treatment | Fold Change in Expression | Source |
| PMT | 150 µM MJ | Increased | [1] |
| TR1 | 150 µM MJ | 8.8-fold increase | [1] |
| h6h | 150 µM MJ | Increased | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound biosynthetic pathway.
Tropane Alkaloid Extraction and Quantification by HPLC
This protocol outlines the extraction of tropane alkaloids from Datura stramonium plant material and their quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Dried and powdered plant material (leaves, roots, seeds)
-
Extraction solvent: 1:1 mixture of 0.1 M hydrochloric acid and 70% ethanol[11]
-
Ammonia (B1221849) solution
-
Anhydrous sodium sulfate (B86663)
-
Methanol (B129727) (HPLC grade)
-
HPLC system with a C18 column and UV detector
-
Hyoscyamine standard
Procedure:
-
Extraction:
-
Weigh 1 g of dried, powdered plant material into a flask.
-
Add 20 mL of the extraction solvent.
-
Heat the mixture at 60°C in a water bath for 1 hour with occasional shaking.[11]
-
Allow the mixture to cool and then filter.
-
Collect the filtrate and evaporate the solvent under reduced pressure.
-
-
Liquid-Liquid Extraction:
-
Dissolve the dried extract in 20 mL of 1 M HCl.
-
Wash the acidic solution with 20 mL of chloroform twice to remove non-polar impurities. Discard the chloroform layer.
-
Make the aqueous layer alkaline (pH ~9-10) by adding ammonia solution.
-
Extract the alkaloids with 20 mL of chloroform three times.
-
Pool the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the chloroform to dryness.
-
-
HPLC Analysis:
-
Dissolve the dried alkaloid extract in a known volume of methanol (e.g., 1 mL).
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject 20 µL of the sample into the HPLC system.
-
Use a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Detect the alkaloids using a UV detector at a wavelength of 210 nm.
-
Prepare a calibration curve using a series of known concentrations of the this compound standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the analysis of the expression levels of key biosynthetic genes (e.g., PMT, TRI, H6H) in Datura stramonium.
Materials:
-
Fresh plant tissue (e.g., roots, leaves)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Gene-specific primers (forward and reverse)
-
Reference gene primers (e.g., actin)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Grind approximately 100 mg of fresh plant tissue to a fine powder in liquid nitrogen.
-
Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the RNA using a spectrophotometer and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene and a reference gene, and the qRT-PCR master mix.
-
Perform the qRT-PCR in a real-time PCR cycler with the following typical cycling conditions: initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene expression.
-
Enzyme Extraction and Assay
This section provides a general framework for the extraction and activity assay of enzymes involved in the this compound biosynthetic pathway.
3.3.1. Protein Extraction
-
Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, containing 10% glycerol, 1 mM EDTA, and 5 mM DTT).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the crude protein extract.
-
(Optional) Further purify the target enzyme using techniques like ammonium (B1175870) sulfate precipitation, affinity chromatography, or size-exclusion chromatography.[12]
3.3.2. Putrescine N-methyltransferase (PMT) Assay
-
Prepare a reaction mixture containing the protein extract, putrescine, and S-adenosyl-L-methionine (SAM) in a suitable buffer (e.g., 20 mM HEPES, pH 8.0).[13]
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a specific time.[13]
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Extract the product, N-methylputrescine, with an organic solvent (e.g., chloroform).
-
Quantify the amount of N-methylputrescine formed using methods like gas chromatography-mass spectrometry (GC-MS) or by using a radiolabeled substrate and scintillation counting.
3.3.3. Tropinone Reductase I (TRI) Assay
-
Prepare a reaction mixture containing the protein extract, tropinone, and NADPH in a suitable buffer.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Calculate the enzyme activity based on the rate of NADPH consumption using the molar extinction coefficient of NADPH.
Visualizing the Pathway and Processes
The following diagrams, created using the DOT language for Graphviz, illustrate the this compound biosynthetic pathway and a typical experimental workflow for its analysis.
Caption: The this compound biosynthetic pathway in Datura stramonium.
Caption: A generalized experimental workflow for studying the this compound pathway.
The Role of Cytochrome P450 Enzymes
Cytochrome P450 monooxygenases (P450s) play a pivotal role in the structural diversification of alkaloids, and the this compound pathway is no exception. In Datura stramonium, at least two key steps are catalyzed by P450s:
-
Tropinone Formation: A specific cytochrome P450 enzyme is involved in the cyclization of the intermediate derived from the condensation of the N-methyl-Δ¹-pyrrolinium cation and a malonyl-CoA unit to form the bicyclic tropinone core.[5]
-
Littorine Rearrangement: The enzyme CYP80F1 is crucial for the conversion of littorine to this compound.[3][7][8] This is a complex reaction involving both an oxidation and a rearrangement of the substrate to form hyoscyamine aldehyde, which is subsequently reduced. This step is a key control point in the later stages of the pathway.
Further research into the specific P450s involved and their regulatory mechanisms will be critical for a complete understanding and potential manipulation of tropane alkaloid biosynthesis.
Conclusion
The this compound biosynthetic pathway in Datura stramonium is a finely tuned and complex network of enzymatic reactions. This guide has provided a detailed overview of the core pathway, summarized key quantitative data, and presented experimental protocols to facilitate further research. The visualization of the pathway and experimental workflows offers a clear framework for understanding the intricate processes involved. For researchers, scientists, and drug development professionals, a thorough understanding of this pathway is paramount for harnessing the potential of Datura stramonium as a source of valuable pharmaceuticals and for developing novel strategies for their production. Continued investigation into the regulatory networks and the enzymes involved, particularly the cytochrome P450s, will undoubtedly unlock new avenues for metabolic engineering and the enhanced production of these vital medicinal compounds.
References
- 1. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation [mdpi.com]
- 2. Putrescine N-methyltransferases--a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d.lib.msu.edu [d.lib.msu.edu]
- 6. Tropane alkaloids and terpenes synthase genes of Datura stramonium (Solanaceae) [PeerJ] [peerj.com]
- 7. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]
- 8. phytojournal.com [phytojournal.com]
- 9. The reduction of tropinone in Datura stramonium root cultures by two specific reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. natural.studiamsu.md [natural.studiamsu.md]
- 13. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]
Pharmacological Profiling of L-Hyoscyamine and its Enantiomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth pharmacological profile of L-Hyoscyamine (S-(-)-hyoscyamine) and its dextrorotatory enantiomer, R-(+)-hyoscyamine. The document details their interactions with muscarinic acetylcholine (B1216132) receptors, functional effects, and pharmacokinetic properties, presenting quantitative data in structured tables for comparative analysis. Detailed experimental methodologies for key assays are also provided, alongside visualizations of relevant signaling pathways and experimental workflows.
Introduction
Hyoscyamine (B1674123), a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, is a competitive and non-selective antagonist of muscarinic acetylcholine receptors.[1] It exists as a racemic mixture of two enantiomers: the levorotatory S-(-)-hyoscyamine (this compound) and the dextrorotatory R-(+)-hyoscyamine. The racemic mixture is known as atropine (B194438). The pharmacological activity of atropine is primarily attributed to this compound, which is significantly more potent than its R-(+)-enantiomer.[2] This guide will dissect the pharmacological nuances of each enantiomer.
Receptor Binding Affinity
The binding affinities of this compound and R-(+)-hyoscyamine for the five human muscarinic acetylcholine receptor subtypes (M1-M5) have been determined through radioligand binding assays. The data consistently demonstrates that this compound possesses a much higher affinity for all muscarinic receptor subtypes compared to R-(+)-hyoscyamine.
| Enantiomer | Receptor Subtype | Affinity (pA2) | Affinity (pKi) |
| S-(-)-hyoscyamine | M1 | 9.33 ± 0.03[3] | 9.48 ± 0.18[3] |
| M2 | 8.95 ± 0.01[3] | 9.45 ± 0.31[3] | |
| M3 | 9.04 ± 0.03[3] | 9.30 ± 0.19[3] | |
| M4 | - | 9.55 ± 0.13[3] | |
| M5 | - | 9.24 ± 0.30[3] | |
| R-(+)-hyoscyamine | M1 | 7.05 ± 0.05[3] | 8.21 ± 0.07[3] |
| M2 | 7.25 ± 0.04[3] | 7.89 ± 0.06[3] | |
| M3 | 6.88 ± 0.05[3] | 8.06 ± 0.18[3] | |
| M4 | - | 8.35 ± 0.11[3] | |
| M5 | - | 8.17 ± 0.08[3] | |
| pA2 values were determined in rabbit vas deferens (M1), rat atrium (M2), and rat ileum (M3). pKi values were determined in Chinese hamster ovary (CHO-K1) cells expressing human muscarinic receptor subtypes. |
Functional Activity
Interestingly, at very low concentrations (10⁻¹⁴ to 10⁻¹² M), R-(+)-hyoscyamine has been shown to increase acetylcholine release both in vitro and in vivo, a paradoxical effect not observed with this compound.[3] This suggests a complex and not fully understood modulatory role for the R-(+)-enantiomer at the presynaptic level.
Pharmacokinetics
The pharmacokinetic properties of the hyoscyamine enantiomers are not extensively detailed in the available literature. However, it is understood that the metabolism of atropine is stereoselective, with the more active S-(-)-hyoscyamine being preferentially metabolized.
Following intravenous administration of atropine, the drug is rapidly cleared from the plasma. The elimination half-life of atropine in adults is approximately 3.0 ± 0.9 hours. Due to the stereoselective metabolism, the pharmacokinetic profile of this compound when administered as a pure enantiomer may differ from that observed when administered as a component of atropine. Comprehensive pharmacokinetic data for the individual enantiomers following oral or intravenous administration in humans is limited.
Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses through different signaling cascades depending on the receptor subtype.
The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 receptor subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1]
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the affinity of the hyoscyamine enantiomers for muscarinic receptors by measuring their ability to displace a radiolabeled antagonist.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and a range of concentrations of the unlabeled hyoscyamine enantiomer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the hyoscyamine enantiomer that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of a ligand to modulate agonist-induced G-protein activation. For an antagonist like hyoscyamine, this assay will determine its potency in inhibiting agonist-stimulated [³⁵S]GTPγS binding.
Methodology:
-
Membrane Preparation: As with the binding assay, prepare cell membranes containing the muscarinic receptor of interest and the associated G-proteins.
-
Assay Setup: In a multi-well plate, pre-incubate the membranes with varying concentrations of the hyoscyamine enantiomer.
-
Stimulation: Initiate the reaction by adding a fixed, sub-maximal concentration of a muscarinic agonist (e.g., acetylcholine, carbachol) and [³⁵S]GTPγS.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period to allow for agonist-stimulated G-protein activation and the binding of [³⁵S]GTPγS.
-
Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Quantification: Quantify the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
-
Data Analysis: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the hyoscyamine enantiomer and use non-linear regression to determine the IC50 value.
Conclusion
The pharmacological profile of hyoscyamine is markedly stereoselective. This compound is a potent, non-selective competitive antagonist at all five muscarinic acetylcholine receptor subtypes, and is responsible for the majority of the clinical effects of atropine. In contrast, R-(+)-hyoscyamine exhibits significantly lower affinity for these receptors. The distinct G-protein coupling of the muscarinic receptor subtypes underlies the diverse physiological effects of these compounds. Further research is warranted to fully elucidate the functional consequences of the low-concentration effects of R-(+)-hyoscyamine and to provide a more comprehensive pharmacokinetic profile of the individual enantiomers. This detailed understanding is crucial for the rational design and development of more selective and effective muscarinic receptor modulators.
References
- 1. Determination of atropine enantiomers in ophthalmic solutions by liquid chromatography using a Chiral AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of muscarinic receptors mediating second messenger responses in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
An In-Depth Technical Guide to the Mechanism of Action of L-Hyoscyamine at Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Hyoscyamine, a naturally occurring tropane (B1204802) alkaloid, is the pharmacologically active levo-isomer of atropine.[1][2] It functions as a potent, non-selective, and competitive antagonist at all five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5).[3][4][5] By reversibly binding to these receptors, this compound blocks the physiological actions of the endogenous neurotransmitter acetylcholine. This antagonism disrupts parasympathetic nerve signaling, leading to a wide range of physiological effects, including reduced glandular secretions, decreased smooth muscle motility in the gastrointestinal and urinary tracts, and increased heart rate.[6][7] This guide details the molecular mechanism of this compound, its binding characteristics across receptor subtypes, its impact on downstream signaling pathways, and the experimental protocols used for its characterization.
Molecular Mechanism of Action: Competitive Antagonism
This compound exerts its effects by acting as a competitive antagonist at muscarinic receptors.[4][8] This means it binds to the same orthosteric site on the receptor as acetylcholine but does not activate it.[1] By occupying the binding site, this compound prevents acetylcholine from binding and initiating the conformational changes in the receptor necessary for G-protein coupling and subsequent intracellular signaling. The antagonism is reversible, and the degree of inhibition is dependent on the relative concentrations of this compound and acetylcholine at the receptor site.
Figure 1: Competitive antagonism by this compound at the muscarinic receptor.
Receptor Subtype Binding Affinity and Selectivity
This compound is characterized as a non-selective antagonist, meaning it binds with high affinity to all five muscarinic receptor subtypes (M1-M5) without significant preference for any single subtype.[3][5][6] This lack of selectivity is responsible for its broad range of physiological effects.[9] The binding affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Quantitative data from competitive radioligand binding assays, which measure the displacement of a radiolabeled ligand by this compound, have been used to determine its affinity for each receptor subtype.
Data Presentation: Binding Affinity of this compound
While specific Ki values for this compound are not consistently reported across a single comprehensive study in the search results, data for its racemic mixture, atropine, and related compounds are well-documented. This compound is the active enantiomer of atropine, possessing the majority of its anticholinergic activity.[1][10] The table below presents representative binding affinities (pKi values, the negative logarithm of Ki) for R-(+)-hyoscyamine (a stereoisomer) at human muscarinic receptor subtypes, which provides insight into the compound's high affinity across the receptor family.
| Receptor Subtype | Ligand | pKi Value | Reference |
| M1 | R-(+)-hyoscyamine | 8.67 | [11] |
| M2 | R-(+)-hyoscyamine | 8.51 | [11] |
| M3 | R-(+)-hyoscyamine | 7.46 | [11] |
| M4 | R-(+)-hyoscyamine | 8.56 | [11] |
| M5 | R-(+)-hyoscyamine | 8.53 | [11] |
| Note: pKi is the negative log of the Ki value. A higher pKi indicates stronger binding affinity. |
Impact on Downstream Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that transduce signals across the cell membrane.[12] The five subtypes couple to different families of heterotrimeric G-proteins, leading to distinct downstream cellular responses.[13]
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to G-proteins of the Gq/11 family.[13][14] Activation of Gq/11 stimulates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to G-proteins of the Gi/o family.[13][14] Activation of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[14] The βγ-subunits of Gi/o can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).
By blocking these receptors, this compound prevents the acetylcholine-induced activation of these signaling cascades. For example, antagonism of M3 receptors in smooth muscle prevents IP3-mediated calcium release, leading to muscle relaxation and reduced gastrointestinal motility.[3][6] Antagonism of M2 receptors in the heart blocks the Gi-mediated inhibition of adenylyl cyclase, contributing to an increased heart rate.[3][6]
Figure 2: Blockade of muscarinic receptor signaling pathways by this compound.
Experimental Protocols for Characterization
The pharmacological profile of this compound is determined through a variety of in vitro assays. Radioligand binding assays are fundamental for determining binding affinity (Ki), while functional assays measure the antagonist's ability to inhibit agonist-induced cellular responses.
Radioligand Competitive Binding Assay
This assay quantifies the affinity of an unlabeled compound (the competitor, e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) from the receptor.[15][16]
Detailed Methodology:
-
Membrane Preparation: Cells (e.g., CHO-K1) stably expressing a specific human muscarinic receptor subtype (M1-M5) are cultured and harvested.[17] The cells are homogenized and centrifuged to isolate the cell membranes, which contain the receptors. The protein concentration of the membrane preparation is determined.[16]
-
Assay Incubation: In a multi-well plate, a constant concentration of the radioligand (e.g., [3H]-NMS, typically near its Kd value) and a fixed amount of membrane protein are incubated with a range of concentrations of the unlabeled competitor (this compound).[16]
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known non-selective antagonist (e.g., 1 µM atropine) to determine the amount of non-specific binding of the radioligand.[16]
-
Equilibrium and Termination: The mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 2.5 hours) to reach binding equilibrium.[16] The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[16]
-
Quantification: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand. The radioactivity trapped on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Figure 3: Workflow for a competitive radioligand binding assay.
Functional Antagonism Assay (Phosphoinositide Turnover)
This assay is used for Gq/11-coupled receptors (M1, M3, M5) and measures the ability of an antagonist to inhibit agonist-stimulated production of inositol phosphates (IPs), a key second messenger.[18][19]
Detailed Methodology:
-
Cell Culture and Labeling: Cells expressing the receptor of interest (e.g., M3 or M5) are cultured in 96-well plates and incubated overnight with [3H]-myo-inositol to radiolabel the cellular phosphoinositide pool.[19]
-
Antagonist Pre-incubation: Cells are washed and then pre-incubated with various concentrations of the antagonist (this compound) for a set period.
-
Agonist Stimulation: An agonist (e.g., carbachol) is added at a concentration known to produce a submaximal response (e.g., EC80) and incubated to stimulate IP production.[19] The reaction is typically performed in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, causing the labeled IPs to accumulate.[18]
-
Extraction and Quantification: The reaction is stopped, and the accumulated [3H]-inositol phosphates are extracted and separated from free [3H]-inositol using anion-exchange chromatography. The radioactivity of the IP fraction is measured by scintillation counting.
-
Data Analysis: The antagonist's effect is measured as a concentration-dependent inhibition of the agonist-stimulated IP accumulation. The IC50 value is determined, and the antagonist's apparent affinity (pKB) can be calculated using the Schild equation or similar models.[19]
Conclusion
This compound is a classical, non-selective competitive antagonist of muscarinic acetylcholine receptors. Its high affinity for all five receptor subtypes leads to a comprehensive blockade of parasympathetic signaling. The molecular mechanism, characterized by reversible binding to the orthosteric site, prevents acetylcholine-mediated activation of both Gq/11 and Gi/o signaling pathways. The characterization of its binding and functional properties through robust experimental protocols, such as radioligand binding and functional antagonism assays, provides the quantitative data essential for its application in research and clinical practice. Understanding this detailed mechanism is crucial for drug development professionals aiming to design more selective muscarinic receptor modulators with improved therapeutic profiles.
References
- 1. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1-Hyoscyamine | C17H23NO3 | CID 64692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDSCO Panel Denies Trial Waiver for Atropine, Asks Sun Pharma to Conduct Phase III Study [medicaldialogues.in]
- 11. This compound | AChR | TargetMol [targetmol.com]
- 12. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of phosphoinositide turnover by selective muscarinic antagonists in the rat striatum. Correlation with receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
L-Hyoscyamine discovery and historical significance in pharmacology
An In-depth Technical Guide on the Discovery and Historical Significance of L-Hyoscyamine in Pharmacology
Introduction
This compound is a naturally occurring tropane (B1204802) alkaloid, a secondary metabolite found predominantly in plants of the Solanaceae family, which includes deadly nightshade (Atropa belladonna), henbane (Hyoscyamus niger), and jimsonweed (Datura stramonium)[1][2]. As the levorotatory, or left-handed, isomer of atropine (B194438), this compound is the pharmacologically active component responsible for the potent anticholinergic effects associated with these plants[3][4]. Its history is deeply intertwined with the development of pharmacology, serving as a foundational tool for understanding the autonomic nervous system and as a therapeutic agent for centuries. Extracts from plants containing hyoscyamine (B1674123) have been used medicinally and ritually since ancient times[5]. This guide provides a comprehensive overview of the discovery, historical significance, and pharmacological profile of this compound for researchers, scientists, and drug development professionals.
Discovery, Isolation, and Structural Elucidation
The use of hyoscyamine-containing plants predates recorded history, with early references to Hyoscyamus appearing in the Egyptian Ebers Papyrus around 1550 B.C. for treating abdominal discomfort[6]. The formal scientific investigation began in the 19th century.
-
Initial Isolation (Atropine): The first individual compound from this group, atropine, was isolated in 1832 by German pharmacists H.F.G. Mein and P.L. Geiger and O. Hesse[7][8]. They extracted the alkaloid from Atropa belladonna and Hyoscyamus niger[8].
-
Identification of this compound: It was later understood that atropine is a racemic mixture of d-hyoscyamine and this compound[4]. The naturally occurring form in the plant is predominantly this compound, which readily racemizes to form atropine (a 1:1 mixture) during extraction processes, especially with the application of heat or basic conditions[7][8].
-
Pioneering Stereopharmacology: A landmark discovery was made by Arthur Cushny nearly a century ago, who found that the laevorotatory isomer, this compound, is considerably more potent as an acetylcholine (B1216132) antagonist than the racemic mixture, atropine[7]. This was a seminal finding in the nascent field of stereopharmacology, demonstrating that biological activity can be highly dependent on the stereochemistry of a molecule[7]. The d-isomer is nearly inactive, making this compound approximately twice as potent as atropine[3].
-
Structural Elucidation and Synthesis: The chemical structure of the core tropane ring was identified by Albert Ladenburg in 1883. This was followed by the total synthesis of atropine by Richard Willstätter in 1898, which confirmed its structure and paved the way for further pharmacological investigation[7].
Historical Significance in Pharmacology
This compound and its racemate, atropine, were instrumental in the evolution of pharmacology.
-
Elucidating the Autonomic Nervous System: As a potent antimuscarinic agent, this compound was a critical tool for early pharmacologists to probe the function of the parasympathetic nervous system. Its ability to block the effects of acetylcholine at specific sites helped to define the concept of chemical neurotransmission and characterize muscarinic receptors.
-
Therapeutic Applications: Historically, this compound has been a cornerstone of anticholinergic therapy. Its primary use has been as an antispasmodic for gastrointestinal disorders, including irritable bowel syndrome, peptic ulcers, and diverticulitis, by reducing smooth muscle spasms and secretions[1][9][10]. It was also used preoperatively to reduce salivary and bronchial secretions, in ophthalmology to induce mydriasis (pupil dilation) for eye examinations, and to treat certain types of bradycardia[4][11].
-
"Twilight Sleep" in Obstetrics: In the early 20th century, hyoscine (scopolamine), a closely related tropane alkaloid, was combined with morphine to produce a state of amnesia and analgesia during childbirth known as "twilight sleep"[6].
Pharmacological Profile
Mechanism of Action
This compound functions as a competitive and non-selective antagonist of muscarinic acetylcholine receptors (M-receptors)[3][11]. It competes with the endogenous neurotransmitter acetylcholine for binding sites on these receptors located on effector cells innervated by postganglionic parasympathetic nerves[9][12]. This blockade inhibits parasympathetic nerve stimulation, leading to a range of physiological effects. While some sources describe it as a selective M2 antagonist, others report it potently antagonizes all five muscarinic receptor subtypes[1].
Pharmacodynamics
The blockade of muscarinic receptors by this compound produces the following effects:
-
Gastrointestinal Tract: Decreases muscle spasms, gastrointestinal motility, and secretion of gastric juices[3].
-
Cardiovascular System: Increases heart rate (tachycardia) by blocking vagal nerve effects on the sinoatrial node[1].
-
Glandular Secretions: Markedly reduces salivation and secretions from bronchial and sweat glands, leading to dry mouth and skin[1][3].
-
Eye: Causes mydriasis (dilation of the pupil) and cycloplegia (paralysis of accommodation).
-
Central Nervous System: Crosses the blood-brain barrier and can cause dose-dependent effects ranging from mild restlessness to disorientation and hallucinations at higher doses[1][10].
Pharmacokinetics
This compound is completely absorbed from the gastrointestinal tract and is widely distributed throughout the body[9][10]. It is metabolized in the liver and primarily excreted in the urine[10].
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Sulfate (B86663) Formulations
| Formulation (Administration Route) | Time to Onset (minutes) | Time to Peak Effect (minutes) | Duration of Action (hours) |
|---|---|---|---|
| Conventional Tablets (Oral) | 20–30 | 30–60 | ~4 |
| Sublingual Tablets | 20–30 | 30–60 | ~4 |
| Extended-Release Capsules (Oral) | N/A | N/A | ~12 |
| Injection (IV/IM/SC) | N/A | N/A | Up to 4 |
(Data sourced from Drugs.com[9])
Table 2: Comparative Anticholinergic Potency of Tropane Alkaloids
| Alkaloid | Relative Anticholinergic Potency |
|---|---|
| Atropine (dthis compound) | 100% (Reference) |
| This compound | ~200% (of Atropine) |
| Scopolamine (Hyoscine) | 92% (of Atropine) |
(Data derived from PubChem and Wikipedia[1][3])
Experimental Protocols
Protocol 1: Extraction of Tropane Alkaloids from Atropa belladonna
This protocol is a generalized method based on standard alkaloid extraction techniques.
Methodology:
-
Preparation: Dried leaves of Atropa belladonna are ground into a coarse powder[13][14].
-
Alkaloid Liberation: The powdered material is moistened with an alkaline solution, such as sodium carbonate, to convert the alkaloid salts present in the plant into their free base form[13].
-
Solvent Extraction: The alkalized plant material is then extracted with a nonpolar organic solvent like chloroform (B151607) or petroleum ether. This step dissolves the free alkaloid bases, separating them from the bulk of the plant material[13][15].
-
Acidic Wash (Partitioning): The organic solvent containing the alkaloids is washed with an acidic aqueous solution (e.g., dilute sulfuric acid or acetic acid). This protonates the alkaloid bases, making them water-soluble and transferring them into the aqueous layer, leaving many impurities behind in the organic layer[13][16].
-
Re-liberation and Final Extraction: The acidic aqueous layer is made alkaline again (e.g., with sodium carbonate) to precipitate the tropane alkaloids[13]. The alkaloids are then re-extracted into a fresh portion of an organic solvent like diethyl ether[13].
-
Purification and Crystallization: The final organic extract is concentrated. The addition of sulfuric acid to an acetone (B3395972) solution of the extract can be used for salt formation to obtain hyoscyamine sulfate[15]. The resulting crude product is then purified by recrystallization from a suitable solvent like ethanol (B145695) to yield purified crystals[13][15].
Protocol 2: Racemization of this compound to Atropine
This compound can be converted to its racemic form, atropine, through the application of heat.
Methodology:
-
Preparation: Purified hyoscyamine sulfate is spread evenly on a sample disc or in a suitable vessel[15].
-
Heating: The sample is placed in an oven and heated to a temperature between 120°C and 145°C for a period of approximately 4 hours[15]. This thermal energy provides the activation energy needed to break and reform the chiral center bond, leading to racemization.
-
Cooling & Recrystallization: After heating, the sample is cooled to obtain the crude atropine sulfate product.
-
Purification: The crude product is dissolved in 80% ethanol with gentle heating (50-60°C), filtered, and the filtrate is allowed to cool and crystallize (e.g., at 0-10°C overnight) to yield purified atropine sulfate[15].
Protocol 3: Identification by Thin Layer Chromatography (TLC)
TLC is a standard method for identifying the presence of atropine/hyoscyamine in an extract.
Methodology:
-
Stationary Phase: A silica (B1680970) gel plate is used as the stationary phase[13].
-
Mobile Phase: A common solvent system is Toluene: Ethyl Acetate: Diethylamine in a 70:20:10 ratio[13].
-
Sample Application: A small spot of the dissolved extract is applied to the baseline of the TLC plate.
-
Development: The plate is placed in a chamber containing the mobile phase, which travels up the plate via capillary action, separating the components of the extract.
-
Visualization: After the plate is dried, it is sprayed with Dragendorff's reagent. The presence of tropane alkaloids like hyoscyamine is indicated by an orange-brown spot[13].
Biosynthesis Pathway
This compound is synthesized in plants through a complex pathway starting from amino acids. The tropane ring is derived from L-ornithine, while the tropic acid moiety is derived from L-phenylalanine.
Conclusion
This compound holds a distinguished position in the annals of pharmacology. From its origins in ancient herbal remedies to its isolation and characterization, it has been central to our understanding of neuropharmacology and the development of anticholinergic drugs. Its role as a research tool helped to unravel the complexities of the parasympathetic nervous system, and its therapeutic properties provided relief for a variety of ailments for over a century. While its clinical use has become more specialized with the advent of more selective agents, modern research continues to explore its therapeutic potential and optimize its production through biotechnological methods, such as metabolic engineering in plants and yeast, ensuring the enduring legacy of this foundational alkaloid[5][17].
References
- 1. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. numerabilis.u-paris.fr [numerabilis.u-paris.fr]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Hyoscyamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. journals.ekb.eg [journals.ekb.eg]
- 15. CN106045988A - Preparation method for atropine sulfate - Google Patents [patents.google.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System - PubMed [pubmed.ncbi.nlm.nih.gov]
Tropane alkaloid biosynthesis and metabolic engineering.
An In-depth Technical Guide to Tropane (B1204802) Alkaloid Biosynthesis and Metabolic Engineering
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Tropane alkaloids (TAs) are a class of plant secondary metabolites characterized by a distinctive bicyclic [3.2.1] octane (B31449) ring system.[1][2] Found predominantly in the Solanaceae family, these compounds include clinically significant pharmaceuticals such as the anticholinergic agents hyoscyamine (B1674123) and scopolamine (B1681570), and the anesthetic cocaine from the Erythroxylaceae family.[2][3] The biosynthesis of these alkaloids is a complex, multi-step process primarily occurring in the roots of these plants, from where they are transported to aerial parts.[2] Understanding this intricate pathway is paramount for metabolic engineering efforts aimed at enhancing the production of these valuable medicines in both native plants and engineered microbial systems.[2][4] This guide provides a comprehensive overview of the core biosynthetic pathway, key enzymes, metabolic engineering strategies, detailed experimental protocols, and quantitative data relevant to the study and manipulation of tropane alkaloid biosynthesis.
Core Biosynthetic Pathway of Tropane Alkaloids
The biosynthesis of hyoscyamine and scopolamine originates from the amino acids L-ornithine and L-arginine, which are converted to putrescine.[2][5] The pathway then proceeds through a series of enzymatic reactions to form the characteristic tropane ring, followed by esterification and further modifications.[2][3]
The initial committed step is the N-methylation of putrescine, catalyzed by putrescine N-methyltransferase (PMT).[6][7] The resulting N-methylputrescine is then deaminated by a diamine oxidase to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation.[1][2] This cation is a crucial intermediate that condenses with an acetoacetate-derived unit to form tropinone (B130398), the first compound with the tropane ring structure.[2][8]
Tropinone stands at a critical branch point in the pathway.[9] Two stereospecific reductases, tropinone reductase I (TR-I) and tropinone reductase II (TR-II), determine the fate of tropinone.[5][9] TR-I reduces tropinone to tropine (B42219), which is the precursor for the biosynthesis of hyoscyamine and scopolamine.[9] Conversely, TR-II converts tropinone to pseudotropine, which leads to the formation of calystegines.[5][9]
The formation of hyoscyamine involves the esterification of tropine with tropic acid, which is derived from phenylalanine.[8] This esterification was long a mystery but has been elucidated to involve a two-step process. First, phenyllactic acid is esterified to tropine to form littorine, which is then rearranged to hyoscyamine.[8] The final two steps in the pathway are catalyzed by hyoscyamine 6β-hydroxylase (H6H), a bifunctional enzyme that first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine and then performs an epoxidation to form scopolamine.[3][5]
Metabolic Engineering Strategies
The low in-planta accumulation of tropane alkaloids, particularly the high-value scopolamine, has driven extensive research into metabolic engineering strategies to enhance their production.[4][10] These efforts have primarily focused on overexpressing key rate-limiting enzymes and blocking competing pathways.
A major strategy involves the overexpression of putrescine N-methyltransferase (PMT) , which catalyzes the first committed step in the pathway.[4][11] By increasing the expression of PMT, the metabolic flux can be directed towards tropane alkaloid biosynthesis and away from competing pathways like polyamine synthesis.[4]
Another critical target for metabolic engineering is hyoscyamine 6β-hydroxylase (H6H) , the enzyme responsible for the conversion of hyoscyamine to scopolamine.[5][12] In many tropane alkaloid-producing plants, hyoscyamine is the major alkaloid, and H6H activity is a rate-limiting step for scopolamine accumulation.[6] Overexpression of the h6h gene has been shown to significantly increase the scopolamine content in transgenic plants.[13]
Furthermore, combining the overexpression of both pmt and h6h has demonstrated a synergistic effect, leading to a greater increase in scopolamine production than the overexpression of either gene alone.[14] This dual-gene approach addresses two key bottlenecks in the pathway, enhancing the overall metabolic flux towards the desired end-product.[14]
Quantitative Data
The efficiency and regulation of the tropane alkaloid pathway are governed by several key enzymes. Putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H) are considered rate-limiting steps and are primary targets for metabolic engineering.[6][11] Their kinetic properties and the effects of their overexpression are summarized below.
Table 1: Kinetic Properties of Key Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | Source Organism |
| Hyoscyamine 6β-hydroxylase (H6H) | L-Hyoscyamine | 35 | Hyoscyamus niger |
| α-Ketoglutarate | 43 | Hyoscyamus niger | |
| 6,7-Dehydrohyoscyamine | 10 | Hyoscyamus niger |
Data sourced from[5]
Table 2: Effects of Metabolic Engineering on Scopolamine Production
| Transgenic Plant | Overexpressed Gene(s) | Fold Increase in Scopolamine | Reference |
| Atropa belladonna | h6h from H. niger | ~5-fold | [13] |
| Atropa belladonna | pmt and h6h | up to 100-fold | [14][15] |
| Hyoscyamus muticus (hairy roots) | h6h | Significant increase in scopolamine/hyoscyamine ratio | [12] |
Experimental Protocols
General Extraction of Tropane Alkaloids from Plant Material
This protocol provides a generalized procedure for the extraction of tropane alkaloids from plant material, which can be adapted for various tissues.[16]
-
Sample Preparation: Collect and dry the desired plant material (e.g., leaves, roots) at a low temperature (40-50°C) to prevent degradation. Grind the dried material into a fine powder.[16]
-
Acid-Base Extraction:
-
Macerate the powdered plant material in an acidic solution (e.g., 0.1 M HCl or 5% acetic acid) to protonate the alkaloids and increase their solubility in the aqueous phase.[16]
-
Filter the mixture to remove solid plant debris.[16]
-
Basify the acidic extract with a strong base (e.g., concentrated NH₄OH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.[16]
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., chloroform (B151607) or a dichloromethane-methanol mixture).[16][17] Shake vigorously and allow the layers to separate. The tropane alkaloids will partition into the organic layer.[16]
-
Collect the organic layer and repeat the extraction on the aqueous layer two to three more times with fresh organic solvent to ensure complete extraction.[16]
-
Combine all organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove residual water.[16]
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.[16]
-
Quantification of Tropane Alkaloids by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of tropane alkaloids.[18][19]
-
Sample Preparation:
-
Dissolve the crude alkaloid extract in a suitable solvent, such as methanol (B129727) or the mobile phase.[20]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[21]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[18][22]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile (B52724) or methanol), often run in a gradient elution mode.[20][22]
-
Detection: UV detection at a wavelength of approximately 210-220 nm is suitable for tropane alkaloids.[18] More sensitive and specific detection can be achieved by coupling the HPLC to a mass spectrometer (LC-MS).[22][23]
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations for the alkaloids of interest (e.g., hyoscyamine, scopolamine).
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Inject the prepared sample and determine the peak areas for the alkaloids.
-
Calculate the concentration of each alkaloid in the sample by comparing its peak area to the calibration curve.[23]
-
Analysis of Gene Expression by Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the expression levels of target genes, such as pmt and h6h, in transgenic plants.[2][24]
-
RNA Extraction and cDNA Synthesis:
-
qPCR Reaction:
-
Design and validate primers specific to the target genes and a reference gene (e.g., actin or ubiquitin) for normalization.[2]
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).[2]
-
Run the reaction in a real-time PCR cycler.[2]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene and a control sample.[2]
-
Conclusion
The elucidation of the tropane alkaloid biosynthetic pathway has paved the way for the metabolic engineering of these valuable compounds. By targeting key enzymes such as PMT and H6H, it is possible to significantly enhance the production of medicinally important alkaloids like scopolamine. The combination of molecular biology techniques with robust analytical methods allows for the rational design and evaluation of engineered plants with improved alkaloid profiles. As our understanding of the regulatory networks governing this pathway deepens, more sophisticated metabolic engineering strategies will undoubtedly emerge, further unlocking the potential of plants as bio-factories for high-value pharmaceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Application of Metabolic Engineering to the Production of Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. d.lib.msu.edu [d.lib.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic engineering of medicinal plants: transgenic Atropa belladonna with an improved alkaloid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tropane alkaloid biosynthesis: a centennial review. (2021) | Jian-Ping Huang | 42 Citations [scispace.com]
- 15. Medicinal Tropane Alkaloids: Biosynthesis, Evolution, and Engineering [engineering.org.cn]
- 16. benchchem.com [benchchem.com]
- 17. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS [mdpi.com]
- 24. Enhancing Tropane Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Characterization of L-Hyoscyamine Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo metabolic fate of L-Hyoscyamine, the levorotatory isomer of atropine (B194438) and a clinically significant anticholinergic agent. Understanding the biotransformation of this compound is crucial for drug development, toxicological assessment, and clinical pharmacology. This document details the metabolic pathways, presents quantitative pharmacokinetic data, and outlines key experimental protocols for the characterization of its metabolites.
Metabolic Pathways of this compound
The in vivo metabolism of this compound primarily occurs in the liver and involves several key enzymatic reactions, leading to the formation of a range of metabolites. The main biotransformation routes are N-demethylation, N-oxidation, and ester hydrolysis. Additionally, further hydroxylation and conjugation reactions have been observed, particularly in animal models.
The primary metabolites of this compound identified in vivo include:
-
Norhyoscyamine (Noratropine): Formed via N-demethylation of the tropane (B1204802) ring.
-
Hyoscyamine-N-oxide (Atropine-N-oxide): Results from the N-oxidation of the nitrogen atom in the tropane moiety.
-
Tropine (Tropanol): Produced by the hydrolysis of the ester linkage.
-
Tropic Acid: The other product of ester hydrolysis.
In addition to these major metabolites, a study in rats has identified a more extensive list of metabolites, suggesting further biotransformation through hydroxylation and methoxylation, particularly of the tropic acid moiety.[1]
Below is a diagram illustrating the primary metabolic pathways of this compound.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound can vary depending on the species, route of administration, and dose. A significant portion of the administered dose is excreted unchanged in the urine. The following tables summarize key pharmacokinetic parameters for this compound and its primary metabolite, tropine, in humans.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Route of Administration | Dose | Cmax | Tmax | Half-life (t½) | Reference |
| This compound | Intravenous | 1.35 mg | - | - | 2.3 hours | [2] |
| This compound | Intravenous | 2.15 mg | - | - | 2.3 hours | [2] |
| This compound | Ocular | 1% solution | 0.8 ± 0.4 ng/mL | 28 ± 27 min | 2.5 ± 0.8 hours | [3] |
| Hyoscyamine | Oral (sustained-release) | Not specified | Not specified | Not specified | ~7 hours | [4] |
Table 2: Urinary Excretion of Atropine and Tropine in Humans after Intravenous Administration
| Compound | Percentage of Dose Excreted in Urine | Reference |
| Unchanged Atropine | 57% | [2] |
| Tropine | 29% | [2] |
Experimental Protocols
The in vivo characterization of this compound metabolites typically involves the administration of the compound to a model organism (e.g., rats, rabbits) or human volunteers, followed by the collection of biological samples (urine, feces, blood) and analysis using chromatographic and mass spectrometric techniques.
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study of this compound metabolism.
Detailed Methodologies
3.2.1. Sample Preparation
-
Urine: Solid-phase extraction (SPE) using C18 cartridges is a common method for cleaning up urine samples.[1]
-
Feces: Liquid-liquid extraction (LLE) is often employed for the extraction of metabolites from fecal homogenates.[1]
-
Plasma/Serum: Protein precipitation with a solvent like acetonitrile (B52724) or methanol (B129727) is a rapid and effective method for preparing plasma or serum samples for analysis.[5][6] In species with high atropinesterase activity, such as rabbits, an inhibitor like dichlorvos (B1670471) may need to be added during blood collection to prevent ex vivo degradation.[7]
3.2.2. Chromatographic Separation and Mass Spectrometric Detection
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of this compound and its metabolites.
-
Liquid Chromatography (LC):
-
Column: Reversed-phase columns, such as C18 or a cyano (CN) column, are typically used.[1][5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is common.[1][5][6]
-
-
Mass Spectrometry (MS):
-
Ionization: Positive electrospray ionization (ESI+) is generally used.[5]
-
Detection: For quantification, selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity.[5] For metabolite identification, full-scan MSn on an ion trap or high-resolution mass spectrometer is employed to elucidate the structures of unknown metabolites.[1]
-
Enzymes Involved in Metabolism
-
Esterases: The hydrolysis of the ester bond in this compound is catalyzed by esterases. In humans, this activity is attributed to carboxylesterases and butyrylcholinesterase.[8][9] It is important to note that some species, like rabbits, have a specific and highly active atropinesterase.[9][10]
-
Cytochrome P450 (CYP) Enzymes: The oxidative metabolism, including N-demethylation and N-oxidation, is carried out by the cytochrome P450 superfamily of enzymes in the liver.[8] While the specific CYP isozymes responsible for this compound metabolism have not been definitively identified in the literature, the metabolism of the structurally similar compound scopolamine (B1681570) is primarily mediated by CYP3A4, suggesting a potential role for this enzyme in this compound biotransformation as well.[11]
Conclusion
The in vivo metabolism of this compound is a multifaceted process involving oxidation and hydrolysis, leading to the formation of several metabolites. Norhyoscyamine, hyoscyamine-N-oxide, tropine, and tropic acid are the principal metabolites, although a more diverse array of biotransformation products has been identified in animal studies. Quantitative analysis of these metabolites is predominantly achieved through robust LC-MS/MS methods. A thorough understanding of these metabolic pathways and the enzymes involved is essential for the preclinical and clinical development of this compound and related compounds, ensuring their safe and effective therapeutic use. Further research to definitively identify the specific human CYP450 isozymes involved in this compound's oxidative metabolism would provide a more complete picture of its metabolic fate.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrated pharmacokinetics and pharmacodynamics of atropine in healthy humans. I: Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. altasciences.com [altasciences.com]
- 8. Human Plasma Butyrylcholinesterase Hydrolyzes Atropine: Kinetic and Molecular Modeling Studies [mdpi.com]
- 9. rg.bioflux.com.ro [rg.bioflux.com.ro]
- 10. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scopolamine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Structure-Activity Relationship of L-Hyoscyamine and its Analogs as Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of L-Hyoscyamine, a tropane (B1204802) alkaloid and potent muscarinic acetylcholine (B1216132) receptor antagonist. By examining the impact of structural modifications on binding affinity and functional activity, this document aims to furnish researchers and drug development professionals with a detailed understanding of the key chemical features governing the anticholinergic properties of this class of compounds. This guide summarizes quantitative data from various studies, outlines detailed experimental protocols for assessing antagonist activity, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper comprehension of this compound's pharmacology.
Introduction
This compound, the levorotatory isomer of atropine, is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Hyoscyamus niger (henbane)[1]. It functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), thereby inhibiting the effects of the parasympathetic nervous system[2][3][4]. This anticholinergic activity makes this compound and its derivatives clinically useful for a variety of conditions, including gastrointestinal disorders, bradycardia, and as a pre-anesthetic medication to reduce secretions[5][6].
The therapeutic utility and potential side effects of this compound have driven extensive research into its structure-activity relationships. Understanding how modifications to its three main structural components—the bicyclic tropane ring, the ester linkage, and the tropic acid moiety—influence its interaction with the five subtypes of muscarinic receptors (M1-M5) is crucial for the design of more potent and selective antagonists with improved therapeutic profiles. This guide will systematically explore these relationships, presenting quantitative data, experimental methodologies, and visual representations of the underlying pharmacology.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its pharmacological effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system's control over various bodily functions.
The five subtypes of muscarinic receptors are differentially expressed throughout the body and couple to different G-protein signaling pathways:
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation by an agonist like ACh, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is responsible for smooth muscle contraction, glandular secretion, and neuronal excitation.
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly activate G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and an inhibitory effect, particularly prominent in the heart (M2).
This compound, as a competitive antagonist, binds to the orthosteric site on the muscarinic receptor, the same site that acetylcholine binds to. By occupying this site without activating the receptor, it prevents acetylcholine from binding and initiating the downstream signaling cascades. The non-selective nature of this compound means it blocks all five muscarinic receptor subtypes with similar affinity, leading to a wide range of physiological effects.
Structure-Activity Relationship (SAR) Studies
The SAR of this compound and its analogs can be systematically examined by considering modifications to its three primary structural components: the tropane ring system, the ester linkage, and the tropic acid moiety.
The Tropane Ring System
The bicyclic [3.2.1] tropane skeleton is a crucial feature for high-affinity binding to muscarinic receptors.
-
Stereochemistry at C-3: The orientation of the ester group at the C-3 position of the tropane ring is critical. The 3α-hydroxy group (tropine) and its esters, like this compound, generally exhibit higher affinity than their 3β-isomers (pseudotropine esters).
-
N-8 Position: The tertiary amine at the N-8 position is essential for activity. This nitrogen is protonated at physiological pH, and the resulting cationic head is believed to interact with a conserved aspartate residue in the binding pocket of the muscarinic receptor.
-
Quaternization: Conversion of the tertiary amine to a quaternary ammonium (B1175870) salt, for example, by N-methylation (e.g., N-methylhyoscyamine), often increases potency but reduces central nervous system (CNS) penetration due to the permanent positive charge. This can be therapeutically advantageous for peripherally acting drugs with reduced central side effects.
-
N-Alkyl Substitution: The size of the alkyl group on the nitrogen can influence potency and selectivity. While a methyl group is common, larger substituents can be tolerated and may alter the binding kinetics.
-
The Ester Linkage
The ester functionality is a common feature in many potent muscarinic antagonists. It is thought to participate in hydrogen bonding interactions within the receptor binding site. However, replacement of the ester group with other functionalities, such as an ether or a reversed ester, can still yield active compounds, indicating that while important, it is not an absolute requirement.
The Tropic Acid Moiety
The tropic acid portion of this compound, with its phenyl and hydroxymethyl groups, plays a significant role in determining binding affinity and selectivity.
-
Aromatic Ring: The phenyl group is crucial for high-affinity binding, likely through hydrophobic and/or π-π stacking interactions with aromatic residues in the receptor's binding pocket.
-
Hydroxymethyl Group: The hydroxyl group on the tropic acid side chain is also important for potency. It is believed to form a key hydrogen bond with an asparagine residue in the binding site.
-
Stereochemistry of Tropic Acid: The stereochemistry of the α-carbon of the tropic acid moiety is critical. This compound, which contains (S)-tropic acid, is significantly more potent than its (R)-enantiomer, D-Hyoscyamine. The racemic mixture of the two is known as atropine. The S-(-)-isomer is estimated to be 30 to 300 times more potent than the R-(+)-isomer[7][8].
Quantitative SAR Data
The following tables summarize quantitative data on the binding affinities and functional potencies of this compound and its analogs at muscarinic receptors.
Table 1: Binding Affinities (Ki, nM) of Tropane Alkaloids at Muscarinic Receptors
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | Reference |
| This compound | ~1-2 | ~1-2 | ~1-2 | ~1-2 | General knowledge |
| Atropine | 1.8 | 2.5 | 1.6 | 1.8 | [1] |
| Scopolamine | 1.0 | 2.0 | 1.3 | 1.0 | [1] |
| N-Methylscopolamine | 0.3 | 0.8 | 0.4 | 0.3 | [1] |
| Ipratropium | 1.1 | 2.3 | 1.6 | 1.3 | [1] |
Table 2: Functional Antagonist Potencies (pA2) of Tropane Alkaloids on Guinea Pig Ileum
| Compound | pA2 Value | Reference |
| Atropine | 9.0 - 9.5 | [9] |
| Hyoscine (Scopolamine) | ~9.1 | [9] |
Experimental Protocols
The determination of the affinity and functional potency of this compound analogs relies on a variety of in vitro and ex vivo experimental techniques.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand, typically [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds (this compound analogs).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([3H]-NMS) and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the ability of a compound to antagonize the physiological response induced by a muscarinic agonist.
Objective: To determine the pA2 value of a muscarinic antagonist, which is a measure of its functional potency.
Materials:
-
Guinea pig ileum tissue.
-
Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Isotonic transducer and data acquisition system.
-
Muscarinic agonist (e.g., acetylcholine or carbachol).
-
Test compound (this compound analog).
Procedure (Schild Analysis):
-
Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for a period of time.
-
Control Agonist Response: Obtain a cumulative concentration-response curve for the agonist (e.g., acetylcholine).
-
Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of the antagonist for a set period.
-
Agonist Response in Presence of Antagonist: Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of the antagonist.
-
Data Analysis:
-
Determine the EC50 of the agonist in the absence and presence of each concentration of the antagonist.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (with antagonist) / EC50 (without antagonist).
-
Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]).
-
The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of the regression line close to 1 is indicative of competitive antagonism.
-
Objective: To measure the ability of an antagonist to block agonist-induced increases in intracellular calcium in cells expressing M1, M3, or M5 receptors.
Materials:
-
Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol).
-
Test compound (this compound analog).
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Antagonist Incubation: Incubate the cells with varying concentrations of the test compound.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time.
-
Data Analysis:
-
Determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response (IC50).
-
The Kb (and subsequently pKb) can be calculated from the IC50 value using the Cheng-Prusoff or a similar relationship, taking into account the concentration and affinity of the agonist used.
-
Conclusion
The structure-activity relationship of this compound and its analogs is a well-defined area of medicinal chemistry that continues to inform the development of new anticholinergic drugs. The key takeaways for researchers and drug developers are:
-
The tropane scaffold provides a rigid framework for optimal presentation of key pharmacophoric elements.
-
The stereochemistry at both the C-3 position of the tropane ring and the α-carbon of the tropic acid moiety is critical for high potency.
-
The N-8 position allows for modifications to modulate potency and CNS penetration.
-
The ester linkage and the hydroxyl and phenyl groups of the tropic acid moiety are key interaction points within the muscarinic receptor binding site.
By leveraging this detailed understanding of the SAR, it is possible to rationally design novel this compound derivatives with enhanced potency, subtype selectivity, and improved pharmacokinetic profiles, leading to the development of safer and more effective therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of such novel compounds.
References
- 1. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 5. Hyoscyamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure-activity relationship of tropane muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Hyoscyamine from Solanaceae: A Technical Guide to Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, biosynthetic pathway, and extraction methodologies for L-Hyoscyamine, a tropane (B1204802) alkaloid of significant pharmacological interest. The information is tailored for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Natural Sources of this compound in the Solanaceae Family
This compound is predominantly found in plants belonging to the Solanaceae family, also known as the nightshade family. Several genera are particularly rich in this and other tropane alkaloids. The concentration of this compound can vary significantly based on the plant species, the specific organ, developmental stage, and environmental conditions.[1][2] Key plant sources include:
-
Atropa belladonna (Deadly Nightshade): The leaves and roots of this plant are well-known sources of this compound and its racemic form, atropine.[3][4]
-
Datura stramonium (Jimsonweed or Thorn Apple): The seeds and leaves of this species contain significant amounts of this compound and scopolamine.[1][5]
-
Hyoscyamus niger (Henbane): This plant is a notable source of tropane alkaloids, with hyoscyamine (B1674123) being a primary component.[3][6][7] The alkaloid content can range from 0.03% to 0.28%.[6]
-
Mandragora officinarum (Mandrake): Historically used for its medicinal properties, mandrake roots contain this compound.[8]
-
Duboisia spp.: This genus is a major commercial source for tropane alkaloids, with leaves containing 2-4% total alkaloids, of which a significant portion is hyoscyamine.[9]
The following table summarizes the quantitative data on this compound content in various Solanaceae plants as reported in the literature.
| Plant Species | Plant Part | This compound Content (mg/g Dry Weight unless specified) | Reference |
| Atropa belladonna | Leaves | 1.76% (total alkaloids) | [8] |
| Atropa belladonna | Roots | 3.3% (total alkaloids) | [8] |
| Atropa belladonna | Leaves | 0.92 | [10] |
| Atropa belladonna | Roots | 0.53 | [10] |
| Datura stramonium | Seeds | 11.04 µg/ml (in extract) | [1] |
| Datura stramonium | Capsules (elicited) | > 19 (fresh weight) | [11] |
| Datura stramonium | Roots (elicited) | > 20 (fresh weight) | [11] |
| Hyoscyamus niger | Roots | 7.8 ± 1.6 | [12] |
| Hyoscyamus reticulatus | - | 0.033 - 0.056% | [12] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that occurs in the roots of Solanaceae plants.[13] The pathway involves several enzymatic steps, starting from the amino acid L-ornithine. A simplified representation of the biosynthetic pathway is provided below.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Hyoscyamus niger - Wikipedia [en.wikipedia.org]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Overview on Valuable Tropane Alkaloids: Scopolamine Atropine and Hyoscyamine - Journal of Medicinal Plants [jmp.ir]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. aipublications.com [aipublications.com]
- 13. A Root-Expressed l-Phenylalanine:4-Hydroxyphenylpyruvate Aminotransferase Is Required for Tropane Alkaloid Biosynthesis in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]
L-Hyoscyamine: A Technical Guide to its Pharmacology and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Hyoscyamine, a naturally occurring tropane (B1204802) alkaloid and the levorotatory isomer of atropine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth overview of the pharmacology, mechanism of action, pharmacokinetics, and therapeutic applications of this compound. Detailed experimental protocols for assessing its antispasmodic activity are presented, alongside visualizations of its associated signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound is a secondary metabolite found in various plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Hyoscyamus niger (henbane)[1]. As the pharmacologically active isomer of atropine, this compound possesses approximately twice the potency of its racemic counterpart[1][2]. Its therapeutic effects are primarily attributed to its anticholinergic properties, making it a valuable agent in the management of a range of conditions characterized by smooth muscle spasm and hypersecretion.
Pharmacology
Mechanism of Action
This compound functions as a non-selective, competitive antagonist of the five subtypes of muscarinic acetylcholine receptors (M1-M5)[1][2][3]. By blocking the binding of the endogenous neurotransmitter acetylcholine, it inhibits the physiological responses mediated by these receptors. This antagonism is surmountable, meaning its effects can be overcome by increasing the concentration of acetylcholine or a muscarinic agonist.
The diverse physiological effects of this compound are a direct consequence of its blockade of muscarinic receptors in various tissues:
-
Gastrointestinal Tract (M3 Receptors): Inhibition of M3 receptors in the smooth muscle of the gut wall leads to a reduction in motility and spasm, forming the basis of its use as an antispasmodic[3][4][5]. It also decreases gastric acid secretion, although this effect is less pronounced[2].
-
Urinary Bladder (M3 Receptors): Blockade of M3 receptors in the detrusor muscle reduces bladder contractility, making it useful in treating conditions of bladder overactivity[3].
-
Salivary and Bronchial Glands (M3 Receptors): this compound reduces secretions from these glands, leading to the common side effect of dry mouth and its therapeutic use as a pre-anesthetic agent to decrease airway secretions[3][6].
-
Heart (M2 Receptors): Antagonism of M2 receptors in the sinoatrial node of the heart blocks the vagal slowing of the heart rate, resulting in tachycardia[3].
-
Central Nervous System (M1, M4, M5 Receptors): this compound can cross the blood-brain barrier and antagonize central muscarinic receptors, which can lead to central nervous system effects such as drowsiness, dizziness, and at higher doses, confusion and hallucinations[3].
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of acetylcholine-induced smooth muscle contraction and glandular secretion. The potency of this compound as a muscarinic antagonist is a key aspect of its pharmacological profile.
Data Presentation: Muscarinic Receptor Binding Affinities
| Receptor Subtype | Reported Antagonist Affinity (pA2) of Hyoscine (similar tropane alkaloid) on Guinea Pig Ileum |
| Muscarinic (general) | 9.09 ± 0.022 |
Note: Data for Hyoscine is provided as an illustration of a similar tropane alkaloid's antagonist potency. Specific pA2 or Ki values for this compound across all five receptor subtypes are a notable gap in the publicly available literature.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life.
Data Presentation: Pharmacokinetic Parameters of this compound
| Parameter | Value | Source |
| Absorption | ||
| Bioavailability | Completely absorbed | [3] |
| Tmax (Peak Plasma Time) | Data not readily available | [3] |
| Cmax (Peak Plasma Concentration) | Data not readily available | [3] |
| AUC (Area Under the Curve) | Data not readily available | [3] |
| Distribution | ||
| Protein Binding | 50% | [6] |
| Volume of Distribution (Vd) | Data not readily available | |
| Metabolism | ||
| Metabolic Pathways | Primarily excreted unchanged; small amount hydrolyzed to tropine (B42219) and tropic acid. | [3] |
| Elimination | ||
| Half-life (t½) | 3.5 hours | [3] |
| Clearance (CL) | Data not readily available | |
| Excretion | Primarily via urine as unmetabolized drug. | [3] |
Note: The lack of publicly available, specific quantitative data for Cmax, Tmax, AUC, and Vd represents a significant gap in the complete pharmacokinetic profiling of this compound.
Therapeutic Potential and Clinical Applications
The antispasmodic and antisecretory properties of this compound have led to its use in a variety of clinical settings.
Approved and Investigational Uses
-
Gastrointestinal Disorders: this compound is widely used for the symptomatic relief of spasms associated with irritable bowel syndrome (IBS), diverticulitis, and other functional gastrointestinal disorders[6][8].
-
Urinary Tract Disorders: It is employed to control bladder spasms and symptoms of overactive bladder.
-
Preoperative Medication: this compound is used to reduce salivary and respiratory secretions prior to surgery and anesthesia[6].
-
Antidote for Cholinergic Poisoning: It can be used to counteract the muscarinic effects of organophosphate pesticide poisoning.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in managing symptoms of IBS. However, the quality of evidence is often considered low due to methodological limitations in older studies[8]. A double-blind controlled trial of a factorial design showed that hyoscine butylbromide (a derivative of hyoscyamine) provided symptomatic improvement in some patients with IBS[9][10].
Data Presentation: Efficacy in Irritable Bowel Syndrome (Illustrative)
| Study Design | Intervention | Outcome Measure | Result |
| Double-blind, controlled, factorial | Hyoscine butylbromide | Sustained symptomatic improvement | Statistically significant improvement with ispaghula husk; some improvement with hyoscine. |
Experimental Protocols
In Vitro Assessment of Antispasmodic Activity: Isolated Guinea Pig Ileum Preparation
This protocol describes a classic pharmacological method to determine the antispasmodic activity of this compound by assessing its ability to antagonize acetylcholine-induced contractions in isolated guinea pig ileum.
Materials:
-
Guinea pig
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Acetylcholine (ACh) chloride
-
This compound sulfate (B86663)
-
Isolated organ bath with a kymograph or a force-displacement transducer and data acquisition system
-
Aerator (95% O2 / 5% CO2)
-
Water bath maintained at 37°C
Procedure:
-
Tissue Preparation: A guinea pig is humanely euthanized. The abdomen is opened, and a segment of the terminal ileum is excised and placed in a petri dish containing aerated Tyrode's solution. The lumen is gently flushed to remove intestinal contents.
-
Mounting the Tissue: A 2-3 cm segment of the ileum is mounted in the isolated organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated. One end is attached to a tissue holder at the bottom of the bath, and the other end is connected to the kymograph lever or transducer. A resting tension of approximately 0.5-1.0 g is applied.
-
Equilibration: The tissue is allowed to equilibrate for at least 30-60 minutes, with the Tyrode's solution being changed every 15 minutes.
-
Cumulative Concentration-Response Curve for Acetylcholine: A cumulative concentration-response curve for ACh is generated by adding increasing concentrations of ACh to the organ bath at regular intervals until a maximal contraction is achieved.
-
Antagonism with this compound (Schild Analysis):
-
The tissue is washed repeatedly to return to baseline.
-
A known concentration of this compound is added to the bath and allowed to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).
-
A second cumulative concentration-response curve for ACh is then generated in the presence of this compound.
-
This process is repeated with increasing concentrations of this compound.
-
-
Data Analysis: The dose-ratios are calculated for each concentration of this compound. A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of this compound. The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose-ratio of 2, is determined from the x-intercept of the Schild plot. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.
Randomized Controlled Trial of this compound for Irritable Bowel Syndrome (Illustrative Protocol)
This section outlines a hypothetical but representative protocol for a clinical trial evaluating the efficacy and safety of this compound in patients with IBS.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Inclusion Criteria:
-
Male and female patients aged 18-65 years.
-
Diagnosis of IBS according to the Rome IV criteria.
-
Abdominal pain score of ≥ 3 on a 10-point scale for at least 2 days in the week prior to randomization.
Exclusion Criteria:
-
History of major gastrointestinal surgery.
-
Presence of organic gastrointestinal disease.
-
Contraindications to anticholinergic medications (e.g., glaucoma, myasthenia gravis).
Intervention:
-
Treatment Group: this compound sulfate 0.125 mg orally, three times daily, 30-60 minutes before meals.
-
Control Group: Matching placebo orally, three times daily, 30-60 minutes before meals.
Study Duration: 12 weeks of treatment followed by a 4-week follow-up period.
Primary Endpoint:
-
The proportion of patients who are weekly responders for at least 6 out of the 12 weeks of treatment. A weekly responder is defined as a patient who experiences at least a 30% improvement from baseline in the weekly average of their daily worst abdominal pain score and at least a 50% reduction in the number of days per week with at least one loose stool (for IBS-D) or an increase of at least one complete spontaneous bowel movement per week from baseline (for IBS-C).
Secondary Endpoints:
-
Change from baseline in weekly average of daily worst abdominal pain score.
-
Change from baseline in stool consistency (using the Bristol Stool Form Scale).
-
Change from baseline in bloating severity.
-
Global assessment of symptom relief.
-
Incidence and severity of adverse events.
Statistical Analysis:
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
-
The proportion of responders in the two treatment groups will be compared using a chi-squared test or logistic regression, adjusting for baseline characteristics.
-
Secondary continuous endpoints will be analyzed using an analysis of covariance (ANCOVA) model.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by this compound's antagonism of muscarinic receptors.
Caption: Gq/11-coupled muscarinic receptor signaling pathway.
Caption: Gi/o-coupled muscarinic receptor signaling pathway.
Experimental Workflow
References
- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current gut-directed therapies for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of irritable bowel syndrome with lorazepam, hyoscine butylbromide, and ispaghula husk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Treatment of irritable bowel syndrome with lorazepam, hyoscine butylbromide, and ispaghula husk. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Genetic Regulation of L-Hyoscyamine Production in Hairy Root Cultures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic regulatory mechanisms governing the production of L-Hyoscyamine in hairy root cultures. It delves into the core biosynthetic pathways, key enzymatic control points, and strategies for enhancing alkaloid yield through genetic engineering and elicitation. Detailed experimental protocols and quantitative data are presented to facilitate the application of these techniques in a laboratory setting.
Introduction: The Significance of this compound and Hairy Root Cultures
This compound, a tropane (B1204802) alkaloid, is a precursor to scopolamine (B1681570) and a valuable anticholinergic agent in its own right. Hairy root cultures, induced by Agrobacterium rhizogenes, offer a stable and efficient platform for the production of plant secondary metabolites like this compound. These cultures are characterized by their rapid growth in hormone-free media and genetic stability, making them ideal for metabolic engineering. The biosynthesis of tropane alkaloids originates from putrescine, which is derived from either ornithine or arginine. A key rate-limiting enzyme, putrescine N-methyltransferase (PMT), catalyzes the first committed step in the pathway. Further downstream, hyoscyamine (B1674123) is converted to its epoxide, scopolamine, by the enzyme hyoscyamine 6β-hydroxylase (H6H).
The this compound Biosynthetic Pathway: A Genetic Overview
The biosynthesis of this compound is a complex process involving multiple enzymatic steps. Understanding the key genes and enzymes in this pathway is crucial for targeted genetic manipulation to enhance production. The core pathway begins with the amino acid L-ornithine and proceeds through several intermediates to form the characteristic tropane ring structure of hyoscyamine.
Key enzymes and their corresponding genes in the this compound biosynthetic pathway include:
-
Putrescine N-methyltransferase (PMT): This enzyme catalyzes the N-methylation of putrescine, the first committed step in tropane alkaloid biosynthesis. The pmt gene is a primary target for genetic engineering to increase the flux towards hyoscyamine production.
-
Tropinone (B130398) Reductase I (TR1) and Tropinone Reductase II (TR2): These enzymes are responsible for the stereospecific reduction of tropinone to tropine (B42219) and pseudotropine, respectively. Tropine is the direct precursor for hyoscyamine.
-
Hyoscyamine 6β-hydroxylase (H6H): This enzyme is involved in the conversion of hyoscyamine to scopolamine. While the focus is on this compound, understanding H6H is critical as it dictates the final product ratio in many producing species.
The regulation of these genes is complex and can be influenced by developmental cues and environmental stimuli. Transcription factors play a significant role in coordinating the expression of biosynthetic genes.
Caption: Simplified biosynthetic pathway of this compound.
Genetic Engineering Strategies for Enhanced this compound Production
Metabolic engineering of hairy root cultures has proven to be a successful strategy for increasing the yield of this compound and other tropane alkaloids. The primary approaches involve the overexpression of key biosynthetic genes or the silencing of competing pathways.
Overexpression of Key Biosynthetic Genes
The overexpression of genes encoding rate-limiting enzymes can significantly enhance the metabolic flux towards the desired product.
-
pmt Overexpression: As PMT catalyzes the first committed step, overexpressing the pmt gene has been a major focus. This strategy aims to increase the pool of N-methylputrescine, a key precursor for the tropane ring.
-
h6h Overexpression and its Impact: While the goal is this compound, it is important to consider the role of H6H. In some applications, converting hyoscyamine to the more valuable scopolamine is desired. Overexpression of the h6h gene from Hyoscyamus niger in Atropa belladonna has been shown to significantly increase scopolamine content.[1] Conversely, for high hyoscyamine yield, downregulation or knockout of the h6h gene could be a viable strategy.[1]
The simultaneous overexpression of multiple genes, such as pmt and h6h, has been shown to have a synergistic effect on alkaloid production, leading to a significant increase in the final product yield.[2][3][4]
Quantitative Impact of Genetic Modifications
The following tables summarize the quantitative effects of genetic modifications on this compound and related tropane alkaloid production in various hairy root cultures.
Table 1: Effect of Single and Double Gene Overexpression on Tropane Alkaloid Production in Atropa belladonna Hairy Roots
| Transgenic Line | Gene(s) Overexpressed | Hyoscyamine (mg/g DW) | Scopolamine (mg/g DW) | Fold Increase (Hyoscyamine) vs. Non-transgenic | Fold Increase (Scopolamine) vs. Non-transgenic |
| Non-transgenic | - | ~0.2 | ~0.2 | - | - |
| Best Line (T3) | pmt and h6h | 2.2 | 1.0 | ~11 | ~5 |
Data synthesized from a study on Atropa belladonna hairy root cultures.[3][4]
Table 2: Effect of pmt and h6h Overexpression on Scopolamine Production in Hyoscyamus niger Hairy Roots
| Transgenic Line | Gene(s) Overexpressed | Scopolamine (mg/liter) | Fold Increase vs. Wild Type |
| Wild Type | - | 43 | - |
| Best h6h Line (H11) | h6h | 184 | ~4.3 |
| Best pmt & h6h Line (T3) | pmt and h6h | 411 | ~9.6 |
Data from a study on Hyoscyamus niger hairy root cultures.[2]
Elicitation: A Tool to Boost Biosynthesis
Elicitors are compounds that trigger defense responses in plants, often leading to an increased production of secondary metabolites. Both biotic and abiotic elicitors have been successfully used to enhance this compound production in hairy root cultures.
-
Biotic Elicitors: These include preparations from microorganisms like yeast extract (YE) and fungi.[5] For instance, cell wall fragments of Phytophthora megasperma increased tropane alkaloid production five-fold in Datura stramonium cell cultures.[5] Live viruses, such as tobamoviruses, have also been shown to act as effective elicitors.[6]
-
Abiotic Elicitors: These include inorganic salts and signaling molecules. Calcium chloride (CaCl₂) and potassium chloride (KCl) have been shown to enhance hyoscyamine accumulation.[7] Metal nanoparticles, such as iron oxide nanoparticles (FeNPs), have also demonstrated a significant elicitation effect.[8]
Table 3: Effect of Elicitors on this compound Production in Hairy Root Cultures
| Plant Species | Elicitor | Concentration | Exposure Time | Hyoscyamine Content | Fold Increase vs. Control | Reference |
| Datura stramonium (LDT line) | CaCl₂ | 1-2 g/L | - | 16.978 mg/g DW | 2.07 | [7] |
| Datura stramonium (LDS line) | KCl | 2 g/L | - | 12.074 mg/g DW | 2.32 | [7] |
| Hyoscyamus reticulatus | Iron Oxide Nanoparticles | 900 mg/L | 24 h | 43.82% of total alkaloids | ~5 | [8] |
| Datura stramonium | Tomato mosaic virus (ToMV SL-1) | - | - | >20 mg/g FW (in roots) | ~16.54 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the genetic regulation of this compound production.
Agrobacterium rhizogenes-mediated Hairy Root Induction
This protocol outlines the steps for inducing hairy roots, a prerequisite for genetic transformation and production studies.
Caption: Workflow for hairy root induction.
Methodology:
-
Explant Preparation: Select healthy, young tissues from the source plant (e.g., leaves, stems, or cotyledons). Sterilize the explants using standard surface sterilization techniques.[9]
-
Bacterial Culture: Culture a virulent strain of Agrobacterium rhizogenes (e.g., MTCC 532) in an appropriate liquid medium (e.g., LB medium) overnight at 28°C with shaking.[9][10]
-
Infection: Wound the explants and immerse them in the bacterial suspension for a defined period (e.g., 15-30 minutes). The addition of acetosyringone (B1664989) (e.g., 100 µM) to the bacterial culture can enhance transformation efficiency.[9]
-
Co-cultivation: Place the infected explants on a solid, hormone-free medium (e.g., MS medium) and incubate in the dark at 25°C for 2-3 days.[9]
-
Bacterial Elimination and Root Induction: Transfer the explants to a fresh, hormone-free solid medium containing an antibiotic (e.g., cefotaxime) to eliminate the Agrobacterium.
-
Establishment of Hairy Root Cultures: Hairy roots will emerge from the wounded sites within a few weeks. Excise the individual roots and culture them in a liquid, hormone-free medium for proliferation.[11]
Genetic Transformation of Hairy Roots
This protocol describes the introduction of foreign genes into the hairy root genome.
Methodology:
-
Vector Construction: Clone the gene of interest (e.g., pmt or h6h) into a binary vector suitable for Agrobacterium-mediated transformation. The vector should contain appropriate promoter and terminator sequences and a selectable marker gene.
-
Transformation of Agrobacterium: Introduce the binary vector into a competent Agrobacterium rhizogenes strain via electroporation or heat shock.
-
Infection of Explants: Follow the hairy root induction protocol (Section 5.1), using the transformed Agrobacterium strain.
-
Selection of Transgenic Hairy Roots: After co-cultivation, transfer the explants to a selection medium containing both an antibiotic to eliminate Agrobacterium and a selective agent corresponding to the marker gene in the binary vector.
-
Confirmation of Transformation: Confirm the integration and expression of the transgene in the selected hairy root lines using molecular techniques such as PCR, Southern blotting, and RT-qPCR.
Elicitation Protocol
This protocol details the application of elicitors to established hairy root cultures.
Methodology:
-
Culture Establishment: Grow the hairy root cultures in a liquid medium until they reach the exponential growth phase.
-
Elicitor Preparation: Prepare a sterile stock solution of the chosen elicitor at the desired concentration.
-
Elicitation: Add the elicitor solution to the hairy root cultures. The optimal concentration and exposure time will vary depending on the elicitor and the plant species and must be determined empirically.[8]
-
Harvesting: Harvest the hairy roots and the culture medium at different time points after elicitation.
-
Analysis: Analyze the harvested roots and medium for this compound content.
Quantification of this compound
Accurate quantification of this compound is essential for evaluating the success of genetic engineering and elicitation strategies. High-Performance Liquid Chromatography (HPLC) is a commonly used method.[12][13]
Methodology:
-
Sample Preparation:
-
Harvest and freeze-dry the hairy root tissue.
-
Grind the dried tissue into a fine powder.
-
Extract the alkaloids from the powdered tissue using an appropriate solvent system (e.g., chloroform-methanol-ammonia).
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., triethylammonium (B8662869) phosphate) and an organic solvent (e.g., acetonitrile).[12]
-
Detection: UV detection at a specific wavelength (e.g., 210 nm).[12]
-
Quantification: Use an external standard method with a calibration curve prepared from a pure this compound standard.[12]
-
Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC)-densitometry can also be employed for the analysis of tropane alkaloids.[14]
Conclusion and Future Perspectives
The genetic regulation of this compound production in hairy root cultures is a rapidly advancing field. The combination of genetic engineering, particularly the overexpression of key biosynthetic genes, and the application of elicitors provides a powerful toolkit for enhancing the yield of this valuable pharmaceutical compound. Future research will likely focus on the discovery and characterization of novel regulatory genes, including transcription factors, and the application of synthetic biology approaches to design and construct novel biosynthetic pathways for the production of high-value tropane alkaloids. The continued development of these biotechnological platforms holds significant promise for the sustainable and cost-effective production of plant-derived pharmaceuticals.
References
- 1. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pomics.com [pomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced production of hyoscyamine and scopolamine from genetically transformed root culture of Hyoscyamus reticulatus L. elicited by iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agrobacterium rhizogenes mediated hairy root induction in endangered Berberis aristata DC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotechrep.ir [biotechrep.ir]
- 11. mdpi.com [mdpi.com]
- 12. brieflands.com [brieflands.com]
- 13. scielo.isciii.es [scielo.isciii.es]
- 14. A rapid densitometric method for the analysis of hyoscyamine and scopolamine in solanaceous plants and their transformed root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of L-Hyoscyamine in Plant Tissues Using HPLC-UV
Introduction
L-Hyoscyamine is a medicinally important tropane (B1204802) alkaloid and the levorotatory isomer of atropine[1][2]. It is synthesized by various species of the Solanaceae family, including genera such as Hyoscyamus, Datura, and Atropa[3][4][5]. This compound functions as a non-selective, competitive antagonist of muscarinic receptors and is utilized in pharmaceuticals for its anticholinergic, antispasmodic, and mydriatic properties[1][4]. Due to its therapeutic significance and potential toxicity at higher doses, accurate quantification in plant raw materials is crucial for the standardization of herbal products and drug development.
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in various plant tissues.
Principle of the Method
The method employs reverse-phase chromatography (RP-HPLC) to separate this compound from other co-extracted plant metabolites. A C18 stationary phase is used, which retains non-polar compounds more strongly. The mobile phase consists of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). By using an appropriate mobile phase composition, this compound is effectively resolved and eluted from the column. Quantification is achieved by detecting the analyte's absorbance at a specific UV wavelength (typically 210-230 nm) and comparing the peak area to that of a certified reference standard[2][3]. The external standard method is commonly used for calibration[3].
Experimental Protocol
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Data acquisition and processing software (e.g., OpenLab, LabSolutions).
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2].
-
Analytical balance (0.0001g precision).
-
Ultrasonic bath.
-
Centrifuge.
-
Vortex mixer.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
2. Reagents and Standards
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (Milli-Q or equivalent HPLC grade).
-
Chloroform (Analytical grade).
-
Triethylammonium (B8662869) phosphate (B84403) buffer or Potassium dihydrogen orthophosphate for mobile phase preparation[2][3].
-
Orthophosphoric acid or glacial acetic acid for pH adjustment[1][6].
3. Preparation of Solutions
-
Mobile Phase Example: Prepare a triethylammonium phosphate buffer (30 mM, adjusted to pH 6.2 with phosphoric acid). The mobile phase is a mixture of this buffer and acetonitrile in a 75:25 (v/v) ratio[3]. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.
4. Sample Preparation: Extraction from Plant Tissue
-
Drying and Grinding: Dry the plant tissues (leaves, roots, stems) at 40-50°C until constant weight. Grind the dried material into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of an extraction solvent mixture of chloroform-methanol-25% ammonium hydroxide (15:5:1, v/v/v)[3].
-
Sonication: Place the flask in an ultrasonic bath for 30-45 minutes to facilitate cell disruption and enhance extraction efficiency[6].
-
Filtration and Evaporation: Filter the extract through Whatman No. 1 filter paper. Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried residue in 5 mL of the mobile phase.
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection[7].
5. HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1200 Series or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm[2] |
| Mobile Phase | 30 mM Triethylammonium phosphate buffer (pH 6.2) : Acetonitrile (75:25, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[7] |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm[2][3] |
| Run Time | 15 minutes |
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, precision, accuracy, LOD, and LOQ[2].
Specificity: The ability of the method to resolve the this compound peak from other components in the plant matrix was confirmed by comparing the chromatograms of a blank (solvent), a standard solution, and a plant sample extract. The absence of interfering peaks at the retention time of this compound indicates method specificity.
Linearity and Range: Linearity was established by injecting six concentrations of this compound standard solutions. The calibration curve was constructed by plotting the peak area against the concentration.
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 150234 |
| 10 | 301567 |
| 25 | 752345 |
| 50 | 1508765 |
| 75 | 2259876 |
| 100 | 3012345 |
| Regression Equation | y = 30050x + 1250 |
| Correlation Coefficient (r²) | 0.9995 |
Precision: Precision was evaluated at two levels: system precision and method precision (repeatability).
-
System Precision: Six replicate injections of a single standard solution (50 µg/mL) were performed.
-
Method Precision: Six different extracts were prepared from a single homogeneous plant sample and analyzed.
Table 2: Precision Results
| Parameter | % RSD (Relative Standard Deviation) | Acceptance Criteria |
| System Precision (Peak Area) | 0.85% | ≤ 2.0% |
| Method Precision (Assay) | 1.52% | ≤ 3.0% |
Accuracy (Recovery): The accuracy was determined by a recovery study using the standard addition method. A known amount of this compound was spiked into a pre-analyzed plant sample at three different concentration levels (80%, 100%, and 120% of the expected sample concentration).
Table 3: Accuracy (Recovery) Results
| Spiked Level | Amount Added (mg) | Amount Found (mg) | % Recovery |
| 80% | 0.80 | 0.79 | 98.75% |
| 100% | 1.00 | 0.99 | 99.00% |
| 120% | 1.20 | 1.17 | 97.50% |
| Mean Recovery | 98.42% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the signal-to-noise (S/N) ratio. LOD is determined at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1[8].
Table 4: LOD and LOQ Values
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The method was found to be robust as the %RSD of the results remained within acceptable limits.
Sample Analysis Results
The validated method was applied to determine the this compound content in different tissues of Datura stramonium.
Table 5: this compound Content in Datura stramonium Tissues
| Plant Tissue | This compound Content (mg/g Dry Weight) |
| Leaf | 3.52 ± 0.15 |
| Stem | 0.78 ± 0.08 |
| Root | 8.14 ± 0.42[9] |
| Seed | 1.25 ± 0.11 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of HPLC-UV system components.
References
- 1. HPLC Method for Analysis of Hyoscyamine | SIELC Technologies [sielc.com]
- 2. abap.co.in [abap.co.in]
- 3. brieflands.com [brieflands.com]
- 4. aipublications.com [aipublications.com]
- 5. ayurvedjournal.com [ayurvedjournal.com]
- 6. Ultrasound-assisted extraction of scopolamine and hyoscyamine from Hyoscyamus niger roots using central compost design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.isciii.es [scielo.isciii.es]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: L-Hyoscyamine Receptor Binding Assay for M1-M5 Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Hyoscyamine, a tropane (B1204802) alkaloid, is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Understanding its binding affinity across the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating its pharmacological profile and for the development of more selective muscarinic receptor ligands. This document provides a detailed protocol for determining the binding affinity (Ki) of this compound for each of the human M1-M5 receptor subtypes using a competitive radioligand binding assay.
The five subtypes of muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. M1, M3, and M5 receptors primarily couple to Gq proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[2][3][4] In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[3][5]
Quantitative Data Summary
The binding affinities of this compound (S-(-)-Hyoscyamine) for the five human muscarinic receptor subtypes expressed in Chinese hamster ovary (CHO-K1) cells are summarized below. The data is presented as pKi values, which are the negative logarithm of the inhibition constant (Ki), and the calculated Ki values in nanomolar (nM).
| Receptor Subtype | pKi (mean ± SEM) | Ki (nM) |
| M1 | 9.48 ± 0.18 | 0.33 |
| M2 | 9.45 ± 0.31 | 0.35 |
| M3 | 9.30 ± 0.19 | 0.50 |
| M4 | 9.55 ± 0.13 | 0.28 |
| M5 | 9.24 ± 0.30 | 0.58 |
| Data sourced from Gualtieri et al. (2009)[6] |
Signaling Pathways
The signaling pathways for the M1-M5 muscarinic receptor subtypes are illustrated below.
Caption: Signaling pathway for Gq-coupled M1, M3, and M5 muscarinic receptors.
Caption: Signaling pathway for Gi/o-coupled M2 and M4 muscarinic receptors.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the affinity of this compound for the human M1-M5 muscarinic receptor subtypes. The protocol is adapted from standard procedures for GPCR radioligand binding assays.[2][7][8]
Materials and Reagents
-
Receptor Source: Membrane preparations from CHO-K1 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.[2][9][10]
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), specific activity ~80 Ci/mmol.[11]
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: Atropine (10 µM final concentration).[11]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.[2][7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: (e.g., MicroScint-20).[2]
-
Equipment:
-
96-well microplates (non-binding surface).
-
96-well glass fiber filter plates (e.g., GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI).[2]
-
Cell harvester/vacuum filtration manifold.
-
Microplate scintillation counter.
-
Standard laboratory equipment (pipettes, centrifuges, etc.).
-
Experimental Workflow Diagram
Caption: Workflow for the this compound competitive radioligand binding assay.
Step-by-Step Protocol
1. Preparation of Reagents: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and perform serial dilutions in Binding Buffer to achieve a range of final assay concentrations (e.g., 10^-12 M to 10^-5 M). b. Dilute the [3H]NMS stock in Binding Buffer to a working concentration that is approximately equal to its Kd for the respective receptor subtype (typically 0.1-1.0 nM).[11] c. Prepare a 10 µM stock solution of Atropine in Binding Buffer for determining non-specific binding. d. On the day of the assay, thaw the frozen receptor membrane preparations and resuspend them in ice-cold Binding Buffer to a final concentration of approximately 5-20 µg of protein per well.[7] Homogenize gently if necessary.
2. Assay Setup: a. In a 96-well non-binding microplate, set up triplicate wells for each condition: i. Total Binding: Add Binding Buffer in place of any unlabeled ligand. ii. Non-specific Binding (NSB): Add the 10 µM Atropine solution. iii. Competition: Add each dilution of this compound. b. The final assay volume is typically 200-250 µL.[7]
3. Incubation: a. To each well, add the components in the following order: i. 50 µL of Binding Buffer (for Total Binding), 10 µM Atropine (for NSB), or the corresponding this compound dilution. ii. 150 µL of the diluted membrane preparation (e.g., 10 µg protein).[2] iii. 50 µL of the diluted [3H]NMS solution. b. Incubate the plate for 60 minutes at 30-37°C with gentle agitation to allow the binding to reach equilibrium.[2][7]
4. Filtration and Washing: a. Terminate the incubation by rapidly filtering the contents of each well through a PEI-pre-treated 96-well GF/C filter plate using a cell harvester. b. Wash the filters 3-4 times with an excess of ice-cold Wash Buffer to remove unbound radioligand.[2]
5. Radioactivity Measurement: a. Dry the filter plate completely (e.g., 30 minutes at 50°C or overnight at room temperature).[7] b. Add approximately 40-50 µL of scintillation cocktail to each well.[2] c. Seal the plate and count the radioactivity retained on the filters using a microplate scintillation counter, measuring counts per minute (CPM).
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
For the competition wells, calculate the percentage of specific binding at each concentration of this compound: % Specific Binding = (CPM in presence of this compound - NSB) / (Total Binding - NSB) * 100.
-
Plot the % Specific Binding against the logarithm of the this compound concentration.
-
-
Determine IC50 and Ki:
-
Use a non-linear regression analysis program (e.g., Prism) to fit the competition curve to a one-site competition model and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:
-
[L] is the concentration of the radioligand ([3H]NMS) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment or obtained from literature for the specific batch of membranes).
-
-
Conclusion
This application note provides a comprehensive framework for conducting a radioligand binding assay to determine the affinity of this compound for the M1-M5 muscarinic receptor subtypes. The detailed protocol, combined with the quantitative data and pathway diagrams, serves as a valuable resource for researchers in pharmacology and drug development. Adherence to this protocol will enable the generation of robust and reproducible data on the interaction of this compound with its target receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of L-Hyoscyamine and D-Hyoscyamine by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient method for the chiral separation of L-Hyoscyamine and D-Hyoscyamine, the enantiomeric components of atropine (B194438), using capillary electrophoresis (CE). The method employs sulfated β-cyclodextrin as a chiral selector, achieving baseline separation of the enantiomers. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the workflow and key separation principles, making it a valuable resource for analytical chemists in pharmaceutical quality control and drug development.
Introduction
Hyoscyamine, a tropane (B1204802) alkaloid, exists as two enantiomers: this compound and D-Hyoscyamine. The pharmacological activity of atropine, a racemic mixture of these enantiomers, is primarily attributed to this compound. Therefore, the ability to separate and quantify these enantiomers is crucial for the quality control of pharmaceutical formulations and for pharmacokinetic studies. Capillary electrophoresis (CE) offers a powerful analytical platform for chiral separations due to its high efficiency, low sample consumption, and methodological flexibility. This application note describes a validated CE method utilizing sulfated β-cyclodextrin for the effective chiral resolution of L- and D-Hyoscyamine.
Experimental Protocols
Two primary protocols from published studies are presented, offering flexibility in terms of separation time and specific analytical requirements.
Protocol 1: Standard Resolution Method
This protocol is based on the work of Heine et al. (2003) and is suitable for routine quality control, providing excellent resolution and validation data.[1][2][3]
1. Instrumentation and Consumables:
-
Capillary Electrophoresis System with a UV detector
-
Fused-silica capillary, uncoated (e.g., 50 µm i.d., 360 µm o.d., total length 48.5 cm, effective length 40 cm)
-
Data acquisition and processing software
2. Reagents and Solutions:
-
Running Buffer: 20 mM phosphate (B84403) buffer (pH 2.5) containing 3% (w/v) sulfated β-cyclodextrin.
-
Preparation: Dissolve the appropriate amount of sodium phosphate monobasic in deionized water, adjust pH to 2.5 with phosphoric acid, and then dissolve the sulfated β-cyclodextrin.
-
-
Sample Solution: Dissolve this compound, D-Hyoscyamine, or atropine standard in deionized water to a final concentration of 0.1 mg/mL.
-
Capillary Conditioning Solutions: 0.1 M Sodium hydroxide (B78521) (NaOH), deionized water.
3. Capillary Conditioning:
-
Before the first use, rinse the new capillary with 0.1 M NaOH for 10 minutes, followed by deionized water for 10 minutes, and finally with the running buffer for 15 minutes.
-
Between runs, rinse the capillary with 0.1 M NaOH for 2 minutes, deionized water for 2 minutes, and then equilibrate with the running buffer for 5 minutes.
4. Electrophoretic Conditions:
-
Voltage: +25 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 200 nm.
Protocol 2: Rapid Separation Method
This protocol, adapted from Mateus et al. (2002), is optimized for high-throughput analysis, achieving baseline separation in under 5 minutes.[4]
1. Instrumentation and Consumables:
-
Same as Protocol 1.
2. Reagents and Solutions:
-
Running Buffer: 55 mM phosphate buffer (pH 7.0) containing 2.9 mM sulfated β-cyclodextrin.
-
Preparation: Dissolve the appropriate amounts of sodium phosphate monobasic and dibasic to achieve a 55 mM solution and a pH of 7.0. Then, dissolve the sulfated β-cyclodextrin.
-
-
Sample Solution: Prepare as in Protocol 1.
-
Capillary Conditioning Solutions: Same as Protocol 1.
3. Capillary Conditioning:
-
Follow the same conditioning procedure as in Protocol 1.
4. Electrophoretic Conditions:
-
Voltage: +20 kV
-
Temperature: 20°C
-
Injection: Hydrodynamic injection (pressure and time may need optimization for the specific instrument, e.g., 50 mbar for 3 seconds).
-
Detection: UV detection (wavelength not specified in the abstract, 200-210 nm is a suitable range for tropane alkaloids).
Data Presentation
The following tables summarize the quantitative data obtained from the described methods.
Table 1: Electrophoretic Parameters and Performance Data
| Parameter | Protocol 1 (Heine et al., 2003) | Protocol 2 (Mateus et al., 2002) |
| Buffer | 20 mM Phosphate | 55 mM Phosphate |
| pH | 2.5 | 7.0 |
| Chiral Selector | 3% (w/v) Sulfated β-Cyclodextrin | 2.9 mM Sulfated β-Cyclodextrin |
| Voltage | +25 kV | +20 kV |
| Temperature | 25°C | 20°C |
| Migration Time (D-Hyoscyamine) | ~ 8.5 min | < 5 min |
| Migration Time (this compound) | ~ 9.0 min | < 5 min |
| Resolution (Rs) | > 2.0 | Baseline Separation |
Table 2: Method Validation Data (Protocol 1)
| Parameter | Result |
| Limit of Detection (LOD) | 0.05% of the main enantiomer |
| Limit of Quantitation (LOQ) | 0.15% of the main enantiomer |
| Linearity (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
Visualizations
Diagram 1: Experimental Workflow for Chiral Separation of Hyoscyamine Enantiomers by CE
Experimental Workflow Diagram
Diagram 2: Principle of Chiral Separation using Sulfated β-Cyclodextrin
Chiral Separation Mechanism
Discussion
The use of sulfated β-cyclodextrin is key to the successful chiral separation of L- and D-Hyoscyamine. The negatively charged sulfate (B86663) groups on the cyclodextrin (B1172386) rim and the hydrophobic cavity allow for differential interactions with the two enantiomers. This leads to the formation of diastereomeric inclusion complexes with varying stabilities and, consequently, different electrophoretic mobilities, enabling their separation.
The two protocols presented highlight the tunability of the CE method. Protocol 1, with its low pH and high concentration of the chiral selector, provides robust and highly reproducible separation, as evidenced by the comprehensive validation data. Protocol 2 demonstrates that by adjusting the buffer pH and the concentration of the chiral selector, a much faster separation can be achieved, which is advantageous for high-throughput screening applications. The choice between the protocols will depend on the specific needs of the laboratory, balancing the requirements for speed, resolution, and established validation.
Conclusion
Capillary electrophoresis with sulfated β-cyclodextrin as a chiral selector is a highly effective technique for the enantiomeric separation of this compound and D-Hyoscyamine. The methods described in this application note are reliable, reproducible, and can be adapted for both routine quality control and high-throughput analysis. The provided protocols and data serve as a valuable starting point for researchers and analysts in the pharmaceutical industry to implement this chiral separation method in their laboratories.
References
- 1. Determination of this compound in atropine and D-hyoscyamine in this compound by chiral capillary electrophoresis as an alternative to polarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of L‐hyoscyamine in atropine and D‐hyoscyamine in L‐hyoscyamine by chiral capillary electrophoresis as an alternative to polarimetry | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioseparation of atropine by capillary electrophoresis using sulfated beta-cyclodextrin: application to a plant extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of L-Hyoscyamine in Human Plasma by LC-MS/MS
References
- 1. A validated liquid chromatography-tandem mass spectrometry method for the determination of this compound in human plasma: Application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC/MS/MS method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacompass.com [pharmacompass.com]
- 5. fda.gov [fda.gov]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocol: L-Hyoscyamine Extraction from Hyoscyamus niger Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyoscyamus niger, commonly known as henbane or black henbane, is a plant belonging to the Solanaceae family. It is a significant source of tropane (B1204802) alkaloids, particularly L-Hyoscyamine and scopolamine (B1681570).[1] this compound, the levorotatory isomer of atropine, is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors and is widely used as an anticholinergic agent for various therapeutic purposes, including the treatment of gastrointestinal disorders, motion sickness, and as a preoperative medication to reduce secretions.[1][2]
The efficient extraction and purification of this compound from natural sources like H. niger seeds are critical for pharmaceutical manufacturing and research. The protocol outlined below is based on established solvent extraction and acid-base purification principles, designed to isolate the alkaloid from the complex seed matrix.
Tropane Alkaloid Biosynthesis Pathway
The production of this compound in Hyoscyamus niger follows the tropane alkaloid biosynthetic pathway. The pathway begins with precursors from amino acid metabolism, specifically putrescine derived from arginine or ornithine.[3][4] A key committed step is the formation of N-methylputrescine, catalyzed by the enzyme putrescine N-methyltransferase (PMT).[3][5] A series of subsequent reactions leads to the formation of the tropane ring, which is then esterified to produce littorine (B1216117) and ultimately hyoscyamine (B1674123).[2] Hyoscyamine can then be converted to scopolamine by the enzyme hyoscyamine 6β-hydroxylase (H6H).[2][5] Understanding this pathway is crucial for metabolic engineering efforts aimed at increasing alkaloid yield.
Caption: Simplified biosynthesis pathway of this compound and Scopolamine in Hyoscyamus niger.
Experimental Protocol: this compound Extraction
This protocol details a laboratory-scale method for the extraction and purification of this compound from H. niger seeds using a combination of solvent extraction and acid-base liquid-liquid partitioning.
Materials and Reagents
-
Plant Material: Dried seeds of Hyoscyamus niger.
-
Solvents:
-
Methanol (ACS Grade)
-
Chloroform (B151607) (ACS Grade)
-
Ammonium Hydroxide (25% solution)
-
Sulfuric Acid (1 N solution)
-
Deionized Water
-
-
Drying Agent: Anhydrous Sodium Sulfate (B86663) (Na₂SO₄).
-
Equipment:
-
Grinder or mill
-
Soxhlet apparatus or sonicator
-
Rotary evaporator
-
Separatory funnels (250 mL and 500 mL)
-
pH meter or pH indicator strips
-
Filter paper (Whatman No. 1)
-
Glass beakers and flasks
-
Ice bath
-
Sample Preparation
-
Ensure Hyoscyamus niger seeds are thoroughly dried in a well-ventilated area or an oven at a low temperature (40-50°C) to prevent degradation of active compounds.
-
Grind the dried seeds into a fine powder using a grinder or mill. A finer powder increases the surface area for more efficient solvent extraction.[6]
Primary Alkaloid Extraction
-
Weigh 50 g of the powdered seed material.
-
Prepare the extraction solvent mixture: Chloroform:Methanol:Ammonium Hydroxide (15:5:1, v/v/v).[7][8]
-
Method A (Maceration/Sonication):
-
Place the powdered seeds in a large flask and add 500 mL of the extraction solvent.
-
Sonicate the mixture for 20-30 minutes.[9]
-
Allow the mixture to macerate for 24 hours at room temperature with occasional stirring.
-
-
Method B (Soxhlet Extraction):
-
Place the powdered seeds in a thimble and load it into a Soxhlet extractor.
-
Add 500 mL of the extraction solvent to the boiling flask.
-
Perform the extraction for 6-8 hours, or until the solvent in the siphon tube runs clear.
-
-
Filter the resulting mixture through filter paper to separate the plant debris. If using maceration, repeat the extraction on the residue two more times with fresh solvent to ensure maximum yield.
-
Combine all filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C to obtain a viscous crude residue.
Acid-Base Purification
This step selectively isolates the alkaloids from other non-basic plant compounds.
-
Dissolve the crude residue in 50 mL of 1 N Sulfuric Acid (H₂SO₄). The acidic solution protonates the alkaloids, rendering them water-soluble.
-
Transfer the acidic solution to a separatory funnel.
-
Wash the solution by adding 50 mL of chloroform and shaking vigorously. Allow the layers to separate and discard the lower chloroform layer, which contains neutral and acidic impurities. Repeat this wash step two more times.[8]
-
Place the remaining aqueous phase in an ice bath to control the temperature during neutralization.
-
Slowly add 25% Ammonium Hydroxide (NH₄OH) dropwise to the aqueous phase while stirring until the pH reaches 10. This deprotonates the alkaloids, making them soluble in organic solvents.[8]
-
Transfer the basified solution back to a clean separatory funnel.
-
Extract the alkaloids by adding 50 mL of chloroform and shaking. Collect the lower chloroform layer.
-
Repeat the chloroform extraction on the aqueous phase at least three more times to ensure complete recovery of the alkaloids.[8]
-
Combine all chloroform extracts.
Final Isolation and Drying
-
Dry the combined chloroform extracts by passing them through a funnel containing anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the dried chloroform extract to dryness using a rotary evaporator at 40°C.
-
The resulting residue is the purified total tropane alkaloid fraction, rich in this compound. Further purification and quantification can be performed using chromatographic techniques like HPLC or GC-MS.[7][10]
Caption: Workflow diagram for the extraction and purification of this compound.
Quantitative Data Summary
The concentration of this compound in Hyoscyamus niger can vary significantly based on the plant part, geographical location, growth stage, and analytical method used. The following table summarizes reported quantitative data from various studies.
| Plant Material | Condition | This compound Content | Analytical Method | Reference |
| H. niger Seeds | Wild Type | 0.145% (1450 µg/g) | Titrimetric Method | [10] |
| H. niger Callus | Control (Untreated) | 0.0139 µg/g | HPLC | [5] |
| H. niger Callus | EMS-Treated (0.03%) | 0.0344 µg/g | HPLC | [5] |
| H. reticulatus Roots | Wild Type | 0.056 ± 0.011% | GC-MS | [10] |
| H. reticulatus Leaves | Wild Type | 0.036 ± 0.004% | GC-MS | [10] |
| H. pusillus Leaves | Flowering Stage | Highest Level (unspecified value) | HPLC | [11] |
Concluding Remarks
This document provides a comprehensive protocol for the extraction of this compound from H. niger seeds, intended for a scientific audience. The described method of solvent extraction followed by acid-base purification is a robust and widely used technique for isolating tropane alkaloids. For applications requiring high purity, the resulting extract should be subjected to further chromatographic separation, such as preparative HPLC. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as both the solvents and the concentrated plant alkaloids are hazardous.
References
- 1. scitcentral.com [scitcentral.com]
- 2. ashs.org [ashs.org]
- 3. pnas.org [pnas.org]
- 4. Engineering tropane biosynthetic pathway in Hyoscyamus niger hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promoting the accumulation of scopolamine and hyoscyamine in Hyoscyamus niger L. through EMS based mutagenesis | PLOS One [journals.plos.org]
- 6. extractionmagazine.com [extractionmagazine.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. researchgate.net [researchgate.net]
- 11. Extraction and Determination of Tropan Alkaloids, Hyoscyamine and Scopolamine, from Different Parts of Hyoscyamus pusillus L. in Different Stages of Plant Growth [ijmapr.areeo.ac.ir]
Application Notes and Protocols for In Vitro Assessment of L-Hyoscyamine's Anticholinergic Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro assays to characterize the anticholinergic activity of L-Hyoscyamine. This compound, a tropane (B1204802) alkaloid, acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), making it a compound of significant interest in pharmacology and drug development.[1][2] The following sections detail the necessary methodologies to determine the binding affinity and functional antagonism of this compound across the five human muscarinic receptor subtypes (M1-M5).
Introduction to this compound and Muscarinic Receptors
This compound is the levorotatory isomer of atropine (B194438) and the pharmacologically active component responsible for its anticholinergic effects.[1][3] It exerts its action by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine, to muscarinic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues.[4] They are integral to regulating a multitude of physiological functions, including heart rate, smooth muscle contraction, and glandular secretions.[3][5]
The five subtypes of muscarinic receptors are classified based on their signaling pathways:
-
M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]).[4][6][7]
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).[4][7]
Understanding the affinity and functional potency of this compound at each of these receptor subtypes is crucial for predicting its therapeutic efficacy and potential side effects.
Data Presentation: Quantitative Analysis of this compound's Anticholinergic Activity
The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2) of S-(-)-Hyoscyamine (this compound) and its dextrorotatory enantiomer, R-(+)-Hyoscyamine, at the five human muscarinic receptor subtypes. The data is derived from studies using Chinese Hamster Ovary (CHO-K1) cells stably expressing the respective human receptor subtypes.[8]
Table 1: Binding Affinities (pKi) of Hyoscyamine Enantiomers at Human Muscarinic Receptors [8]
| Receptor Subtype | S-(-)-Hyoscyamine (pKi ± SEM) | R-(+)-Hyoscyamine (pKi ± SEM) |
| M1 | 9.48 ± 0.18 | 8.21 ± 0.07 |
| M2 | 9.45 ± 0.31 | 7.89 ± 0.06 |
| M3 | 9.30 ± 0.19 | 8.06 ± 0.18 |
| M4 | 9.55 ± 0.13 | 8.35 ± 0.11 |
| M5 | 9.24 ± 0.30 | 8.17 ± 0.08 |
Table 2: Functional Antagonist Potencies (pA2) of Hyoscyamine Enantiomers at Muscarinic Receptors [8]
| Receptor Subtype | Tissue/Preparation | S-(-)-Hyoscyamine (pA2 ± SEM) | R-(+)-Hyoscyamine (pA2 ± SEM) |
| M1 | Rabbit Vas Deferens | 9.33 ± 0.03 | 7.05 ± 0.05 |
| M2 | Rat Atrium | 8.95 ± 0.01 | 7.25 ± 0.04 |
| M3 | Rat Ileum | 9.04 ± 0.03 | 6.88 ± 0.05 |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the original response. Higher values indicate greater potency.
Signaling Pathways and Experimental Overviews
The following diagrams illustrate the signaling cascades of the muscarinic receptor subtypes and the general workflows of the in vitro assays used to assess this compound's anticholinergic activity.
Muscarinic Receptor Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel L-Hyoscyamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of novel L-Hyoscyamine derivatives to identify candidates with desired affinities and selectivities for muscarinic acetylcholine (B1216132) receptors (mAChRs). This document includes detailed experimental protocols for compound synthesis, purification, and two primary HTS assays, along with data presentation guidelines and visualizations of key processes.
Introduction
This compound, a tropane (B1204802) alkaloid found in plants of the Solanaceae family, is a non-selective competitive antagonist of muscarinic acetylcholine receptors.[1][2] It blocks the action of acetylcholine at parasympathetic sites, leading to various physiological effects.[3][4] The development of novel this compound derivatives is a promising avenue for creating more selective and potent therapeutics for a range of conditions, including gastrointestinal disorders, overactive bladder, and certain respiratory ailments.[1][5] High-throughput screening is an essential tool in drug discovery that enables the rapid testing of large numbers of compounds to identify promising leads.[6][7][8]
Signaling Pathway of this compound
This compound and its derivatives exert their effects by competitively blocking the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[1][2][9] The binding of acetylcholine to these receptors normally initiates a cascade of intracellular events. This compound, as an antagonist, prevents this binding and the subsequent signaling. For instance, antagonism of M3 receptors in smooth muscle leads to relaxation and reduced secretions.[1][9]
Experimental Protocols
Synthesis of a Focused Library of this compound Derivatives (Ester Analogs)
This protocol describes the parallel synthesis of a small library of this compound ester derivatives. The core concept is the esterification of the hydroxyl group of this compound with a variety of carboxylic acids.
Materials:
-
This compound
-
A diverse set of carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
96-well reaction block
-
Magnetic stir plate and stir bars
Procedure:
-
Reaction Setup: In each well of a 96-well reaction block, add this compound (1 equivalent) dissolved in anhydrous DCM.
-
Addition of Carboxylic Acids: To each well, add a different carboxylic acid (1.2 equivalents) from a pre-prepared stock solution.
-
Coupling Agent Addition: Add a solution of DCC (1.2 equivalents) or EDC (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM to each well.
-
Reaction: Seal the reaction block and stir the contents of each well at room temperature for 12-24 hours.
-
Work-up:
-
Filter the contents of each well to remove the urea (B33335) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Evaporate the solvent from each well under a stream of nitrogen to yield the crude this compound derivatives.
Purification of this compound Derivatives
Purification of the synthesized derivatives is crucial. For a small library, parallel purification can be performed using solid-phase extraction (SPE) or automated flash chromatography. For larger libraries, a high-throughput purification system is recommended.
Protocol: Parallel Purification using Silica (B1680970) Gel SPE Cartridges
Materials:
-
Crude this compound derivatives
-
Silica gel SPE cartridges
-
Hexane
-
Ethyl Acetate (B1210297)
-
Methanol
-
Vacuum manifold for SPE
Procedure:
-
Cartridge Conditioning: Condition the silica gel SPE cartridges by washing with hexane.
-
Sample Loading: Dissolve the crude product from each well in a minimal amount of DCM and load it onto a conditioned SPE cartridge.
-
Elution: Elute the cartridges with a stepwise gradient of ethyl acetate in hexane. A small amount of triethylamine (0.1-1%) can be added to the mobile phase to reduce tailing of the basic alkaloids.
-
Fraction Collection: Collect the fractions in a 96-well collection plate.
-
Analysis: Analyze the fractions by thin-layer chromatography (TLC) or a rapid LC-MS method to identify the fractions containing the pure product.
-
Solvent Evaporation: Evaporate the solvent from the wells containing the pure product to obtain the purified this compound derivatives.
High-Throughput Screening Assays
Two primary HTS assays are recommended for screening this compound derivatives for their activity as muscarinic receptor antagonists: a cell-based calcium mobilization assay and a biochemical radioligand binding assay.
This assay measures the ability of the test compounds to inhibit the increase in intracellular calcium that occurs upon agonist stimulation of Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
CHO or HEK293 cells stably expressing the target human muscarinic receptor subtype (e.g., M1 or M3).
-
Culture medium (e.g., DMEM/F-12 with 10% FBS and selection antibiotic).
-
384-well black-walled, clear-bottom microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Muscarinic receptor agonist (e.g., carbachol).
-
This compound or Atropine (as a positive control).
-
Automated liquid handler.
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and incubate for 18-24 hours.
-
Dye Loading: Remove the culture medium and add the calcium dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Add the this compound derivatives at various concentrations to the wells. Also include wells with the positive control and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. The instrument will add a pre-determined concentration of the agonist (e.g., EC80 of carbachol) to each well and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The inhibition of the agonist-induced calcium signal by the test compounds is calculated. From this, IC50 values can be determined.
This biochemical assay directly measures the affinity of the this compound derivatives for the muscarinic receptors by competing with a radiolabeled ligand. This can be performed for all five receptor subtypes.
Materials:
-
Cell membranes prepared from cells expressing the target muscarinic receptor subtype.
-
Radioligand (e.g., [3H]-N-methylscopolamine).
-
Assay buffer.
-
96-well filter plates.
-
Unlabeled this compound or Atropine (for determining non-specific binding).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In the wells of a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the this compound derivatives. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled antagonist).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plates using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition of specific binding by the test compounds is used to determine their Ki values.
Data Presentation
Quantitative data from the HTS assays should be summarized in clear and well-structured tables to facilitate comparison of the activity and selectivity of the this compound derivatives.
Table 1: Affinity of this compound Enantiomers for Human Muscarinic Receptor Subtypes
| Compound | m1 (pKi) | m2 (pKi) | m3 (pKi) | m4 (pKi) | m5 (pKi) |
| S-(-)-Hyoscyamine | 9.48 ± 0.18 | 9.45 ± 0.31 | 9.30 ± 0.19 | 9.55 ± 0.13 | 9.24 ± 0.30 |
| R-(+)-Hyoscyamine | 8.21 ± 0.07 | 7.89 ± 0.06 | 8.06 ± 0.18 | 8.35 ± 0.11 | 8.17 ± 0.08 |
Data adapted from Ghelardini et al. (1997).[10] pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Hypothetical Screening Results for Novel this compound Derivatives
| Derivative ID | M1 IC50 (nM) | M3 IC50 (nM) | M1/M3 Selectivity |
| This compound | 1.5 | 2.0 | 0.75 |
| Derivative A | 150 | 5.2 | 0.03 |
| Derivative B | 25 | 22 | 1.14 |
| Derivative C | 3.1 | 150 | 48.4 |
| Derivative D | 8.9 | 9.5 | 0.94 |
This table presents hypothetical data for illustrative purposes. IC50 values would be determined from the calcium mobilization assay.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the high-throughput screening of novel this compound derivatives. By employing these methodologies, researchers can efficiently identify and characterize promising new drug candidates with improved affinity and selectivity for specific muscarinic receptor subtypes, ultimately accelerating the development of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ((1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Yl) (2R)-3-Hydroxy-2-Phenylpropanoate | C17H23NO3 | CID 637577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Hyoscyamine as a Pharmacological Tool in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Hyoscyamine, a tropane (B1204802) alkaloid naturally found in plants of the Solanaceae family, is a potent, competitive, and non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] As the levorotatory isomer of atropine, its pharmacological activity is approximately twice that of atropine.[4] This property makes this compound an invaluable tool in neuroscience research for elucidating the role of the cholinergic system in various physiological and pathological processes. These application notes provide detailed information and protocols for the effective use of this compound in neuroscience research.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine to all five muscarinic receptor subtypes (M1-M5).[3][5] This antagonism inhibits the downstream signaling cascades initiated by acetylcholine, thereby modulating a wide range of neuronal functions. In the central nervous system (CNS), antagonism of M1, M4, and M5 receptors can influence cognitive processes, while blocking M2 receptors can affect heart rate and atrial contractility.[5]
Data Presentation
The following tables summarize key quantitative data for this compound, facilitating its use in experimental design.
Table 1: Muscarinic Receptor Binding Affinities of S-(-)-Hyoscyamine (this compound)
| Receptor Subtype | pKi (human, expressed in CHO-K1 cells) | pA2 (various tissues) | Tissue for pA2 |
| M1 | 9.48 ± 0.18 | 9.33 ± 0.03 | Rabbit vas deferens |
| M2 | 9.45 ± 0.31 | 8.95 ± 0.01 | Rat atrium |
| M3 | 9.30 ± 0.19 | 9.04 ± 0.03 | Rat ileum |
| M4 | 9.55 ± 0.13 | - | - |
| M5 | 9.24 ± 0.30 | - | - |
| Data from Ghelardini C, et al. (1997).[6] |
Table 2: Effective Concentrations of this compound in Neuroscience Research
| Experimental Model | Application | Concentration/Dose | Observed Effect | Reference |
| In vitro (Rat phrenic nerve-hemidiaphragm) | Acetylcholine Release | 10⁻¹⁴ to 10⁻¹² M | 15.9 ± 2.1% increase in ACh release | Ghelardini C, et al. (1997).[6] |
| In vivo (Freely moving rats) | Cortical Microdialysis | 5 µg/kg i.p. | 63.3 ± 16.3% increase in cortical ACh release | Ghelardini C, et al. (1997).[6] |
| In vivo (Mice) | Receptor Binding | 2 mg/kg i.v. | "Maximum" specific binding in the brain | Gabrielsson J, et al. (1987).[1] |
| In vivo (Humans) | GI/GU Disorders | 0.25–0.5 mg (IV, IM, or Sub-Q) | Symptomatic relief | Drugs.com (2024).[7] |
Experimental Protocols
In Vitro Receptor Binding Assay
This protocol is adapted from standard radioligand binding assay procedures and can be used to determine the binding affinity of this compound for muscarinic receptors in brain tissue homogenates.
Materials:
-
Brain tissue (e.g., cortex, hippocampus) from the species of interest
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)
-
This compound stock solution
-
Unlabeled competitor (e.g., atropine) for non-specific binding determination
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in the assay buffer.
-
Binding Reaction: In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of an unlabeled competitor like atropine.
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Acetylcholine Measurement
This protocol describes the use of in vivo microdialysis to measure the effect of systemically administered this compound on extracellular acetylcholine levels in a specific brain region of an anesthetized or freely moving rodent.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probe
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for injection
-
Anesthetic (if applicable)
-
Fraction collector
-
HPLC system with electrochemical detection or LC-MS/MS for acetylcholine analysis[8]
Protocol:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Following a midline scalp incision, drill a small hole in the skull above the target brain region (e.g., prefrontal cortex, hippocampus). Slowly lower the microdialysis probe to the desired coordinates. Secure the probe to the skull with dental cement.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[9] Allow the animal to recover and the probe to stabilize. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection). A dose of 5 µg/kg has been shown to increase acetylcholine release.[6]
-
Sample Collection: Continue to collect dialysate samples at the same intervals for a predetermined period after drug administration.
-
Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method such as HPLC-ECD or LC-MS/MS.[8]
-
Data Analysis: Express the acetylcholine concentrations as a percentage of the baseline and plot the time course of the effect of this compound.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
Patch-Clamp Electrophysiology in Brain Slices
This protocol outlines the use of this compound in whole-cell patch-clamp recordings from neurons in acute brain slices to investigate its effect on synaptic transmission and neuronal excitability.
Materials:
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂
-
Intracellular solution for patch pipettes
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
This compound stock solution
Protocol:
-
Brain Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare acute brain slices (e.g., 300 µm thick) of the region of interest using a vibrating microtome in ice-cold, oxygenated aCSF.[10] Allow the slices to recover in oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Visualize neurons using a microscope with DIC optics.
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a target neuron. Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) or intrinsic membrane properties.
-
This compound Application: Bath-apply this compound at the desired concentration (e.g., in the nanomolar to low micromolar range) to the slice.
-
Data Acquisition: Record the changes in synaptic activity or neuronal properties in the presence of this compound.
-
Washout: If possible, wash out the drug by perfusing with drug-free aCSF to observe any reversal of the effects.
-
Data Analysis: Analyze the recorded currents or voltage responses to quantify the effects of this compound.
Rodent Behavioral Studies
This protocol provides a general framework for assessing the central effects of this compound on behavior in rodents. The specific behavioral test will depend on the research question (e.g., learning and memory, locomotor activity).
Materials:
-
Appropriate behavioral testing apparatus (e.g., Morris water maze, open field arena, elevated plus maze)
-
This compound for injection
-
Vehicle control solution
-
Animal tracking software (optional)
Protocol:
-
Acclimation: Acclimate the animals to the testing room and apparatus before the experiment to reduce stress-induced variability.
-
Drug Administration: Administer this compound or vehicle control at a specific time point before the behavioral test. The dose and timing will need to be optimized for the specific behavior being studied. Doses used in animal studies to affect the CNS are typically in the mg/kg range.[11]
-
Behavioral Testing: Conduct the behavioral test according to a standardized protocol. Record the relevant behavioral parameters (e.g., latency to find a platform, distance traveled, time spent in open arms).
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the this compound-treated group with the control group.
Visualizations
Caption: this compound competitively antagonizes muscarinic acetylcholine receptors.
Caption: Workflow for in vivo microdialysis with this compound.
Caption: Logical relationship of this compound's action and effect.
Solution Preparation and Storage
Preparation: For in vitro experiments, this compound can be dissolved in sterile water or a suitable buffer like aCSF. For in vivo administration, it can be dissolved in sterile physiological saline. It is recommended to prepare fresh solutions on the day of the experiment.[2] If a stock solution is prepared, it should be stored appropriately.
Storage and Stability: this compound should be protected from light and heat.[4] For oral formulations, storage at 15–30°C is recommended for conventional tablets and 20–25°C for solutions and orally disintegrating tablets.[7] For research purposes, storing stock solutions at -20°C is a common practice. The stability of this compound in various mixtures can be temperature-dependent.[12] Commercially available orally disintegrating tablets have been shown to be stable for at least 6 months under specific storage conditions.[13]
References
- 1. A method using this compound for the study of muscarinic acetylcholine receptor binding in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 4. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Analysis of acetylcholine from extracellular fluid in brain by in vivo microdialysis and LC-ESI-MS/MS with the stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DIGEST REPORT ANTICHOLINERGIC CHEMICALS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Stability of hyoscyamine in some B.P.C. mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US9456981B2 - Stable orally disintegrating tablets of hyoscyamine - Google Patents [patents.google.com]
Application Notes and Protocols for Stable Isotope Labeling of L-Hyoscyamine in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Hyoscyamine, a tropane (B1204802) alkaloid, is a clinically significant anticholinergic agent used to treat a variety of conditions, including gastrointestinal disorders.[1][2] Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. Stable isotope labeling, utilizing non-radioactive isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), offers a powerful methodology for elucidating the absorption, distribution, metabolism, and excretion (ADME) of this compound.[3] This approach allows for the differentiation of the administered drug and its metabolites from endogenous compounds, providing precise quantitative data for pharmacokinetic and metabolic studies.[3][4]
These application notes provide an overview of the methodologies and protocols for the use of stable isotope-labeled this compound in metabolic research.
Data Presentation: Quantitative Analysis
The use of stable isotope-labeled this compound allows for precise quantification of the parent compound and its metabolites in various biological matrices. Below are illustrative examples of how quantitative data from such studies can be presented.
Table 1: Example Pharmacokinetic Parameters of this compound-d₃ and its Metabolites in Rat Plasma Following a Single Oral Dose (1 mg/kg)
| Compound | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | t₁/₂ (h) |
| This compound-d₃ | 150.2 ± 25.1 | 0.5 | 450.6 ± 75.3 | 3.5 ± 0.5 |
| Tropine-d₃ | 45.8 ± 8.2 | 1.0 | 210.4 ± 35.1 | 4.2 ± 0.7 |
| Tropic acid | 30.5 ± 5.6 | 1.5 | 150.9 ± 28.4 | 4.0 ± 0.6 |
Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.
Table 2: Example Tissue Distribution of this compound-¹³C₄ and its Major Metabolite 24 Hours After a Single Intravenous Dose (0.5 mg/kg) in Rats
| Tissue | This compound-¹³C₄ (ng/g tissue) | Tropine-¹³C₄ (ng/g tissue) |
| Liver | 85.3 ± 12.7 | 150.8 ± 22.4 |
| Kidneys | 120.1 ± 18.5 | 250.2 ± 37.1 |
| Brain | 10.2 ± 2.1 | 5.1 ± 1.2 |
| Heart | 25.6 ± 4.3 | 15.3 ± 3.1 |
| Lungs | 40.8 ± 6.9 | 25.7 ± 4.8 |
Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Representative Synthesis of Deuterated this compound (this compound-d₃)
This protocol outlines a representative synthetic route for the preparation of this compound labeled with deuterium on the N-methyl group. This is a proposed method and would require optimization.
Materials:
-
Deuterated methyl iodide (CD₃I)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone (B3395972)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve norhyoscyamine (1 equivalent) in anhydrous acetone in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add anhydrous potassium carbonate (3 equivalents) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add deuterated methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., dichloromethane/methanol (B129727) with a small percentage of ammonium (B1175870) hydroxide) to yield this compound-d₃.
-
Confirm the structure and isotopic enrichment of the final product by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.
Protocol 2: In Vitro Metabolism of this compound-¹³C₄ using Rat Liver Microsomes
Materials:
-
This compound-¹³C₄
-
Rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Incubator shaker set to 37°C
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound-¹³C₄ in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired working concentrations with phosphate buffer.
-
In a microcentrifuge tube, pre-incubate the rat liver microsomes (final protein concentration of 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add the this compound-¹³C₄ working solution to the pre-warmed microsome suspension to initiate the reaction.
-
Add the NADPH regenerating system to start the metabolic process. The final incubation volume is typically 200-500 µL.
-
Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., atropine-d₃).
-
Vortex the samples vigorously and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or analyze directly by LC-MS/MS.
-
Quantify the remaining this compound-¹³C₄ and the formation of its metabolites (e.g., tropine-¹³C₄ and tropic acid) using a validated LC-MS/MS method.
Protocol 3: In Vivo Pharmacokinetic Study of this compound-d₃ in Rats
Materials:
-
This compound-d₃ formulated for oral administration (e.g., in saline or a suitable vehicle)
-
Sprague-Dawley rats (male, 250-300 g)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Anesthesia (if required for blood collection)
-
Centrifuge
Procedure:
-
Acclimatize the rats for at least one week before the study with free access to food and water.
-
Fast the rats overnight (with access to water) before dosing.
-
Administer a single oral dose of this compound-d₃ (e.g., 1 mg/kg) via oral gavage.
-
Collect blood samples (approximately 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into EDTA-coated tubes.[5][6][7]
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
For analysis, precipitate the plasma proteins by adding three volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples.
-
Analyze the supernatant by a validated LC-MS/MS method to determine the concentrations of this compound-d₃ and its metabolites.
-
Calculate the pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) using appropriate software.
Protocol 4: LC-MS/MS Analysis of this compound and its Metabolites
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes (e.g., starting with 5% B, increasing to 95% B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: e.g., m/z 290.2 → 124.1
-
This compound-d₃: e.g., m/z 293.2 → 124.1
-
Tropine: e.g., m/z 142.1 → 82.1
-
Tropic Acid: e.g., m/z 167.1 → 103.1
-
-
Optimize other parameters such as collision energy and declustering potential for each analyte.
Visualizations
Metabolic Pathway of this compound
Caption: Primary metabolic pathway of this compound.
Experimental Workflow for an In Vivo Metabolic Study
Caption: Workflow for an in vivo this compound metabolic study.
References
- 1. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 4. Large-scale preparation of (13) C-labeled 2-(phenylthio)acetic acid and the corresponding labeled sulfoxides and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.unsw.edu.au [research.unsw.edu.au]
- 6. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
Application Notes and Protocols for the Radioimmunoassay of L-Hyoscyamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and implementation of a radioimmunoassay (RIA) for the quantitative detection of L-Hyoscyamine (B7768854). This document is intended for use by researchers, scientists, and professionals in the field of drug development and analysis.
Introduction
This compound, a tropane (B1204802) alkaloid, is the levorotatory isomer of atropine (B194438) and acts as a competitive antagonist of muscarinic receptors.[1][2][3] It is utilized in the treatment of various gastrointestinal disorders, among other medical conditions.[4][5][6] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.
Radioimmunoassay (RIA) is a highly sensitive and specific immunochemical technique used for the quantitative determination of antigens or haptens, such as this compound.[7] The principle of RIA is based on the competitive binding of a fixed amount of radiolabeled antigen (tracer) and an unknown amount of unlabeled antigen from a sample to a limited quantity of specific antibodies.[7][8] The extent of binding of the radiolabeled antigen is inversely proportional to the concentration of the unlabeled antigen in the sample.
Principle of the this compound RIA
The this compound RIA is a competitive immunoassay. The key components of the assay are:
-
Specific Antibody: Antibodies with high affinity and specificity for this compound.
-
Radiolabeled this compound (Tracer): this compound labeled with a radioisotope, typically Tritium (B154650) (³H).[9]
-
Unlabeled this compound (Standard or Sample): this compound of known concentrations for creating a standard curve, or the unknown sample to be quantified.
During the assay, the unlabeled this compound in the standards or samples competes with a constant amount of ³H-L-Hyoscyamine for a limited number of binding sites on the anti-L-Hyoscyamine antibodies. After reaching equilibrium, the antibody-bound fraction is separated from the free (unbound) fraction. The radioactivity of the bound fraction is then measured using a liquid scintillation counter. The concentration of this compound in the unknown samples is determined by comparing the measured radioactivity with a standard curve generated from known concentrations of this compound.
Experimental Protocols
Preparation of this compound Immunogen
To produce antibodies against this compound, a small molecule (hapten), it must first be conjugated to a larger carrier protein to make it immunogenic. A common carrier protein is human serum albumin (HSA) or bovine serum albumin (BSA).[9]
Protocol for this compound-HSA Conjugation:
-
Materials: this compound, Human Serum Albumin (HSA), p-aminobenzoic acid (PABA), sodium nitrite (B80452), hydrochloric acid, N,N'-dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF), dialysis tubing.
-
Diazotization of PABA:
-
Dissolve PABA in dilute HCl.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the low temperature. This creates a diazonium salt.
-
-
Coupling of Diazotized PABA to this compound:
-
Dissolve this compound in an appropriate buffer.
-
Slowly add the cold diazonium salt solution to the this compound solution with constant stirring.
-
Allow the reaction to proceed for several hours at 4°C.
-
-
Activation of the Carboxyl Group:
-
Dissolve the this compound-PABA conjugate in DMF.
-
Add DCC to activate the carboxyl group of PABA.
-
-
Conjugation to HSA:
-
Dissolve HSA in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Slowly add the activated this compound-PABA solution to the HSA solution with gentle stirring.
-
Allow the reaction to proceed overnight at 4°C.
-
-
Purification of the Immunogen:
-
Remove the unconjugated hapten and by-products by extensive dialysis against phosphate-buffered saline (PBS) at 4°C for 48-72 hours, with several changes of the buffer.
-
Determine the protein concentration and the hapten-to-protein molar ratio.
-
Store the purified immunogen at -20°C until use.
-
Production of Anti-L-Hyoscyamine Antiserum
Polyclonal antibodies are typically generated by immunizing animals, such as rabbits, with the prepared immunogen.[9]
Protocol for Rabbit Immunization:
-
Pre-immunization Bleed: Collect blood from the rabbit's ear vein to obtain pre-immune serum, which will serve as a negative control.
-
Immunogen Preparation for Injection:
-
Emulsify the this compound-HSA immunogen with an equal volume of Freund's complete adjuvant (for the primary immunization) or Freund's incomplete adjuvant (for booster injections).
-
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Inject approximately 100-200 µg of the immunogen emulsified in Freund's complete adjuvant subcutaneously at multiple sites on the back of the rabbit.
-
Day 14, 28, 42 (Booster Injections): Administer booster injections of 50-100 µg of the immunogen emulsified in Freund's incomplete adjuvant.
-
-
Titer Determination:
-
Starting from day 21, collect small blood samples (test bleeds) from the ear vein 7-10 days after each booster injection.
-
Determine the antibody titer of the serum using a suitable method, such as ELISA or by testing its binding capacity with ³H-atropine.
-
-
Antiserum Collection: Once a high antibody titer is achieved, collect a larger volume of blood. Allow the blood to clot, and then centrifuge to separate the serum.
-
Antiserum Storage: Store the collected antiserum in aliquots at -20°C or -80°C.
Radiolabeling of this compound
Tritiated atropine (³H-atropine) is a commonly used tracer for the this compound RIA.[9] The process of tritium labeling involves replacing one or more hydrogen atoms in the molecule with tritium. This is a specialized procedure typically performed by commercial laboratories or facilities equipped for handling radioisotopes.
-
Method: Catalytic tritium exchange in the presence of a metal catalyst (e.g., palladium or platinum) or chemical synthesis using tritium-labeled precursors are common methods.
-
Specific Activity: A high specific activity is desirable for a sensitive RIA.
-
Purification: The radiolabeled product must be purified to remove any unlabeled starting material and radiochemical impurities.
-
Storage: Tritiated compounds should be stored under appropriate conditions (e.g., in a suitable solvent at low temperature) to minimize radiolysis.
Radioimmunoassay Protocol
Materials and Reagents:
-
Anti-L-Hyoscyamine antiserum
-
³H-atropine (tracer)
-
This compound standard solutions (for standard curve)
-
Unknown samples
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Separation reagent (e.g., Dextran-coated charcoal or a second antibody precipitation system)
-
Scintillation cocktail
-
Polypropylene (B1209903) assay tubes
-
Liquid scintillation counter
Assay Procedure:
-
Assay Setup:
-
Label polypropylene tubes in duplicate for total counts (TC), non-specific binding (NSB), zero standard (B₀), standards, and unknown samples.
-
-
Reagent Addition:
-
Add assay buffer to all tubes except the TC tubes.
-
Add the this compound standard solutions or unknown samples to their respective tubes.
-
Add the diluted anti-L-Hyoscyamine antiserum to all tubes except the TC and NSB tubes.
-
Vortex gently and incubate for a predetermined time and temperature (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Add the ³H-atropine tracer to all tubes.
-
Vortex gently and incubate again to allow for competitive binding (e.g., 2-4 hours at room temperature or overnight at 4°C).
-
-
Separation of Bound and Free Antigen:
-
Dextran-Coated Charcoal Method:
-
Add a pre-chilled suspension of dextran-coated charcoal to all tubes except the TC tubes.
-
Vortex and incubate in an ice bath for a short period (e.g., 10-15 minutes). The charcoal adsorbs the free ³H-atropine.
-
Centrifuge the tubes at high speed in a refrigerated centrifuge.
-
-
Second Antibody Method:
-
Add a second antibody (e.g., goat anti-rabbit IgG) and a precipitating agent like polyethylene (B3416737) glycol (PEG).
-
Incubate to allow the formation of a precipitate of the primary antibody-antigen complex.
-
Centrifuge to pellet the precipitate.
-
-
-
Measurement of Radioactivity:
-
Charcoal Method: Decant the supernatant (containing the bound fraction) from each tube (except TC) into a scintillation vial.
-
Second Antibody Method: Decant the supernatant (containing the free fraction) and retain the pellet (bound fraction). Resuspend the pellet in a small volume of buffer and transfer to a scintillation vial.
-
Add scintillation cocktail to all vials, including the TC vials.
-
Cap the vials, vortex, and allow them to dark-adapt.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the average CPM for each set of duplicates.
-
Calculate the percentage of tracer bound (%B/B₀) for each standard and sample using the formula: ((CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)) * 100.
-
Plot a standard curve of %B/B₀ versus the logarithm of the this compound concentration for the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their %B/B₀ values on the standard curve.
-
Data Presentation
Table 1: Performance Characteristics of the this compound RIA
| Parameter | Typical Value | Reference |
| Detection Limit | 9 nmol/L (2.5 ng/mL) | [9] |
| Sample Volume | 0.1 mL serum or plasma | [9] |
| Recovery | ~100% | [9] |
| Intra-assay Variation | < 10% | |
| Inter-assay Variation | < 15% |
Table 2: Cross-Reactivity of the Anti-L-Hyoscyamine Antiserum
| Compound | Cross-Reactivity (%) | Reference |
| This compound | 100 | |
| Atropine (dthis compound) | ~100 | [9] |
| d-Hyoscyamine | Variable (can be high or low depending on the immunogen) | [7] |
| Homatropine | Low / No interference | [9] |
| Scopolamine | Low / No interference | [9] |
| Tropine | No interference | [9] |
| Tropic Acid | No interference | [9] |
Visualizations
Caption: Workflow for the development and execution of an this compound RIA.
Caption: Principle of competitive binding in the this compound RIA.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Maximum Binding (B₀) | - Degraded tracer- Inactive antibody- Incorrect buffer pH or ionic strength | - Use fresh or repurified tracer- Use a new aliquot of antiserum; check storage conditions- Prepare fresh buffer and verify pH |
| High Non-Specific Binding (NSB) | - Damaged radioligand- Ineffective separation of bound/free fractions- Cross-contamination | - Check the quality of the radiolabeled antigen- Optimize charcoal concentration or incubation time; ensure complete precipitation with second antibody- Use careful pipetting techniques |
| Poor Precision (High CV) | - Inconsistent pipetting- Inadequate mixing of reagents- Temperature fluctuations during incubation | - Calibrate pipettes; use consistent technique- Ensure thorough vortexing after each reagent addition- Maintain a stable incubation temperature |
| Low Assay Sensitivity | - Antibody concentration too high- Tracer concentration too high- Suboptimal incubation conditions | - Titer the antibody to find the optimal dilution (typically 30-50% binding at B₀)- Optimize the tracer concentration- Experiment with different incubation times and temperatures |
References
- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 4. Radioimmunoassay for atropine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioimmunoassay for atropine and this compound (Journal Article) | ETDEWEB [osti.gov]
- 6. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Preparation of immunogens and production of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openmedscience.com [openmedscience.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming matrix effects in L-Hyoscyamine quantification by LC-MS.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of L-Hyoscyamine (B7768854) by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides & FAQs
Q1: I'm observing significant ion suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?
A1: Ion suppression is a common matrix effect where co-eluting endogenous components from the sample interfere with the ionization of the target analyte, leading to a decreased signal.[1] For plasma samples, major culprits are phospholipids (B1166683).[2]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][3]
-
Solid-Phase Extraction (SPE): Use a mixed-mode cation-exchange and reversed-phase sorbent. This is highly effective at removing phospholipids and other interferences.[4][5]
-
Liquid-Liquid Extraction (LLE): An LLE procedure can effectively separate this compound from many matrix components.[6][7]
-
Protein Precipitation (PPT): While a simpler technique, PPT is often less effective at removing phospholipids and may result in significant matrix effects.[5]
-
-
Chromatographic Separation: Improve the separation between this compound and co-eluting interferences.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., deuterated this compound) will co-elute with the analyte and experience similar ion suppression, thus providing a more accurate quantification.[10][11]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples. This helps to compensate for the matrix effect.[12][13]
Q2: My recovery for this compound is low and inconsistent. What should I check?
A2: Low and inconsistent recovery can be due to several factors related to the sample extraction process.
Troubleshooting Steps:
-
pH of the Sample: this compound is a basic compound. Ensure the pH of your sample is optimized for extraction. During LLE, basifying the aqueous phase will ensure this compound is in its neutral form, which is more soluble in organic extraction solvents. For SPE with a cation-exchange mechanism, an acidic loading condition will ensure the analyte is charged and retains on the sorbent.
-
Choice of Extraction Solvent (for LLE): The polarity of the extraction solvent is critical. A mixture of chloroform (B151607) and isopropanol (B130326) or methyl tert-butyl ether (MTBE) can be effective.[14]
-
SPE Sorbent and Elution Solvent: Ensure the SPE sorbent is appropriate for this compound (e.g., mixed-mode cation exchange). The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. Often, this involves using a solvent mixture containing a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521).[4]
-
Drying Down Step: If your protocol involves evaporating the solvent and reconstituting the sample, be aware that this compound can be lost if the temperature is too high or the drying time is too long.
Q3: How do I quantitatively assess the matrix effect for my this compound assay?
A3: The matrix effect can be quantified using the post-extraction addition method.[15][16][17]
Procedure:
-
Prepare three sets of samples:
-
Set A: this compound standard prepared in a neat solvent (e.g., mobile phase).
-
Set B: Blank matrix extract (after the full sample preparation procedure) spiked with this compound at the same concentration as Set A.
-
Set C: Blank matrix extract without any analyte.
-
-
Analyze all three sets by LC-MS.
-
Calculate the Matrix Effect (%ME): %ME = ((Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A) * 100
-
A %ME of 100% indicates no matrix effect.
-
A %ME < 100% indicates ion suppression.
-
A %ME > 100% indicates ion enhancement.
-
Q4: I'm seeing adduct formation (e.g., [M+Na]+, [M+K]+) for this compound, which is affecting my quantification. How can I minimize this?
A4: Adduct formation is common in electrospray ionization (ESI) and can reduce the signal of your target protonated molecule ([M+H]+).
Troubleshooting Steps:
-
Use High-Purity Solvents and Additives: Sodium and potassium are common contaminants. Use LC-MS grade solvents and fresh mobile phase additives.[14]
-
Avoid Glassware: Whenever possible, use polypropylene (B1209903) or other plastic labware, as sodium and potassium can leach from glass.[14]
-
Optimize Mobile Phase: The addition of a small amount of formic acid or ammonium formate (B1220265) to the mobile phase can promote the formation of the [M+H]+ ion.
-
Instrument Optimization: Optimize the cone voltage (or fragmentor voltage) in the mass spectrometer. A higher voltage can sometimes reduce adduct formation, but excessive voltage may lead to in-source fragmentation.[14]
Experimental Workflows & Protocols
Workflow for Identifying and Mitigating Matrix Effects
Caption: Workflow for troubleshooting matrix effects in LC-MS analysis.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is based on a mixed-mode cation-exchange and reversed-phase mechanism.
-
Sorbent: Oasis MCX (Mixed-Mode Cation Exchange) SPE Cartridge.
-
Conditioning: Wash the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading:
-
Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water.
-
Vortex and centrifuge.
-
Load the supernatant onto the SPE cartridge.
-
-
Washing:
-
Wash with 1 mL of 2% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
-
Sample Preparation: To 1 mL of urine, add the internal standard and 100 µL of 1M sodium hydroxide to basify the sample to pH > 9.
-
Extraction:
-
Add 5 mL of a mixture of chloroform and isopropanol (9:1, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Phase Separation: Transfer the organic (lower) layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Tropane Alkaloids
| Technique | Matrix | Analyte | Recovery (%) | RSD (%) | Matrix Effect (%) | Reference |
| µ-QuEChERS | Leafy Vegetables | Atropine (B194438) | 90-100 | ≤ 13 | -38 | [18] |
| µ-QuEChERS | Leafy Vegetables | Scopolamine (B1681570) | 93-95 | ≤ 13 | -39 | [18] |
| SPE | Herbal Infusions | Atropine | 82-105 | < 11 | - | [19] |
| SPE | Herbal Infusions | Scopolamine | 82-105 | < 11 | - | [19] |
| LLE | Human Plasma | This compound | > 85 (assumed) | < 6.3 | Not explicitly stated | [6] |
| LLE | Plant Material | Atropine | 45-67 | - | Not explicitly stated | [7] |
| LLE | Plant Material | Scopolamine | 52-73 | - | Not explicitly stated | [7] |
Table 2: LC-MS/MS Method Validation Parameters for this compound (Atropine)
| Matrix | Linearity Range | R² | LLOQ | Reference |
| Human Plasma | 20-500 pg/mL | > 0.99 | 20 pg/mL | [20] |
| Human Plasma | 20-400 pg/mL | > 0.99 | 20 pg/mL | [6] |
| Herbal Infusions | 5-50 µg/kg | 0.9958 | 5 µg/kg | [19] |
| Tea Infusions | 0.1-25 ng/mL | 0.999 | 0.14 ng/mL | [21] |
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A validated liquid chromatography-tandem mass spectrometry method for the determination of this compound in human plasma: Application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of atropine and scopolamine from plant material using liquid-liquid extraction and EXtrelut® columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 10. benchchem.com [benchchem.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Development and validation of an LC/MS/MS method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of Tropane Alkaloids in Teas and Herbal Infusions: Effect of Brewing Time and Temperature on Atropine and Scopolamine Content - PMC [pmc.ncbi.nlm.nih.gov]
Addressing L-Hyoscyamine degradation during sample preparation and storage
Welcome to the Technical Support Center for L-Hyoscyamine analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to this compound degradation during sample preparation and storage.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Recovery of this compound
-
Question: I am experiencing low or no recovery of this compound from my samples. What are the potential causes and how can I troubleshoot this?
-
Answer: Low recovery of this compound can be attributed to several factors throughout the sample preparation and analysis workflow. Here’s a step-by-step guide to identify and resolve the issue:
-
Sample Collection and Handling:
-
Inappropriate pH: this compound is a basic compound and its stability is pH-dependent. Ensure the sample matrix pH is not highly alkaline, as this can promote hydrolysis. Acidifying the sample slightly (pH 4-6) can improve stability.
-
Enzymatic Degradation: Biological samples may contain esterases that can hydrolyze this compound. Collect samples on ice and add an esterase inhibitor if enzymatic degradation is suspected.
-
-
Extraction Procedure:
-
Incorrect Solvent Polarity: this compound is soluble in organic solvents. Ensure the extraction solvent is appropriate for your sample matrix. For liquid-liquid extraction from aqueous samples, use a water-immiscible organic solvent like chloroform (B151607) or a mixture of chloroform and isopropanol.
-
Incomplete Extraction: Ensure thorough mixing during extraction to maximize the transfer of this compound into the organic phase. Multiple extraction steps may be necessary for complete recovery.
-
Solid-Phase Extraction (SPE) Issues: If using SPE, ensure the cartridge is properly conditioned and the elution solvent is strong enough to desorb this compound from the sorbent.
-
-
Storage and Stability:
-
Temperature: this compound is susceptible to thermal degradation. Store samples and extracts at low temperatures (2-8°C for short-term and -20°C or lower for long-term storage)[1][2][3].
-
Light Exposure: Protect samples from light, as photodegradation can occur. Use amber vials or wrap containers in aluminum foil.
-
-
Issue 2: Inconsistent or Irreproducible Results
-
Question: My quantitative results for this compound are inconsistent between replicates. What could be causing this variability?
-
Answer: Inconsistent results often stem from variability in sample handling, preparation, or the analytical method itself. Consider the following:
-
Racemization: this compound can racemize to its inactive enantiomer, D-Hyoscyamine, forming the racemic mixture atropine (B194438). This process can be influenced by pH and temperature. The rate of racemization increases with increasing pH[4]. To minimize racemization, maintain a slightly acidic pH during sample preparation and storage. Chiral chromatography is necessary to differentiate between L- and D-Hyoscyamine.
-
Incomplete Solvent Evaporation/Reconstitution: If your protocol involves evaporating the extraction solvent and reconstituting the residue, ensure complete removal of the initial solvent and thorough dissolution in the reconstitution solvent.
-
Instrumental Variability: Check for fluctuations in the performance of your analytical instrument (e.g., HPLC or LC-MS/MS). Calibrate the instrument regularly and use an internal standard to correct for variations in injection volume and instrument response.
-
Issue 3: Peak Tailing or Asymmetry in HPLC Analysis
-
Question: I am observing significant peak tailing for this compound in my HPLC chromatograms. How can I improve the peak shape?
-
Answer: Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns. It is often caused by secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the stationary phase. Here are some strategies to mitigate peak tailing:
-
Mobile Phase Optimization:
-
Lower pH: Operating the mobile phase at a low pH (around 2-3) protonates the silanol groups, reducing their interaction with the protonated basic analyte[5][6].
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), into the mobile phase. These additives compete with this compound for interaction with the active silanol sites[7].
-
Increase Buffer Concentration: A higher buffer concentration can also help to mask the residual silanol groups[5].
-
-
Column Selection:
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns with end-capping significantly reduce the number of free silanol groups, leading to improved peak shape for basic compounds[8].
-
Consider Alternative Stationary Phases: Polar-embedded or polymer-based columns can offer better peak symmetry for basic analytes[8].
-
-
Frequently Asked Questions (FAQs)
Sample Preparation & Storage
-
Q1: What are the ideal storage conditions for this compound stock solutions and prepared samples?
-
A1: this compound is sensitive to heat and light. Stock solutions should be stored in amber vials at 2-8°C for short-term use and at -20°C or below for long-term storage. Prepared samples should be kept on ice or at 2-8°C during processing and stored at -20°C or lower until analysis to minimize degradation[1][2][3].
-
-
Q2: How does pH affect the stability of this compound during sample preparation?
-
A2: this compound is an ester and is susceptible to hydrolysis, particularly under alkaline conditions. It is also prone to racemization to atropine, a process that is accelerated at higher pH[4]. Therefore, it is recommended to maintain a slightly acidic to neutral pH (4-7) during sample preparation to minimize both hydrolysis and racemization.
-
-
Q3: Can I freeze and thaw my this compound samples multiple times?
-
A3: While some studies have shown this compound to be stable through a few freeze-thaw cycles in plasma, it is best practice to minimize the number of cycles to avoid potential degradation. Aliquoting samples into smaller volumes for single use is recommended.
-
Analytical Methodology
-
Q4: What are the main degradation products of this compound that I should be aware of?
-
A4: The two primary degradation pathways for this compound are:
-
Racemization: Conversion to its dextrorotatory enantiomer (D-Hyoscyamine) to form the racemic mixture, atropine.
-
Hydrolysis: Breakdown into its constituent molecules, tropic acid and tropine[9]. Under certain conditions, other minor degradation products may also form.
-
-
-
Q5: What type of analytical column is best suited for this compound analysis by HPLC?
-
A5: A reversed-phase C18 or C8 column is commonly used. To achieve good peak shape for this basic compound, it is crucial to use a modern, high-purity, end-capped column to minimize interactions with residual silanol groups[8]. Using a mobile phase with a low pH and/or a competing base is also recommended to reduce peak tailing[5][6][7].
-
Data and Protocols
This compound Degradation Pathways
The degradation of this compound primarily proceeds through two main pathways: racemization to form atropine and hydrolysis into tropic acid and tropine. The conditions of storage and sample preparation, particularly pH and temperature, can influence the predominant pathway.
Summary of this compound Stability Under Different Conditions
| Condition | Effect on this compound | Recommendation |
| Alkaline pH (>8) | Increased rate of both hydrolysis and racemization. | Maintain pH between 4 and 7 during sample preparation and storage. |
| Acidic pH (<4) | Increased rate of hydrolysis. | Avoid strongly acidic conditions for prolonged periods. |
| Elevated Temperature | Accelerates both hydrolysis and racemization. | Keep samples on ice or refrigerated during preparation and store at -20°C or below. |
| Light Exposure | Can lead to photodegradation. | Protect samples from light by using amber vials or wrapping in foil. |
General Experimental Workflow for this compound Quantification in Plasma
The following diagram outlines a typical workflow for the extraction and analysis of this compound from plasma samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biomedres.us [biomedres.us]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 5. uhplcs.com [uhplcs.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in L-Hyoscyamine HPLC analysis.
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of L-Hyoscyamine. The following questions and answers are designed to help researchers, scientists, and drug development professionals identify and resolve problems related to poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of poor peak shape in this compound HPLC analysis?
Poor peak shape in the HPLC analysis of this compound, a basic compound, typically manifests as peak tailing or peak fronting.[1][2] The ideal chromatographic peak is a symmetrical, Gaussian shape.[2][3] Deviations from this ideal can compromise the accuracy of quantification and resolution.[4][5]
Common Causes of Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based column packing can interact strongly with the basic this compound molecule, leading to tailing.[2][3][4]
-
Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, resulting in asymmetrical peaks.[4]
-
Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing.[5]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[1][5]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[4][5]
Common Causes of Peak Fronting:
-
Column Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape where the front is less steep than the back.[1][3][6][7][8] This can be due to either excessive sample concentration or a large injection volume.[7]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in fronting.[5][6][8]
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to an uneven introduction into the column and cause peak fronting.[3]
-
Column Collapse: Physical degradation of the column bed, sometimes due to extreme pH or temperature, can lead to peak fronting.[3][6]
Q2: My this compound peak is tailing. How can I fix it?
Peak tailing for basic compounds like this compound is a frequent issue. Here is a systematic approach to troubleshoot and resolve it:
Troubleshooting Flowchart for Peak Tailing
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 8. uhplcs.com [uhplcs.com]
Optimizing mobile phase for L-Hyoscyamine chiral separation on a cellulose-based column.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for optimizing the mobile phase for L-Hyoscyamine chiral separation on a cellulose-based column.
Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of this compound.
Q1: Why am I seeing poor or no resolution between the this compound and D-Hyoscyamine enantiomers?
A1: Poor resolution is a common challenge in chiral separations and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Mobile Phase Composition: The composition of the mobile phase is critical for achieving enantioselectivity.
-
Organic Modifier: The choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase significantly impact selectivity. A suboptimal concentration can lead to co-elution.
-
Additive Concentration: For basic compounds like hyoscyamine (B1674123), a basic additive such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) is often necessary to improve peak shape and resolution. An incorrect concentration can lead to poor separation.
-
-
Column Choice: Ensure you are using an appropriate cellulose-based chiral stationary phase (CSP). Different cellulose (B213188) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) exhibit varying selectivities.
-
Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations. A high flow rate can reduce the interaction time between the analyte and the CSP, leading to decreased resolution.[1]
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. A change in temperature can sometimes improve or worsen the separation. It is a crucial parameter to optimize.[2]
Q2: My peaks for this compound are tailing or showing poor shape. What can I do?
A2: Poor peak shape for basic analytes like this compound is often due to secondary interactions with the stationary phase.
-
Inadequate Additive: The most common cause is the absence or insufficient concentration of a basic additive in the mobile phase. Additives like DEA or TEA compete with the basic analyte for active sites on the silica (B1680970) surface, minimizing tailing.
-
Sample Solvent Effects: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.
Q3: I'm observing a drift in retention times for this compound. What is the cause?
A3: Retention time drift can be caused by several factors:
-
Column Equilibration: Chiral columns, especially polysaccharide-based ones, can require extended equilibration times with the mobile phase. Ensure the column is thoroughly equilibrated before starting your analysis.
-
Mobile Phase Instability: If the mobile phase is a mixture of volatile solvents, preferential evaporation of one component can alter the composition and affect retention times. Prepare fresh mobile phase daily.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven is highly recommended to maintain a stable temperature.
-
Column Contamination: Accumulation of contaminants from the sample matrix can alter the stationary phase chemistry. A proper column wash procedure should be implemented.
Q4: The resolution I initially had for this compound has decreased over time. How can I restore it?
A4: A decline in resolution can indicate a problem with the column or the mobile phase.
-
Column Cleaning: The column may be contaminated. Follow the manufacturer's instructions for column washing. A typical procedure for a cellulose-based column might involve flushing with a series of solvents like isopropanol, ethanol (B145695), and then the mobile phase.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Small variations in the additive concentration can impact resolution.
-
Column Degradation: Over time and with exposure to harsh conditions, the chiral stationary phase can degrade. If cleaning does not restore performance, the column may need to be replaced.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the chiral separation of this compound on a cellulose-based column?
A1: A good starting point for method development on a cellulose-based column like Lux Cellulose-1 or a similar phase would be a normal phase mobile phase. A common starting composition is a mixture of a non-polar solvent and an alcohol, with a basic additive. For example, Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA). From here, you can optimize the ratio of the solvents and the concentration of the additive.
Q2: What is the role of the basic additive (e.g., Diethylamine) in the mobile phase?
A2: For basic compounds like this compound, a basic additive serves two primary purposes:
-
Improved Peak Shape: It minimizes undesirable interactions between the basic analyte and acidic silanol (B1196071) groups on the silica support of the stationary phase, which can cause peak tailing.
-
Enhanced Enantioselectivity: The additive can modify the interactions between the analyte and the chiral selector, in some cases leading to better separation of the enantiomers.
Q3: Can I use reversed-phase or polar organic modes for the chiral separation of this compound?
A3: Yes, reversed-phase and polar organic modes can also be effective for the chiral separation of this compound on appropriate immobilized polysaccharide-based columns.
-
Reversed-Phase: A mobile phase of acetonitrile (B52724) and water with a buffer or additive can be used. For instance, a mixture of acetonitrile and an aqueous buffer like ammonium (B1175870) bicarbonate has been shown to be effective for some basic compounds.[3]
-
Polar Organic Mode: This typically involves using polar organic solvents like acetonitrile or methanol (B129727) with a small amount of an additive. For example, a mobile phase of ethanol with 0.05% diethylamine has been successfully used for hyoscyamine enantiomer separation on a polysaccharide-based column.[4]
Q4: How does temperature affect the chiral separation of this compound?
A4: Temperature is a critical parameter in chiral chromatography.[2]
-
Lower Temperatures: Often lead to increased resolution (better separation) due to enhanced hydrogen bonding and other weak interactions responsible for chiral recognition. However, this can also lead to longer retention times and broader peaks.
-
Higher Temperatures: Can decrease retention times and improve peak efficiency (sharper peaks), but may reduce the enantioselectivity.
The optimal temperature is a balance between resolution, analysis time, and peak shape and should be determined experimentally.
Q5: What flow rate is recommended for this type of separation?
A5: For chiral separations on HPLC columns, it is generally advisable to start with a lower flow rate than for achiral separations to maximize resolution. A starting flow rate of 0.5 mL/min for a 4.6 mm ID column is often a good starting point.[1] The flow rate can then be optimized to find the best balance between resolution and analysis time.
Data Presentation
Table 1: Example Mobile Phase Compositions for Chiral Separation of Hyoscyamine Enantiomers on Polysaccharide-Based Columns
| Column Type | Chiral Stationary Phase | Mobile Phase | Additive | Resolution (Rs) | Reference |
| Amylose-based | Amylose tris(3,5-dimethylphenylcarbamate) | Ethanol | 0.05% Diethylamine | 1.59 | [4] |
| Cellulose-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol (90:10) | 0.1% Diethylamine | > 1.5 (Typical) | General Recommendation |
| Cellulose-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Acetonitrile:Water (55:45) | 0.1% Diethylamine | Baseline Separation | [5] |
Note: Resolution values can vary depending on the specific column, instrumentation, and other experimental conditions.
Experimental Protocols
Protocol 1: General Method Development for Chiral Separation of this compound in Normal Phase Mode
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Lux Cellulose-1), 250 x 4.6 mm, 5 µm.
-
Mobile Phase Screening:
-
Initial Mobile Phase: Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine.
-
Vary the percentage of Isopropanol from 5% to 20%.
-
If separation is not achieved, try Ethanol as the alcohol modifier in similar proportions.
-
-
Additive Optimization:
-
Once partial separation is observed, optimize the concentration of Diethylamine from 0.05% to 0.2%.
-
-
Flow Rate Optimization:
-
Start with a flow rate of 0.5 mL/min.
-
If resolution is good but the analysis time is long, gradually increase the flow rate up to 1.0 mL/min, monitoring the effect on resolution.
-
-
Temperature Optimization:
-
Perform the analysis at a controlled room temperature (e.g., 25 °C).
-
If further optimization is needed, screen temperatures from 15 °C to 40 °C.
-
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase at a concentration of approximately 1 mg/mL.
Mandatory Visualization
Caption: Troubleshooting workflow for poor resolution in this compound chiral separation.
Caption: General workflow for developing a chiral separation method for this compound.
References
- 1. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 5. Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization of L-Hyoscyamine to atropine during extraction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of L-Hyoscyamine to atropine (B194438) during extraction processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound racemization during extraction?
A1: The primary cause of this compound racemization into its diastereomeric mixture, atropine, is exposure to alkaline (high pH) conditions, elevated temperatures, and certain solvents during the extraction and purification process. This compound is the levorotatory isomer of atropine and is more pharmacologically active.[1] The racemization process can occur when the chiral center of the this compound molecule is destabilized, leading to the formation of the less active D-enantiomer.
Q2: At what specific pH and temperature does racemization become significant?
A2: Racemization of this compound is significantly accelerated at a high pH and elevated temperatures. Studies have shown that racemization is more likely to occur at a pH of 9 and a temperature of 80°C.[2][3] Therefore, it is crucial to carefully control these parameters throughout the extraction process to maintain the enantiomeric purity of this compound.
Q3: Which solvents are recommended for this compound extraction to minimize racemization?
A3: While various solvents can be used for alkaloid extraction, the choice can impact the stability of this compound. Chlorinated solvents like chloroform (B151607) are commonly used in traditional acid-base extractions. Methanol (B129727), often in combination with other solvents or as part of an acidic extraction medium, is also frequently employed. For instance, a mixture of methanol and acetonitrile (B52724) (80:20) has been shown to be efficient for the extraction of atropine. It is important to select a solvent system that is effective for extraction while minimizing the exposure of the alkaloid to harsh conditions.
Q4: Can the duration of the extraction process affect the rate of racemization?
A4: Yes, prolonged exposure to conditions that promote racemization, such as high pH and temperature, will increase the likelihood and extent of atropine formation. Therefore, it is advisable to optimize extraction times to be as short as possible while still ensuring efficient recovery of the target compound.
Q5: How can I accurately quantify the ratio of this compound to atropine in my extract?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for separating and quantifying the enantiomers of hyoscyamine (B1674123) (L- and D-hyoscyamine), which constitute atropine.[2][4][5] This technique utilizes a chiral stationary phase to differentiate between the two isomers, allowing for accurate determination of the enantiomeric ratio and the extent of racemization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of atropine detected in the final extract. | 1. High pH during extraction: The use of a strong base or prolonged exposure to alkaline conditions can induce racemization. 2. Elevated temperatures: Heating the extract, especially under alkaline conditions, accelerates racemization. 3. Inappropriate solvent choice: Some solvents may promote racemization. | 1. Optimize pH: Maintain the pH of the aqueous phase as low as possible during the initial acidic extraction. When basifying to liberate the free alkaloid, use the mildest effective base and minimize the exposure time. Aim for a pH below 9 where feasible. 2. Control Temperature: Perform the extraction at room temperature or below. Avoid heating steps, particularly after the addition of a base. 3. Solvent Selection: Consider using a solvent system known to be less harsh. Evaluate different solvents for their impact on racemization in your specific protocol. |
| Low yield of this compound. | 1. Incomplete extraction from plant material: The solvent may not be effectively penetrating the plant matrix. 2. Losses during liquid-liquid extraction: Emulsion formation or incomplete phase separation can lead to loss of product. 3. Degradation of the alkaloid: Aside from racemization, other degradation pathways may be occurring. | 1. Improve Extraction Efficiency: Ensure the plant material is finely ground. Consider using techniques like sonication or microwave-assisted extraction to enhance solvent penetration, while carefully monitoring the temperature. 2. Optimize Liquid-Liquid Extraction: Use appropriate glassware and agitation techniques to minimize emulsion formation. Allow adequate time for phase separation. Centrifugation can be used to break stubborn emulsions. 3. Minimize Degradation: Protect the extract from light and air (oxygen) by using amber glassware and working under an inert atmosphere (e.g., nitrogen) if possible. Store extracts at low temperatures. |
| Inconsistent results between batches. | 1. Variability in plant material: The alkaloid content of the plant material can vary depending on the plant's age, growing conditions, and harvesting time. 2. Inconsistent control of extraction parameters: Minor variations in pH, temperature, or extraction time between batches can lead to different outcomes. | 1. Standardize Plant Material: If possible, use plant material from a single, well-characterized source. Analyze the raw material for its initial this compound content. 2. Strict Process Control: Implement and strictly follow a standard operating procedure (SOP) for the extraction process. Calibrate pH meters and thermometers regularly. Use timers to ensure consistent extraction times. |
Data Presentation
Table 1: Influence of pH and Temperature on this compound Racemization
| pH | Temperature (°C) | Observation on Racemization |
| 3 | 30 | Minimal racemization |
| 5 | 30 | Minimal racemization |
| 7 | 30 | Minimal racemization |
| 9 | 30 | Increased racemization |
| 7 | 50 | Moderate racemization |
| 7 | 80 | Significant racemization |
| 9 | 80 | High degree of racemization[2][3] |
Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction to Minimize Racemization
This protocol outlines a standard acid-base extraction method with specific controls to minimize the racemization of this compound.
Materials:
-
Dried and finely powdered plant material (e.g., Datura stramonium)
-
1% (v/v) Acetic acid in methanol
-
0.5 M Sulfuric acid
-
Dichloromethane (B109758) (or chloroform)
-
1 M Sodium carbonate solution (or a weak base like ammonium (B1175870) hydroxide)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
pH meter
Procedure:
-
Acidic Extraction:
-
Macerate 10 g of the powdered plant material in 100 mL of 1% acetic acid in methanol for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and collect the filtrate. Re-extract the plant residue with another 50 mL of the acidic methanol solution.
-
Combine the filtrates and concentrate under reduced pressure at a temperature not exceeding 40°C.
-
-
Acid-Base Partitioning:
-
Dissolve the concentrated extract in 50 mL of 0.5 M sulfuric acid.
-
Wash the acidic aqueous solution with 3 x 30 mL of dichloromethane to remove non-alkaloidal impurities. Discard the organic layers.
-
Slowly add 1 M sodium carbonate solution to the aqueous phase with constant stirring until the pH reaches approximately 8.5-9.0. Monitor the pH closely to avoid excessively alkaline conditions.
-
-
Extraction of Free Alkaloid:
-
Immediately extract the basified aqueous solution with 4 x 40 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Final Concentration:
-
Filter to remove the sodium sulfate and concentrate the organic extract under reduced pressure at a temperature below 40°C to obtain the crude this compound extract.
-
-
Storage:
Protocol 2: Chiral HPLC Analysis of this compound and Atropine
This method allows for the separation and quantification of L- and D-Hyoscyamine.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or similar).[4][5]
Mobile Phase and Conditions:
-
A typical mobile phase for normal-phase chiral separation consists of a mixture of n-hexane and a polar organic modifier like isopropanol (B130326) or ethanol, often with a small amount of an amine modifier (e.g., diethylamine) for basic compounds.[5]
-
Example Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound and atropine (which contains both L- and D-isomers) in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis: Run the samples and standards. Identify the peaks for L- and D-Hyoscyamine based on the retention times of the standards.
-
Quantification: Construct a calibration curve using the standard solutions to quantify the amount of each enantiomer in the sample. The percentage of racemization can be calculated from the peak areas of the two enantiomers.
Visualizations
Caption: Racemization pathway of this compound to Atropine.
Caption: Workflow for this compound extraction with racemization control.
References
Technical Support Center: Analysis of L-Hyoscyamine by Electrospray Ionization LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of L-Hyoscyamine (B7768854) using electrospray ionization liquid chromatography-mass spectrometry (ESI-LC-MS).
Troubleshooting Ion Suppression
Ion suppression is a common challenge in ESI-LC-MS, leading to reduced analyte signal and compromising the accuracy and sensitivity of quantitative assays. This guide provides a systematic approach to identifying and mitigating ion suppression for this compound analysis.
Problem: Low or inconsistent this compound signal intensity.
This is often a primary indicator of ion suppression. The following troubleshooting workflow can help identify and resolve the issue.
Figure 1: A troubleshooting workflow for addressing low or inconsistent this compound signals in ESI-LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ion suppression for this compound?
Ion suppression for this compound, an alkaloid, in ESI-MS is often caused by co-eluting matrix components that compete for ionization. Common sources include:
-
Endogenous matrix components: Phospholipids (B1166683), salts, and other small molecules from biological samples like plasma, serum, or urine.
-
Exogenous contaminants: Plasticizers, detergents, and mobile phase additives.
-
High concentrations of other compounds: In complex samples like plant extracts, other alkaloids or abundant secondary metabolites can interfere.
Q2: How can I detect and quantify ion suppression for my this compound assay?
The most direct method is the post-column infusion experiment . This involves:
-
Continuously infusing a standard solution of this compound into the MS detector, post-column.
-
Injecting a blank matrix extract (e.g., plasma extract without this compound) onto the LC column.
-
Monitoring the this compound signal. A drop in the signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.
To quantify the matrix effect, you can compare the peak area of this compound in a neat solution to the peak area in a post-extraction spiked matrix sample. The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100 A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: Which sample preparation technique is best for minimizing ion suppression for this compound?
The choice of sample preparation is critical. While protein precipitation (PPT) is simple, it is often insufficient for removing interfering matrix components. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of different sample preparation methods for the analysis of this compound in human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | > 90% | 40 - 60% (Significant Suppression) | Fast and simple | Poor removal of phospholipids and salts |
| Liquid-Liquid Extraction (LLE) | 75 - 90% | 85 - 105% (Minimal Suppression/Enhancement) | Good removal of salts and polar interferences | Can be labor-intensive and require large solvent volumes |
| Solid-Phase Extraction (SPE) | 80 - 95% | 90 - 110% (Minimal Suppression/Enhancement) | High selectivity and good for automation | Requires method development to select the appropriate sorbent |
Note: The values presented are representative and can vary depending on the specific matrix and experimental conditions.
Q4: How can I optimize my chromatographic conditions to reduce ion suppression?
Chromatographic separation is key to resolving this compound from interfering matrix components. Consider the following:
-
Column Chemistry: A C18 column is commonly used. For challenging separations, consider a column with a different selectivity (e.g., phenyl-hexyl). A chiral column may be necessary to separate this compound from its d-enantiomer.[1]
-
Mobile Phase: Using a mobile phase containing a low concentration of an organic acid (e.g., 0.1% formic acid) can improve peak shape and ionization efficiency for this compound.
-
Gradient Elution: A well-optimized gradient can separate this compound from the early eluting salts and late-eluting non-polar compounds, which are common sources of ion suppression.
Q5: What are the optimal ESI source parameters for this compound?
Optimal source parameters should be determined empirically for your specific instrument. However, here are some general starting points for positive ion mode:
-
Capillary Voltage: 3.0 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Desolvation Temperature: 350 - 450 °C
-
Cone Voltage: 20 - 40 V
It is crucial to tune these parameters to maximize the signal for the this compound precursor ion (m/z 290.1) and its product ion (m/z 124.1).[1]
Q6: Should I use an internal standard? If so, which one?
Yes, using an internal standard (IS) is highly recommended to compensate for ion suppression and other sources of variability. The ideal IS is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). If a SIL-IS is not available, a structural analog that co-elutes and has similar ionization properties can be used. Scopolamine (B1681570) has been successfully used as an internal standard for this compound analysis.[2]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is adapted from a validated method for the determination of this compound in human plasma.[1]
-
Sample Preparation:
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard solution (e.g., scopolamine in methanol).
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and isopropanol).
-
Vortex for 5 minutes.
-
-
Centrifugation:
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Extraction:
-
Carefully transfer the upper organic layer to a new tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol provides a general procedure for SPE cleanup. The specific sorbent and wash/elution solvents should be optimized for your application.
-
Sample Pre-treatment:
-
To 1 mL of urine, add 100 µL of internal standard solution.
-
Add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the sample matrix, sample preparation, and the resulting signal in the mass spectrometer, highlighting the impact of ion suppression.
Figure 2: The impact of matrix components on the electrospray ionization of this compound. Effective sample preparation is crucial for minimizing ion suppression and achieving a reliable detector signal.
References
Dealing with L-Hyoscyamine solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Hyoscyamine. The following information addresses common challenges related to the solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the difference in solubility between this compound free base and its salt forms (e.g., sulfate)?
A1: this compound can exist as a free base or as a salt. The salt forms, such as this compound sulfate (B86663), are significantly more soluble in water than the free base. The free base is considered sparingly soluble in water but is soluble in organic solvents like alcohol, chloroform, and ether. For experiments in aqueous buffer systems, using the sulfate salt is highly recommended.
Q2: What is the aqueous solubility of this compound and its sulfate salt?
A2:
-
This compound (Free Base): Sparingly soluble in water. One source indicates a solubility of 1 gram in 281 mL of water (approximately 3.56 g/L or 12.3 mM) at 20°C and a pH of 9.5.
-
This compound Sulfate: Very soluble in water. One source states a solubility of 1 gram in 0.5 mL of water.
Q3: What is the pKa of this compound and how does it affect solubility in aqueous buffers?
A3: The pKa of this compound is approximately 9.7. As a weakly basic compound, its solubility in aqueous solutions is pH-dependent.
-
At pH values below the pKa (acidic conditions): this compound will be predominantly in its protonated (ionized) form, which is more water-soluble.
-
At pH values above the pKa (alkaline conditions): this compound will be in its un-ionized (free base) form, which has lower aqueous solubility and may precipitate out of solution.
Therefore, to maintain this compound in solution, it is crucial to use a buffer with a pH well below 9.7. For most biological experiments conducted at or near physiological pH (e.g., pH 7.4), this compound will be in its soluble, protonated form.
Q4: What are the recommended storage conditions for this compound solutions?
A4: this compound is sensitive to light and heat.
-
Stock Solutions: It is recommended to store stock solutions, particularly those in organic solvents like DMSO, at -20°C or -80°C for long-term stability. For this compound sulfate in DMSO, storage at -80°C is recommended for up to 6 months and at -20°C for up to 1 month.
-
Aqueous Solutions: Aqueous solutions of this compound and its salts are less stable. It is best to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, store at 2-8°C and protect from light. The stability of atropine (B194438) (the racemic mixture of hyoscyamine) in aqueous solutions is greatest at a pH of around 4.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation or cloudiness upon dissolving in aqueous buffer | The pH of the buffer is too high (close to or above the pKa of ~9.7), causing the less soluble free base to form. | 1. Check and adjust the pH of the buffer: Ensure the final pH of the this compound solution is well below 9.7. For most applications, a pH of 7.4 or lower is sufficient. 2. Use the sulfate salt: this compound sulfate is much more water-soluble than the free base. 3. Dissolve in a small amount of acid first: Dissolve the this compound in a small volume of dilute acid (e.g., 0.1 M HCl) and then add it to the buffer. 4. Use a co-solvent: For difficult-to-dissolve preparations, a small percentage of an organic solvent like DMSO or ethanol (B145695) can be used. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Difficulty dissolving this compound sulfate in buffer, even at neutral pH | The concentration of this compound sulfate may be too high, exceeding its solubility limit in that specific buffer, or the dissolution rate is slow. | 1. Increase the volume of the buffer: This will lower the final concentration. 2. Gently warm the solution: Warming to 37°C can aid in dissolution. Avoid excessive heat, as it can cause degradation. 3. Sonication: Use a sonicator bath to help break up particles and enhance dissolution. |
| Solution appears colored | This may indicate degradation of the compound. | Discard the solution and prepare a fresh one. Ensure that the solid this compound has been stored correctly, protected from light and heat. |
| Inconsistent experimental results | This could be due to the degradation of this compound in the aqueous buffer over time. | 1. Prepare fresh solutions for each experiment: Avoid using aqueous solutions that have been stored for an extended period. 2. Protect solutions from light: Store solutions in amber vials or wrap containers in aluminum foil. 3. Maintain a slightly acidic pH: If your experiment allows, a buffer with a pH between 4 and 6 will improve the stability of the this compound solution. |
Data Presentation
Table 1: Solubility of this compound (Free Base)
| Solvent | Solubility | Temperature | pH |
| Water | 1 g in 281 mL (~3.56 g/L) | 20°C | 9.5 |
| Alcohol | Freely soluble | Not specified | Not applicable |
| Chloroform | 1 g in 1 mL | Not specified | Not applicable |
| Ether | 1 g in 69 mL | Not specified | Not applicable |
| Benzene | 1 g in 150 mL | Not specified | Not applicable |
| Dilute Acids | Freely soluble | Not specified | Acidic |
| DMSO | 100 mg/mL | Not specified | Not applicable |
Table 2: Solubility of this compound Sulfate
| Solvent | Solubility |
| Water | 1 g in 0.5 mL |
| Alcohol | 1 g in 5 mL |
| DMSO | 25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Sulfate Aqueous Stock Solution
-
Weighing: Accurately weigh the required amount of this compound sulfate powder. (Molecular Weight of this compound Sulfate: 694.85 g/mol )
-
Dissolution: Add the powder to a sterile container. Add a volume of sterile, purified water to achieve a final concentration of 10 mM. For example, to make 10 mL of a 10 mM solution, dissolve 69.485 mg of this compound sulfate in 10 mL of water.
-
Mixing: Vortex or sonicate the solution until the this compound sulfate is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary.
-
Sterilization (Optional): If required for your application (e.g., cell culture), sterile-filter the solution through a 0.22 µm filter.
-
Storage: Store the stock solution at 2-8°C for short-term use (a few days) or in aliquots at -20°C for longer-term storage. Protect from light.
Protocol 2: Preparation of a 1 mM this compound Sulfate Solution in Phosphate-Buffered Saline (PBS) for In Vitro Assays
-
Prepare a 10X PBS stock solution: Ensure the pH is adjusted to your desired final pH (e.g., 7.4).
-
Prepare a 10 mM this compound sulfate aqueous stock solution: Follow Protocol 1.
-
Dilution: In a sterile container, add the required volume of the 10 mM this compound sulfate stock solution to a mixture of the 10X PBS stock and sterile water to achieve a final concentration of 1 mM this compound sulfate in 1X PBS. For example, to prepare 10 mL of a 1 mM solution, add 1 mL of the 10 mM stock solution to 1 mL of 10X PBS and 8 mL of sterile water.
-
Mixing: Gently mix the solution.
-
Final pH Check: Verify that the final pH of the solution is as desired.
-
Use: Use the freshly prepared solution for your experiment.
Visualizations
Caption: Workflow for this compound Solution Preparation and Use.
Caption: this compound's Antagonism of Muscarinic Signaling.
Calibration curve challenges for low concentration L-Hyoscyamine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the analysis of low concentrations of L-Hyoscyamine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when developing a calibration curve for low concentrations of this compound?
A1: At low concentrations (e.g., pg/mL range), analysts often face challenges with assay sensitivity, reproducibility, and linearity. Key issues include high background noise, poor peak shape, and significant matrix effects that can suppress or enhance the analyte signal, leading to inaccurate quantification. Analyte stability during sample preparation and analysis is also a critical factor.
Q2: What is the typical linear range for this compound analysis by LC-MS/MS in plasma?
A2: A validated LC-MS/MS method for this compound in human plasma has demonstrated good linearity over a concentration range of 20.0-400 pg/mL. Another study showed a linearity range of 20-500 pg/mL.
Q3: What are the common sample preparation techniques for this compound analysis in biological matrices?
A3: The most frequently employed techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE is often used for plasma samples, while SPE with a mixed-mode polymeric sorbent has been optimized for plant extracts.
Q4: What are the key mass spectrometry parameters for sensitive detection of this compound?
A4: For LC-MS/MS analysis, operating in the multiple reaction monitoring (MRM) mode is crucial for selectivity and sensitivity. A common parent-product ion transition for this compound is m/z 290.1 → 124.1. Optimization of parameters such as capillary voltage, nebulizing gas flow, and collision energy is essential for achieving the best signal-to-noise ratio.
Q5: How can matrix effects in this compound bioanalysis be minimized?
A5: Matrix effects, which arise from co-eluting endogenous components in the sample, can significantly impact accuracy and precision. Strategies to mitigate these effects include:
-
Efficient Sample Cleanup: Employing robust sample preparation methods like SPE or LLE to remove interfering substances.
-
Chromatographic Separation: Optimizing the HPLC method to separate this compound from matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and variability in extraction recovery.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.
Troubleshooting Guides
Issue 1: Non-linear Calibration Curve at Low Concentrations
Symptoms:
-
The calibration curve is not linear, particularly at the lower concentration points.
-
The coefficient of determination (R²) is below the acceptable limit (e.g., <0.99).
-
Back-calculated concentrations of the low calibrators show high percentage deviation.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Analyte Adsorption | This compound may adsorb to glass or plastic surfaces at very low concentrations. Use silanized glassware or low-adsorption polypropylene (B1209903) tubes. Adding a small amount of a competing compound to the sample solvent can also help. |
| Inaccurate Pipetting | Inaccurate pipetting of small volumes for low concentration standards can lead to significant errors. Use calibrated pipettes and consider preparing larger volumes of stock solutions to minimize serial dilution errors. |
| Matrix Effects | Ion suppression or enhancement from the biological matrix can be more pronounced at lower concentrations. Improve sample cleanup, dilute the sample if sensitivity allows, or use a stable isotope-labeled internal standard. |
| Suboptimal Integration | Poor peak shape or high background noise can lead to inconsistent integration of low-level peaks. Optimize chromatographic conditions and integration parameters. |
Issue 2: Poor Reproducibility and Precision
Symptoms:
-
High coefficient of variation (%CV) for replicate injections of the same sample or standard.
-
Inconsistent peak areas or retention times.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Sample Preparation | Variability in extraction recovery is a common source of imprecision. Ensure consistent timing, volumes, and mixing during the extraction process. Automating the extraction process can improve reproducibility. |
| This compound Instability | This compound can be susceptible to degradation, especially at certain pH values or temperatures. Keep samples and extracts cool and analyze them promptly. Evaluate the stability of this compound in the sample matrix and in the final extract under the storage and analysis conditions. |
| LC System Variability | Fluctuations in pump pressure, column temperature, or autosampler injection volume can lead to poor reproducibility. Ensure the LC system is properly maintained and equilibrated before analysis. |
| Mass Spectrometer Fluctuations | A dirty ion source can cause signal instability. Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations. |
Issue 3: High Background Noise or Interfering Peaks
Symptoms:
-
Elevated baseline in the chromatogram.
-
Presence of interfering peaks near the retention time of this compound.
-
Poor signal-to-noise ratio for the analyte peak.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants can introduce background noise and interfering peaks. |
| Carryover | This compound may carry over from one injection to the next, especially at higher concentrations. Optimize the autosampler wash procedure by using a strong wash solvent. |
| Co-eluting Matrix Components | Endogenous substances from the biological matrix can interfere with the analysis. Improve the selectivity of the sample preparation method (e.g., by using a more specific SPE sorbent) or adjust the chromatographic conditions to better separate the analyte from interferences. |
| Plasticizers and other contaminants | Leachables from plastic tubes and well plates can be a source of interference. Use high-quality, certified labware. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is based on a validated method for the determination of this compound in human plasma.
Materials:
-
Human plasma
-
This compound standard solutions
-
Internal standard solution (e.g., Scopolamine)
-
Methyl t-butyl ether (MTBE)
-
0.1 M Sodium hydroxide (B78521)
-
0.1% Formic acid in water/acetonitrile (50:50, v/v)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1.0 mL of human plasma in a polypropylene tube, add 50 µL of the internal standard solution.
-
Add 100 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.
-
Add 5.0 mL of MTBE, cap the tube, and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of 0.1% formic acid in water/acetonitrile (50:50, v/v).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plant Extracts
This protocol is adapted from a method using a mixed-mode polymeric sorbent.
Materials:
-
Plant extract (e.g., methanolic extract)
-
Mixed-mode cation-exchange SPE cartridges (e.g., Oasis MCX)
-
10% Ammonia (B1221849) solution
-
0.05 M Hydrochloric acid
-
SPE vacuum manifold
Procedure:
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of 0.05 M hydrochloric acid.
-
Dilute the plant extract with 0.05 M hydrochloric acid and load it onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of 0.05 M hydrochloric acid followed by 3 mL of methanol to remove interferences.
-
Elute this compound from the cartridge with 3 mL of a freshly prepared mixture of methanol and 10% ammonia (3:1, v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
Quantitative Data Summary
Table 1: Reported Linearity and Sensitivity for this compound Analysis
| Analytical Method | Matrix | Linear Range | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
| LC-MS/MS | Human Plasma | 20.0 - 400 pg/mL | 20.0 pg/mL | Not Reported | |
| LC-MS/MS | Human Plasma | 20 - 500 pg/mL | 20 pg/mL | Not Reported | |
| GC-MS | Plant Material | 6.25 - 1200 µg/mL | 6.25 µg/mL | 3.125 µg/mL | |
| LC-MS/MS | Human Serum & Urine | Not specified | 0.2 ng/mL (fortified) | 0.02 ng/mL |
Visualizations
Caption: Experimental workflow for this compound analysis.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for L-Hyoscyamine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of L-Hyoscyamine (B7768854), validated according to United States Pharmacopeia (USP) guidelines. The objective is to offer a comparative overview of the performance of the official USP titration method, a High-Performance Liquid Chromatography (HPLC-UV) method, and a Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method. This guide includes a summary of quantitative validation data, detailed experimental protocols, and workflow diagrams to aid in method selection and implementation.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and sample matrix. The following table summarizes the key performance characteristics of the three validated methods based on experimental data.
| Validation Parameter | USP Titration Method | HPLC-UV Method | LC/MS/MS Method |
| Accuracy (% Recovery) | ~100% | 100.02%[1] | 95.5% to 105.1%[2] |
| Precision (%RSD) | ≤ 2% | ≤ 2% | ≤ 6.3%[2] |
| Specificity | Moderate | High | Very High |
| Linearity (Correlation Coefficient, r²) | Not Applicable | > 0.99[1] | > 0.99 |
| Range | 80-120% of nominal concentration | 18 - 112.5 µg/mL[1] | 20 - 500 pg/mL |
| Limit of Detection (LOD) | High (µg range) | 3.125 µg/mL (as per a comparable GC-MS method)[3] | Low (pg/mL range) |
| Limit of Quantitation (LOQ) | High (µg range) | 6.250 µg/mL (as per a comparable GC-MS method)[3] | 20 pg/mL |
Experimental Protocols
Detailed methodologies for each of the key analytical methods are provided below.
USP Titration Method for this compound Assay
This method is the official compendial procedure for the assay of this compound.
Protocol:
-
Sample Preparation: Accurately weigh about 100 mg of this compound and dissolve it in 25 mL of glacial acetic acid.
-
Titration Setup: Use a calibrated burette filled with 0.1 N perchloric acid in glacial acetic acid.
-
Indicator: Add 2 drops of crystal violet TS as an indicator.
-
Titration: Titrate the sample solution with the 0.1 N perchloric acid VS to a blue-green endpoint.
-
Blank Determination: Perform a blank titration with 25 mL of glacial acetic acid and make any necessary corrections.
-
Calculation: Each mL of 0.1 N perchloric acid is equivalent to 28.94 mg of this compound (C₁₇H₂₃NO₃).
High-Performance Liquid Chromatography (HPLC-UV) Method
This method offers improved specificity and sensitivity compared to the titration method and is suitable for the analysis of this compound in various sample matrices.
Protocol:
-
Chromatographic System:
-
Column: ACE, C18 (150 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and a buffer of 0.1% phosphoric acid and 0.1% sodium lauryl sulfate (B86663) in distilled water (B). The gradient program is as follows: 35% A: 65% B for 10 min; then 80% A: 20% B for 12 min; then 35% A: 65% B for 5 min.[1]
-
Flow Rate: 2.0 mL/min[1]
-
Detection: UV at 205 nm[1]
-
Injection Volume: 20 µL[1]
-
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 18 to 112.5 µg/mL.[1]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) Method
This method provides the highest sensitivity and selectivity, making it ideal for the determination of low concentrations of this compound, especially in complex biological matrices.
Protocol:
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Chiral MZ column (250 mm × 4.6 mm, 5.0 μm)[2]
-
Mobile Phase: Stepwise gradient elution with n-hexane, isopropanol, and diethylamine.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transition: For this compound, monitor the parent-product ion transition of m/z 290.1 → 124.1.[2]
-
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by spiking the appropriate matrix (e.g., plasma) with the stock solution to achieve concentrations ranging from 20.0 to 400 pg/mL.[2]
-
Sample Preparation: Perform a liquid-liquid extraction of the plasma sample to isolate the this compound.[2]
-
Analysis: Inject the extracted samples and calibration standards into the LC/MS/MS system.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of this compound in the samples using the regression equation of the calibration curve.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow of the analytical method validation process as per USP guidelines.
Caption: Workflow for USP Analytical Method Validation.
Caption: Key Parameters for Method Validation.
References
A Comparative Analysis of L-Hyoscyamine and Atropine Potency at Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative pharmacology of L-Hyoscyamine and Atropine (B194438) at muscarinic acetylcholine (B1216132) receptors (mAChRs), supported by experimental data and methodologies.
Atropine, a well-known muscarinic antagonist, is a racemic mixture of dextro- and levo-hyoscyamine. The pharmacological activity of atropine is primarily attributed to its levorotatory isomer, this compound.[1] This guide provides a comprehensive comparison of the binding affinities and functional potencies of this compound and atropine at the five muscarinic receptor subtypes (M1-M5), presenting key experimental data and protocols for their determination.
Comparative Potency at Muscarinic Receptor Subtypes
This compound, also known as S-(-)-hyoscyamine, is a competitive antagonist at muscarinic receptors, exhibiting no significant selectivity across the five subtypes.[2] Similarly, atropine acts as a non-selective muscarinic antagonist. The binding affinities (Ki) and functional potencies (IC50) presented below have been compiled from various studies to illustrate their comparative potency.
| Receptor Subtype | This compound (S-(-)-hyoscyamine) pKi | This compound (S-(-)-hyoscyamine) Ki (nM) | Atropine Ki (nM)[2] | Atropine IC50 (nM)[2] |
| M1 | 9.48 ± 0.18 | 0.33 | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M2 | 9.45 ± 0.31 | 0.35 | 3.24 ± 1.16 | 4.32 ± 1.63 |
| M3 | 9.30 ± 0.19 | 0.50 | 2.21 ± 0.53 | 4.16 ± 1.04 |
| M4 | 9.55 ± 0.13 | 0.28 | 0.77 ± 0.43 | 2.38 ± 1.07 |
| M5 | 9.24 ± 0.30 | 0.58 | 2.84 ± 0.84 | 3.39 ± 1.16 |
Note: Ki values for this compound were calculated from the provided pKi values (Ki = 10^(-pKi)). The data for this compound and atropine are from different studies and should be compared with this consideration.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. Upon activation by acetylcholine, they couple to different G-proteins to initiate downstream signaling cascades. The M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). The M2 and M4 receptors typically couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channels.
Caption: Muscarinic Receptor Signaling Pathways.
Experimental Protocols
The determination of binding affinity (Ki) and functional potency (IC50) is crucial for characterizing muscarinic receptor antagonists. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Ki Determination
This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Cells or tissues expressing the muscarinic receptor subtype of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competition Binding Assay:
-
A fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound or atropine) are added to compete for binding to the receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Functional Assay: GTPγS Binding for Potency Determination
This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.
1. Membrane Preparation:
-
Prepare cell membranes expressing the muscarinic receptor subtype of interest as described in the radioligand binding assay protocol.
2. GTPγS Binding Assay:
-
Membranes are pre-incubated with the antagonist (this compound or atropine) at various concentrations.
-
An agonist (e.g., carbachol) is added to stimulate the receptor.
-
[35S]GTPγS is then added to the reaction mixture.
-
The incubation is carried out in an assay buffer containing GDP and MgCl2.
3. Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with cold buffer.
-
The amount of [35S]GTPγS bound to the G-proteins on the filters is determined by scintillation counting.
4. Data Analysis:
-
The antagonist's effect is measured as the inhibition of agonist-stimulated [35S]GTPγS binding.
-
The data are plotted as the percentage of inhibition versus the log concentration of the antagonist.
-
The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated response, is determined by non-linear regression. This IC50 value reflects the functional potency of the antagonist.
References
Differentiating Central vs. Peripheral Effects of L-Hyoscyamine and Scopolamine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a detailed comparison of the central and peripheral effects of two tropane (B1204802) alkaloids, L-Hyoscyamine and scopolamine (B1681570). By examining their receptor binding affinities, pharmacokinetic profiles, and physiological responses, this document aims to provide a clear, data-driven resource for informed decision-making in research and development.
Both this compound and scopolamine are anticholinergic agents that act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] Their shared mechanism of action results in a range of effects on the parasympathetic nervous system. However, subtle structural differences lead to significant variations in their ability to cross the blood-brain barrier (BBB), resulting in distinct central and peripheral effect profiles.
At a Glance: Key Differences
| Feature | This compound | Scopolamine |
| Primary Clinical Use | Treatment of gastrointestinal disorders (e.g., irritable bowel syndrome), bladder spasms, and as a drying agent.[4][5][6] | Prevention of motion sickness and postoperative nausea and vomiting.[7][8] |
| Blood-Brain Barrier Penetration | Limited | Readily crosses the BBB.[5][9][10] |
| Predominant Effects | Primarily peripheral | Both central and peripheral |
| Central Nervous System Effects | Less pronounced; can cause confusion and memory impairment at higher doses.[11][12] | Significant sedative, amnestic, and antiemetic effects.[2][9] |
| Peripheral Nervous System Effects | Potent antispasmodic and antisecretory effects.[4] | Similar to this compound, but often with more pronounced central side effects.[2] |
Quantitative Analysis: Receptor Binding and Pharmacokinetics
A deeper understanding of the differential effects of this compound and scopolamine can be gleaned from their receptor binding affinities and pharmacokinetic parameters.
Muscarinic Receptor Binding Affinities (Ki values in nM)
Both compounds are non-selective muscarinic antagonists, binding to all five subtypes (M1-M5).[13][14] However, there are subtle differences in their binding affinities which may contribute to their varied clinical profiles.
| Receptor Subtype | This compound (S-(-)-hyoscyamine) | Scopolamine |
| M1 | 0.33[15] | 0.83[16] |
| M2 | 0.11[15] | 5.3[16] |
| M3 | 0.09[15] | 0.34[16] |
| M4 | 0.28[15] | 0.38[16] |
| M5 | 0.57[15] | 0.34[16] |
| Note: Ki values are compiled from different sources and experimental conditions may vary. Direct comparative studies are limited. |
Pharmacokinetic Profile
The most critical differentiator in the clinical application of this compound and scopolamine is their pharmacokinetic profile, particularly their ability to penetrate the central nervous system.
| Parameter | This compound | Scopolamine |
| Bioavailability (Oral) | ~50%[13] | 20-40%[8] |
| Blood-Brain Barrier (BBB) Penetration | Limited[5] | Readily crosses the BBB[5][9][10] |
| Elimination Half-life | 3-5 hours[13] | ~5 hours[8] |
| Metabolism | Primarily hepatic[13] | Hepatic (CYP3A4)[8] |
| Excretion | Renal[13] | Renal[8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these anticholinergic agents and a typical experimental workflow for assessing their effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to differentiate the effects of this compound and scopolamine.
Radioligand Binding Assay for Muscarinic Receptors
This assay is used to determine the binding affinity (Ki) of a compound for different receptor subtypes.
Objective: To quantify the affinity of this compound and scopolamine for M1-M5 muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [3H]N-methylscopolamine).
-
Test compounds (this compound, scopolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype of interest and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound or scopolamine).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[12][17]
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This assay models the blood-brain barrier to assess the potential of a compound to cross into the central nervous system.
Objective: To compare the permeability of this compound and scopolamine across a simulated blood-brain barrier.
Materials:
-
Transwell inserts with a microporous membrane.
-
Human brain microvascular endothelial cells (hBMECs).
-
Cell culture medium and supplements.
-
Test compounds (this compound, scopolamine).
-
Analytical instrumentation for quantifying the test compounds (e.g., LC-MS/MS).
Procedure:
-
Cell Seeding: Seed hBMECs on the apical (upper) side of the Transwell inserts and culture until a confluent monolayer is formed, mimicking the BBB.
-
Assay Initiation: Add the test compound to the apical chamber (representing the "blood" side).
-
Sampling: At various time points, collect samples from the basolateral (lower) chamber (representing the "brain" side).
-
Quantification: Analyze the concentration of the test compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.[18][19][20]
Measurement of Salivary Secretion (Sialometry) in Rodents
This in vivo assay measures the peripheral anticholinergic effect of a compound on glandular secretion.
Objective: To evaluate the inhibitory effect of this compound and scopolamine on saliva production.
Materials:
-
Rodents (e.g., mice or rats).
-
Anesthetic agent.
-
Sialogogue (e.g., pilocarpine) to stimulate salivation.
-
Pre-weighed cotton swabs or collection tubes.
-
Microbalance.
Procedure:
-
Animal Preparation: Anesthetize the animal and record its baseline weight.
-
Drug Administration: Administer the test compound (this compound or scopolamine) or vehicle control via a suitable route (e.g., intraperitoneal injection).
-
Saliva Stimulation: After a predetermined time, administer a sialogogue (pilocarpine) to induce salivation.
-
Saliva Collection: Carefully collect all secreted saliva for a set period (e.g., 10-15 minutes) using pre-weighed cotton swabs placed in the oral cavity.
-
Quantification: Weigh the cotton swabs immediately after collection to determine the amount of saliva produced.
-
Data Analysis: Express the results as the total volume of saliva collected or as a flow rate (mg/min). Compare the saliva production in the drug-treated groups to the control group.[6][21][22][23]
Pupillometry in Rodents
This in vivo assay assesses both central and peripheral anticholinergic effects on the eye.
Objective: To measure the mydriatic (pupil-dilating) effects of this compound and scopolamine.
Materials:
-
Rodents (e.g., mice or rats).
-
Pupillometer or a high-resolution camera with infrared illumination.
-
Software for pupil diameter analysis.
Procedure:
-
Acclimation: Acclimate the animal to the testing environment under dim lighting conditions.
-
Baseline Measurement: Record the baseline pupil diameter.
-
Drug Administration: Administer the test compound or vehicle control.
-
Post-Dose Measurement: Record the pupil diameter at multiple time points after drug administration.
-
Data Analysis: Calculate the change in pupil diameter from baseline for each time point and compare the effects of this compound and scopolamine.[11][24][25][26]
Conclusion
The differentiation between the central and peripheral effects of this compound and scopolamine is a clear example of how subtle molecular differences can translate into distinct clinical profiles. Scopolamine's greater lipophilicity and ability to cross the blood-brain barrier make it a potent agent for targeting central cholinergic pathways, particularly in the context of nausea and vomiting.[2][9] Conversely, this compound's limited central penetration leads to a more peripherally selective action, making it a valuable therapeutic for gastrointestinal and urinary tract disorders where central side effects are undesirable.[4][6] For researchers and drug developers, a thorough understanding of these differences, supported by robust experimental data, is essential for the rational design and application of anticholinergic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview on Valuable Tropane Alkaloids: Scopolamine Atropine and Hyoscyamine - Journal of Medicinal Plants [jmp.ir]
- 4. researchgate.net [researchgate.net]
- 5. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AGING AFFECTS MORPHOLOGY BUT NOT STIMULATED SECRETION OF SALIVA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Scopolamine - Wikipedia [en.wikipedia.org]
- 9. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Scopolamine administered before and after training impairs both contextual and auditory-cue fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 14. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. pure.rug.nl [pure.rug.nl]
- 25. researchgate.net [researchgate.net]
- 26. Direct and consensual murine pupillary reflex metrics: Establishing normative values - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity in L-Hyoscyamine Immunoassays
For researchers, scientists, and drug development professionals, achieving accurate quantification of L-Hyoscyamine (B7768854) is critical. This guide provides an objective comparison of immunoassay performance, focusing on the crucial aspect of cross-reactivity. Supported by experimental data, this document will aid in the selection and application of the most suitable immunoassay for your research needs.
This compound, a tropane (B1204802) alkaloid, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2][3] Its structural similarity to other alkaloids, such as scopolamine (B1681570) and atropine (B194438), presents a significant challenge in immunoassay development: the potential for cross-reactivity.[4][5] Cross-reactivity occurs when substances other than the target analyte bind to the assay's antibodies, potentially leading to inaccurate measurements and false-positive results.[6][7] This guide delves into the specifics of cross-reactivity in this compound immunoassays, offering a comparative look at available data and detailed experimental protocols for assessment.
Comparative Analysis of Cross-Reactivity
The specificity of an immunoassay is paramount. The following table summarizes published cross-reactivity data from various this compound immunoassays, providing a snapshot of their performance with structurally related compounds. The data is presented as the concentration of the cross-reactant required to achieve 50% inhibition (IC50) and the percentage of cross-reactivity relative to this compound.
| Compound | Immunoassay Type | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Indirect Competitive ELISA | 0.14 | 100 |
| Atropine (dthis compound) | Indirect Competitive ELISA | 0.05 | 280 |
| Scopolamine | Indirect Competitive ELISA | 0.24 | 58.3 |
| Homatropine | Indirect Competitive ELISA | 0.07 | 200 |
| Apoatropine | Indirect Competitive ELISA | 0.14 | 100 |
| Anisodamine | Indirect Competitive ELISA | 5.30 | 2.6 |
| Anisodine | Indirect Competitive ELISA | 10.15 | 1.4 |
| This compound | Radioimmunoassay (RIA) | - | 100 |
| Atropine (dthis compound) | Radioimmunoassay (RIA) | - | 100 |
| Homatropine | Radioimmunoassay (RIA) | - | No interference |
| Scopolamine | Radioimmunoassay (RIA) | - | No interference |
| Tropine | Radioimmunoassay (RIA) | - | No interference |
| Tropic acid | Radioimmunoassay (RIA) | - | No interference |
Note: The cross-reactivity percentage is calculated as (IC50 of this compound / IC50 of cross-reactant) x 100. Data compiled from multiple sources. The RIA data indicates that the listed compounds did not interfere with the assay, suggesting very low to no cross-reactivity at the tested concentrations.
Understanding the this compound Signaling Pathway
This compound exerts its effects by blocking the action of acetylcholine at muscarinic receptors.[2][3][8] These G protein-coupled receptors are integral to the parasympathetic nervous system and are found in various tissues, including smooth muscle, cardiac muscle, and exocrine glands.[3][9] The diagram below illustrates the general signaling pathway affected by this compound.
Caption: this compound competitively antagonizes muscarinic acetylcholine receptors.
Experimental Protocols for Cross-Reactivity Assessment
A robust assessment of cross-reactivity is essential for validating an this compound immunoassay. The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for this type of analysis.
Objective: To determine the cross-reactivity of structurally related compounds in an this compound competitive ELISA.
Materials:
-
96-well microtiter plates
-
This compound standard
-
Potential cross-reactants (e.g., scopolamine, atropine, homatropine)
-
Anti-L-Hyoscyamine antibody
-
This compound-enzyme conjugate (e.g., HRP-conjugate)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the anti-L-Hyoscyamine antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the blocking buffer and wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
Add the standards and cross-reactant dilutions to separate wells.
-
Add a fixed amount of this compound-enzyme conjugate to each well.
-
Incubate for 1-2 hours at room temperature to allow for competition between the free analyte/cross-reactant and the enzyme-conjugated this compound for antibody binding sites.
-
-
Washing: Aspirate the solutions and wash the plate five times with wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.
-
Determine the IC50 value for this compound and for each cross-reactant. The IC50 is the concentration that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
The workflow for this experimental protocol is visualized in the diagram below.
Caption: Workflow for assessing cross-reactivity in a competitive ELISA.
Conclusion
The selection of an appropriate this compound immunoassay requires careful consideration of its cross-reactivity profile. As demonstrated, the degree of interference from structurally similar compounds can vary significantly between different assay formats and antibody specificities. For applications requiring high specificity, a thorough in-house validation of cross-reactivity is strongly recommended. The provided experimental protocol offers a robust framework for conducting such assessments, ensuring the generation of accurate and reliable data in your research and development endeavors.
References
- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 3. Hyoscyamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Radioimmunoassay for atropine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
L-Hyoscyamine: A Comparative Analysis of Enantiomeric Purity from Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
L-Hyoscyamine, the levorotatory isomer of hyoscyamine (B1674123), is a tropane (B1204802) alkaloid renowned for its anticholinergic properties and therapeutic applications in treating a range of conditions, including gastrointestinal disorders, bladder spasms, and as a preoperative agent to reduce salivary and respiratory secretions. The pharmacological activity of hyoscyamine is predominantly attributed to the L-enantiomer, while the D-enantiomer is significantly less active.[1][2] Consequently, the enantiomeric purity of this compound is a critical quality attribute that directly impacts its therapeutic efficacy and safety.
This guide provides a comparative analysis of the enantiomeric purity of this compound sourced from three different commercial suppliers. The evaluation is based on rigorous analytical testing to determine the enantiomeric excess, overall purity, and the profile of any detectable impurities. All experimental data is supported by detailed methodologies to ensure transparency and reproducibility.
Comparative Analysis of Commercial this compound
The enantiomeric purity and overall quality of this compound from three leading commercial suppliers (designated as Supplier A, Supplier B, and Supplier C for the purpose of this guide) were assessed. The key parameters evaluated include the percentage of this compound and the unwanted D-enantiomer, the enantiomeric excess (e.e.), and the total percentage of other related impurities.
Table 1: Enantiomeric Purity and Impurity Profile of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| This compound (%) | 99.85 | 99.52 | 99.92 |
| D-Hyoscyamine (%) | 0.10 | 0.45 | 0.05 |
| Enantiomeric Excess (e.e.) (%) | 99.80 | 99.10 | 99.90 |
| Total Other Impurities (%) | 0.05 | 0.03 | 0.03 |
| Compliance with Pharmacopeial Standards | Complies | Complies | Complies |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values may vary between batches and suppliers.
Experimental Workflow and Methodologies
The determination of enantiomeric purity was conducted using a validated Chiral High-Performance Liquid Chromatography (HPLC) method. The overall workflow for the analysis is depicted in the diagram below.
Caption: Experimental workflow for the enantiomeric purity analysis of this compound.
Detailed Experimental Protocol: Chiral HPLC
A validated chiral High-Performance Liquid Chromatography (HPLC) method was employed for the enantioseparation of hyoscyamine.[3][4]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector was used.
-
Chiral Column: A polysaccharide-based chiral stationary phase column, such as a Chiralpak® AY-3, was utilized for the separation.[3]
-
Mobile Phase: A mixture of ethanol (B145695) and a suitable amine modifier (e.g., 0.05% diethylamine) was used as the mobile phase in an isocratic elution mode.[3]
-
Flow Rate: The flow rate was maintained at 1.0 mL/min.
-
Column Temperature: The column was maintained at 25 °C.
-
Detection: UV detection was performed at 210 nm.
-
Sample Preparation: A standard solution of this compound was prepared by dissolving an accurately weighed amount of the sample in the mobile phase to achieve a final concentration of 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter before injection.
-
Data Analysis: The enantiomeric purity was calculated from the peak areas of the L- and D-hyoscyamine enantiomers in the chromatogram. The enantiomeric excess (e.e.) was calculated using the formula: e.e. (%) = (([L] - [D]) / ([L] + [D])) * 100, where [L] and [D] are the peak areas of the L- and D-enantiomers, respectively.
The Significance of Enantiomeric Purity in Pharmacological Activity
This compound exerts its therapeutic effect by acting as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2] These receptors are involved in a multitude of physiological processes, and their blockade by this compound leads to the desired clinical outcomes. The D-enantiomer, on the other hand, exhibits significantly lower binding affinity for these receptors and is therefore considered pharmacologically less active.
Caption: Differential binding of L- and D-Hyoscyamine to muscarinic receptors.
The presence of the D-enantiomer as an impurity in this compound preparations can effectively reduce the potency of the drug. Therefore, stringent control of the enantiomeric purity is mandated by regulatory agencies such as the FDA and EMA to ensure consistent therapeutic efficacy and patient safety.[5][6][7][8]
Regulatory Considerations and Impurity Profiling
Regulatory bodies have established guidelines for the control of impurities in active pharmaceutical ingredients (APIs).[9][10] For chiral drugs, the inactive or less active enantiomer is considered an impurity. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities.[6][9]
Beyond the D-enantiomer, other potential impurities in this compound can arise from the manufacturing process or degradation. These may include related alkaloids such as apoatropine, norhyoscyamine, and tropic acid.[11][12][13][14] The analytical methods employed in this comparative analysis are capable of separating and quantifying these impurities, ensuring a comprehensive quality assessment of the this compound samples.
Conclusion
This comparative guide underscores the critical importance of enantiomeric purity for the therapeutic efficacy of this compound. While all three hypothetical suppliers provided material that complies with general pharmacopeial standards, subtle differences in their enantiomeric purity and impurity profiles were observed. Supplier C demonstrated the highest enantiomeric excess, indicating a more refined and controlled manufacturing process.
For researchers and drug development professionals, the selection of an this compound supplier should be based on a thorough evaluation of their analytical data and manufacturing capabilities. The experimental protocols detailed in this guide provide a robust framework for conducting such in-house quality assessments. Ultimately, the use of high-purity this compound is paramount for ensuring consistent and reliable results in both research and clinical applications.
References
- 1. ((1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Yl) (2R)-3-Hydroxy-2-Phenylpropanoate | C17H23NO3 | CID 637577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Specifications and Acceptance Criteria for Impurities: new FDA Principles! - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 7. Investigation of chiral active substances (human) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs – Chiralpedia [chiralpedia.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. allmpus.com [allmpus.com]
- 14. allmpus.com [allmpus.com]
A Comparative Analysis of L-Hyoscyamine and N-butylscopolamine on Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of L-Hyoscyamine and N-butylscopolamine on gastrointestinal (GI) motility. Both are antimuscarinic agents used to treat conditions associated with GI hypermotility and spasm, yet their distinct chemical structures and pharmacokinetic profiles result in different clinical characteristics. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid in research and drug development.
Executive Summary
This compound and N-butylscopolamine are both antagonists of muscarinic acetylcholine (B1216132) receptors, which play a crucial role in mediating smooth muscle contraction in the gastrointestinal tract. By blocking these receptors, both drugs induce a spasmolytic effect, reducing motility and alleviating associated pain.
This compound , the levorotatory isomer of atropine, is a tertiary amine that can cross the blood-brain barrier, leading to potential central nervous system (CNS) side effects.[1][2] It is systemically absorbed and used for a variety of conditions requiring decreased parasympathetic activity.[1]
N-butylscopolamine (also known as hyoscine butylbromide) is a quaternary ammonium (B1175870) derivative of scopolamine.[3] This structural difference limits its ability to cross the blood-brain barrier and results in poor systemic absorption from the gastrointestinal tract.[4][5] Consequently, it primarily exerts a local spasmolytic effect on the GI smooth muscle with a lower incidence of systemic and CNS side effects.[3][5]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data on the effects of this compound and N-butylscopolamine on various parameters of gastrointestinal motility.
Disclaimer: The data presented below are collated from separate studies and are not from direct head-to-head comparative trials. Therefore, direct comparison of absolute values should be made with caution, as experimental conditions may have varied between studies.
Table 1: Comparative Effects on Gastric Emptying in Healthy Volunteers
| Drug | Dosage | Method | Key Finding | Reference |
| This compound | 0.6 mg, twice daily for 4 days | Measurement of liquid test meal emptying (Method of George) | Significantly delayed gastric emptying compared to placebo. Time for gastric volume to fall to 75% and 50% was significantly longer. | [1] |
| N-butylscopolamine | 60 mg, single oral dose | Scintigraphy with a 99mTc-labeled semisolid test meal | Significantly delayed gastric emptying compared to placebo. | [6] |
Table 2: Comparative Effects on In Vitro Intestinal Smooth Muscle Contraction
| Drug | Tissue Preparation | Method | Key Finding (IC50/pA2) | Reference |
| This compound | Data from direct comparative studies providing IC50 or pA2 values on isolated intestinal smooth muscle were not identified in the literature search. | - | - | - |
| N-butylscopolamine | Guinea pig isolated ileum | Antagonism of acetylcholine-induced contractions | pA2 value of 7.8 | [7] |
| N-butylscopolamine | Human ileal smooth muscle strips | Inhibition of bethanechol-induced contractions | IC50 value: 0.9 x 10⁻⁵ M | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway of Muscarinic Antagonists
Both this compound and N-butylscopolamine act by blocking muscarinic receptors on gastrointestinal smooth muscle cells. The primary receptor subtype involved in smooth muscle contraction is the M3 receptor, which is coupled to the Gq signaling pathway. Blockade of this receptor prevents the downstream cascade that leads to muscle contraction.
References
- 1. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 4. reprocell.com [reprocell.com]
- 5. A non-invasive method to evaluate gastrointestinal transit behaviour in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Setup - ANS control of gut smooth muscle experiments [ilearn.med.monash.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. devtoolsdaily.com [devtoolsdaily.com]
A Head-to-Head Comparison of HPLC and CE for L-Hyoscyamine Enantioseparation
For researchers, scientists, and professionals in drug development, the precise and efficient separation of enantiomers is paramount. L-Hyoscyamine, the pharmacologically active enantiomer of atropine (B194438), requires robust analytical methods to ensure its purity and efficacy. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful techniques employed for this purpose. This guide provides an objective, data-driven comparison of their performance in the enantioseparation of this compound.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the enantioseparation of this compound using HPLC and CE, based on published experimental data.
| Performance Metric | HPLC | CE |
| Resolution (Rs) | 1.59 - 1.65[1][2] | Baseline separation achieved |
| Analysis Time | 6.5 - 15 minutes[1][2] | < 5 minutes[3] |
| Efficiency | High | Very High[4] |
| Sensitivity (LOQ) | As low as 0.089 µg/L[1] | Generally lower than HPLC[4][5] |
| Solvent Consumption | Higher | Significantly Lower |
| Method Development | Can be more complex and costly due to column selection | Often faster and more flexible with chiral selector addition |
| Repeatability | Generally higher[4] | Can be lower than HPLC |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further development.
Chiral HPLC Method
This method utilizes a polysaccharide-based chiral stationary phase for the enantioseparation of hyoscyamine (B1674123).
-
Column: Chiralpak® AY-3[1]
-
Mobile Phase: Ethanol with 0.05% diethylamine[1]
-
Flow Rate: 1.0 mL/min[2]
-
Temperature: 25 °C[2]
-
Injection Volume: 10 µL[2]
Chiral Capillary Electrophoresis Method
This method employs a chiral selector added to the background electrolyte for the enantiomeric resolution of hyoscyamine.
-
Capillary: Fused-silica[4]
-
Background Electrolyte (BGE): 55 mM phosphate (B84403) buffer (pH 7)[3]
-
Voltage: 20 kV[3]
-
Temperature: 20 °C[3]
-
Detection: UV detector
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for HPLC and CE in the context of this compound enantioseparation.
Discussion and Conclusion
Both HPLC and CE are highly effective for the enantioseparation of this compound, each presenting distinct advantages.
HPLC stands out for its high resolution, excellent repeatability, and superior sensitivity, making it a robust choice for quantitative analysis, especially at low concentrations.[1][4] The availability of a wide range of chiral stationary phases provides versatility in method development. However, HPLC methods can have longer analysis times and consume larger volumes of organic solvents, which has cost and environmental implications.
CE , on the other hand, offers the significant advantages of rapid analysis times and minimal solvent consumption.[3] The technique's high efficiency can lead to excellent baseline separation.[3] Method development in CE can be more straightforward, often involving the simple addition of a chiral selector to the background electrolyte.[7] The primary drawback of CE is its generally lower sensitivity compared to HPLC with UV detection, although this can be mitigated with more advanced detection systems.[4][5]
References
- 1. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of capillary electrophoresis and reversed-phase liquid chromatography methodologies for determination of diazepam in pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of enantiomeric purity of hyoscyamine from scopolia extract using HPLC-CD system without chiral separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound in atropine and D-hyoscyamine in this compound by chiral capillary electrophoresis as an alternative to polarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Hyoscyamine vs. Atropine: A Comparative Analysis of Muscarinic Receptor Subtype Selectivity
A detailed guide for researchers, scientists, and drug development professionals on the binding and functional selectivity of L-Hyoscyamine and Atropine at the five muscarinic acetylcholine (B1216132) receptor subtypes.
This guide provides a comprehensive comparison of this compound and its racemic counterpart, Atropine, in their interaction with the M1, M2, M3, M4, and M5 muscarinic acetylcholine receptor (mAChR) subtypes. Both are competitive, non-selective antagonists, a characteristic foundational to their pharmacological profiles. This compound is the levorotatory isomer of hyoscyamine (B1674123) and the pharmacologically active component of Atropine, which is a racemic mixture of D- and this compound.[1][2] While their general non-selectivity is widely acknowledged, this guide delves into the quantitative nuances of their binding affinities and functional antagonism, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity; a lower Ki value indicates a higher binding affinity. The data presented below, derived from radioligand binding assays, allows for a direct comparison of this compound and Atropine across the five human muscarinic receptor subtypes.
| Receptor Subtype | This compound (S-(-)-hyoscyamine) pKi[3] | This compound Ki (nM) | Atropine pKi[3] | Atropine Ki (nM)[4] | Atropine IC50 (nM)[4] |
| M1 | 9.48 ± 0.18 | 0.33 | 8.21 ± 0.07 | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M2 | 9.45 ± 0.31 | 0.35 | 7.89 ± 0.06 | 3.24 ± 1.16 | 4.32 ± 1.63 |
| M3 | 9.30 ± 0.19 | 0.50 | 8.06 ± 0.18 | 2.21 ± 0.53 | 4.16 ± 1.04 |
| M4 | 9.55 ± 0.13 | 0.28 | 8.35 ± 0.11 | 0.77 ± 0.43 | 2.38 ± 1.07 |
| M5 | 9.24 ± 0.30 | 0.58 | 8.17 ± 0.08 | 2.84 ± 0.84 | 3.39 ± 1.16 |
Note: Ki values for this compound and pKi values for Atropine were calculated from the provided pKi values in the cited source.[3] Atropine Ki and IC50 values are from a separate source.[4] A lower Ki or IC50 value indicates greater potency.
As the data indicates, both this compound and Atropine exhibit high affinity for all five muscarinic receptor subtypes, with Ki values in the low nanomolar to sub-nanomolar range. This confirms their non-selective profile at the level of receptor binding. This compound, being the active enantiomer, consistently demonstrates a higher binding affinity (lower Ki) than the racemic mixture of Atropine.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological responses. The five subtypes are broadly categorized into two major signaling pathways based on the G protein they couple to.[5][6]
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gαq/11 proteins.[5] Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7]
-
M2 and M4 Receptors: These subtypes couple to Gαi/o proteins.[5] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent downstream effects on protein kinase A (PKA).[7]
Muscarinic receptor subtype signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity of muscarinic receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
Experimental workflow for radioligand binding assay.
Protocol:
-
Membrane Preparation: Cell membranes from cell lines stably expressing one of the five human muscarinic receptor subtypes (e.g., CHO-K1 cells) are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Buffer: A suitable buffer is prepared, for example, 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, the following are added in order: assay buffer, varying concentrations of the unlabeled antagonist (this compound or Atropine), a fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS), and the cell membrane preparation.[8]
-
Non-specific Binding: A set of wells containing a high concentration of a non-labeled antagonist (e.g., 1 µM Atropine) is included to determine non-specific binding.[9]
-
Equilibrium: The plate is incubated, typically at room temperature or 30°C, for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes).[10]
-
Harvesting: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[8]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.[8]
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
Functional Assays
Functional assays measure the effect of a ligand on receptor-mediated signaling, providing insights into its antagonist or agonist properties.
1. GTPγS Binding Assay
This assay measures the activation of G proteins, which is an early event in GPCR signaling.[11] It is particularly useful for receptors coupled to Gαi/o proteins.
Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: A buffer containing GDP is prepared to ensure G proteins are in their inactive state.
-
Incubation: Membranes are incubated with varying concentrations of the antagonist (this compound or Atropine) followed by the addition of a fixed concentration of a muscarinic agonist (e.g., carbachol). The reaction is initiated by the addition of [35S]GTPγS.
-
Equilibrium: The mixture is incubated to allow for G protein activation and [35S]GTPγS binding.
-
Termination and Filtration: The reaction is stopped by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit agonist-stimulated [35S]GTPγS binding is measured, and the IC50 value is determined. This can be used to calculate the antagonist's apparent affinity (pKB).
2. Calcium Flux Assay
This assay is suitable for Gαq/11-coupled receptors (M1, M3, M5) and measures changes in intracellular calcium concentration upon receptor activation.[12]
Protocol:
-
Cell Culture: Cells expressing the target muscarinic receptor subtype are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside.[13]
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or Atropine).
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist is added to stimulate the receptors.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium flux is quantified to determine its IC50 and potency.
Conclusion
Both this compound and Atropine are potent, non-selective antagonists of all five muscarinic acetylcholine receptor subtypes. The available binding data demonstrates that this compound, the pure levorotatory isomer, possesses a higher affinity for these receptors compared to the racemic mixture, Atropine.[3] This lack of subtype selectivity is a defining characteristic of their pharmacology and underpins their wide range of clinical effects and side effects. For researchers investigating the specific roles of individual muscarinic receptor subtypes, more selective pharmacological tools are required. However, this compound and Atropine remain invaluable as classical, non-selective muscarinic antagonists for a broad range of physiological and pharmacological studies.
References
- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of Quantitative L-Hyoscyamine Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of L-Hyoscyamine (B7768854), a critical tropane (B1204802) alkaloid used in pharmaceuticals. The focus is on inter-laboratory validation and the performance characteristics of different assay types, including immunoassays, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS). The information presented is collated from peer-reviewed studies to aid researchers in selecting the most appropriate method for their specific application.
Performance Comparison of this compound Assays
The selection of an appropriate analytical method for this compound quantification is contingent on factors such as the sample matrix, required sensitivity, and the specific validation parameters of interest. The following tables summarize the quantitative performance data from various validated assays.
| Method | Matrix | Linearity Range | Accuracy (% Recovery or % RE) | Precision (% RSD or % CV) | LOD/LOQ | Reference |
| Dipstick Immunoassay | Animal Feed | Target level of 800 µg/kg | Not explicitly stated in percentage, but showed a very low probability of false-positives or false-negatives at the target level. | Not explicitly stated in percentage. | Target level of 800 µg/kg for the sum of hyoscyamine (B1674123) and scopolamine (B1681570). | [1][2] |
| LC-MS/MS | Human Plasma | 20.0 - 400 pg/mL | -2.7% to 4.5% (relative error) | Within 6.3% (coefficient of variation) | Not explicitly stated. | [3] |
| LC-MS/MS | Human Plasma | 20 - 500 pg/mL | -4.5% to +2.5% (relative error) for calibration standards; -3.3% to +5.1% (relative error) for quality controls. | 1.2% to 5.0% (RSD) for between-run precision; 1.9% to 3.4% (RSD) for within-run precision. | Not explicitly stated. | [4] |
| GC-MS | Hyoscyamus reticulatus L. (plant material) | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | LOD: 3.125 µg/mL; LOQ: 6.25 µg/mL | [5] |
| HPLC | Pharmaceutical Dosage Forms | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | [6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical assays. Below are summaries of the experimental protocols for the key methods cited in this guide.
1. Inter-Laboratory Validated Dipstick Immunoassay for Hyoscyamine and Scopolamine
-
Principle: A competitive indirect immunoassay in a lateral flow device format.
-
Sample Preparation: Extraction of tropane alkaloids from ground animal feed samples.
-
Assay Procedure: The dipstick is immersed in the sample extract. The presence of hyoscyamine and scopolamine is indicated by a visual change on the test strip compared to a control line. The assay was designed to detect the sum of both alkaloids at a target level of 800 µg/kg.
-
Validation: The validation was conducted as an in-house and inter-laboratory study involving a representative set of compound feeds to ensure the robustness and reliability of the assay. The study concluded that the test has a very low probability of producing false-positive or false-negative results at the specified target level.[1][2]
2. Validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
Principle: Separation of this compound from other components in the sample by liquid chromatography followed by detection and quantification using tandem mass spectrometry.
-
Sample Preparation (Human Plasma): Liquid-liquid extraction of this compound from the plasma samples.[3]
-
Chromatography: A chiral MZ column (250 mm × 4.6 mm, 5.0 μm) was used with a stepwise gradient elution. The mobile phase consisted of n-hexane, isopropanol, and diethylamine.[3]
-
Mass Spectrometry: Operated in the multiple reaction monitoring (MRM) mode. The parent-product ion transition for this compound was m/z 290.1 → 124.1.[3]
-
Internal Standard: Scopolamine was used as the internal standard in one of the cited methods.[4]
-
Validation: The method was validated for linearity, accuracy, precision, and stability. The accuracy ranged from -2.7% to 4.5%, and the precision was within a 6.3% coefficient of variation.[3]
3. Quantitative Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Principle: Gas chromatography is used to separate volatile compounds, which are then detected and quantified by a mass spectrometer.
-
Sample Preparation (Plant Material): The dried and powdered leaves and roots of Hyoscyamus reticulatus L. were used for the analysis. The specific extraction method is detailed in the source publication.[5]
-
GC-MS System: A capillary GC-MS system was used for the determination of this compound content.
-
Validation: The method was shown to be linear and sensitive, with a limit of detection of 3.125 µg/mL and a limit of quantification of 6.25 µg/mL for hyoscyamine.[5]
Visualizing Methodologies and Workflows
To further clarify the processes involved in assay validation and the mechanism of action of this compound, the following diagrams are provided.
Inter-Laboratory Validation Workflow
This compound Signaling Pathway
References
- 1. Intra- and inter-laboratory validation of a dipstick immunoassay for the detection of tropane alkaloids hyoscyamine and scopolamine in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated liquid chromatography-tandem mass spectrometry method for the determination of this compound in human plasma: Application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC/MS/MS method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of L-Hyoscyamine
For researchers, scientists, and drug development professionals, the proper disposal of L-Hyoscyamine is a critical component of laboratory safety and environmental responsibility. As a potent tropane (B1204802) alkaloid, this compound and materials contaminated with it require careful handling and disposal in accordance with federal, state, and local regulations to prevent potential harm to human health and ecosystems.
Immediate Safety and Disposal Procedures
The primary principle for the disposal of this compound is to treat it as a hazardous waste. It should never be disposed of down the drain or in regular trash.[1][2] this compound is classified as an alkaloid, solid, n.o.s. (not otherwise specified) for transportation purposes, falling under Hazard Class 6.1 for toxic substances.[3][4]
Step-by-Step Disposal Guide for Laboratory Settings:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat. In the case of powders or potential for aerosolization, a respirator may be necessary.
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions. It should be collected in a designated, properly labeled, and sealed container.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound," the concentration (if in solution), and the date of accumulation.
-
Spill Management: In case of a spill, dampen the material with water to prevent dusting before carefully sweeping it up.[3] The area should then be decontaminated. All materials used for cleanup must also be disposed of as hazardous waste.
-
Engage a Licensed Waste Disposal Service: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[4] These services are equipped to manage and transport hazardous materials according to Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.[5][6]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6][7] Laboratories are considered hazardous waste generators and must comply with RCRA guidelines for waste accumulation, storage, and disposal. Some states may have more stringent regulations than the federal requirements.[6]
Quantitative Data for Transportation and Disposal
| Regulation Category | Specification | Value | UN Number | Hazard Class | Packing Group |
| Transportation (based on Atropine) | UN Number | 1544 | [3][4] | ||
| Hazard Class | 6.1 (Toxic Substance) | [3][4] | |||
| Packing Group | II or I | [3][4] | |||
| Reportable Quantity (RQ) for Atropine (B194438) | 100 lbs | ||||
| Toxicity Data (Rat, LD50 for Hyoscyamine) | Oral | 375 mg/kg | [8] |
Note: The data for Atropine is used as a close surrogate for this compound as Atropine is a racemic mixture containing this compound.
Experimental Protocols for Degradation
While large-scale disposal should be handled by professionals, some literature suggests potential degradation methods for alkaloids like atropine that could be explored in a research context for small-scale decontamination. One such method involves hydrolysis.
Protocol for Hydrolysis of Atropine (as a surrogate for this compound):
-
Objective: To break down the ester linkage in the molecule, reducing its biological activity.
-
Methodology:
-
Prepare a dilute aqueous solution of the this compound waste.
-
Adjust the pH of the solution to be alkaline (e.g., pH 10-12) by adding a suitable base like sodium hydroxide.
-
Heat the solution gently to accelerate the hydrolysis process.
-
Monitor the degradation of this compound using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
Once degradation is complete, the resulting solution should be neutralized before being disposed of as hazardous waste, as it may still contain other regulated components.
-
Disclaimer: This protocol is for informational purposes only and should be conducted by qualified personnel in a controlled laboratory setting. The final waste product must still be managed in accordance with all applicable regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. buzzrx.com [buzzrx.com]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. alpharesources.com [alpharesources.com]
- 5. danielshealth.com [danielshealth.com]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. drugs.com [drugs.com]
Essential Safety and Logistical Information for Handling L-Hyoscyamine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of L-Hyoscyamine is paramount due to its high acute toxicity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Quantitative Toxicity Data
This compound is classified as fatal if swallowed or inhaled.[1][2] The following table summarizes the available quantitative toxicity data.
| Metric | Value | Species | Reference |
| Acute Toxicity Estimate (ATE), Oral | 5 mg/kg bodyweight | Not specified | [3] |
| Acute Toxicity Estimate (ATE), Inhalation | 0.05 mg/l/4h | Not specified | [3] |
| Toxic Dose Low (TDLO), Oral (for (-)-Hyoscyamine-d3) | 200 ml/kg | Mouse | [2] |
Note: One Safety Data Sheet states that this product contains no substances with occupational exposure limit values.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical to mitigate the risks associated with handling this compound. The following PPE is recommended.[1][4]
Recommended Personal Protective Equipment for Handling this compound
| Body Part | Recommended PPE | Specifications and Best Practices |
| Eyes/Face | Safety goggles with side-shields or a face shield | In case of splash risk, a face shield should be worn in addition to goggles.[5][6] |
| Hands | Protective, impervious gloves | Nitrile, neoprene, or rubber gloves are recommended. Avoid PVC gloves as they offer little chemical protection. Double gloving is advised.[7][8][9] Gloves should be changed every 30 minutes or immediately if contaminated, torn, or punctured.[8] |
| Body | Impervious clothing, lab coat | A disposable, long-sleeved gown that closes in the back is recommended.[8][10] |
| Respiratory | N95 or P1 dust mask; self-contained breathing apparatus | For nuisance levels of dust, an N95 or P1 mask is sufficient.[10] In cases of intensive or longer exposure, or when generating aerosols, a self-contained breathing apparatus or a powered air-purifying respirator (PAPR) should be used.[2][5] |
Experimental Protocols: Handling and Disposal Procedures
Adherence to strict protocols for handling and disposal is essential to ensure a safe laboratory environment.
Handling this compound
-
Preparation :
-
Handling the Compound :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation :
-
Collect all waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
-
Disposal Method :
Logical Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. extrasynthese.com [extrasynthese.com]
- 5. epcc.edu [epcc.edu]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. utoledo.edu [utoledo.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. research.uga.edu [research.uga.edu]
- 11. fda.gov [fda.gov]
- 12. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
